molecular formula C43H58N2O17 B593776 Methyllycaconitine (citrate) CAS No. 351344-10-0

Methyllycaconitine (citrate)

Katalognummer: B593776
CAS-Nummer: 351344-10-0
Molekulargewicht: 874.9
InChI-Schlüssel: INBLZNJHDLEWPS-OULUNZSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyllycaconitine (MLA) is an antagonist of α7-containing neuronal nicotinic acetylcholine receptors (nAChRs;  Ki = 1.4 nM). It is less effective at other nAChRs. MLA is used to selectively evaluate the role of α7-containing nAChRs in signaling pathways.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-OULUNZSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of Methyllycaconitine citrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Methyllycaconitine Citrate

Introduction: Unveiling a Potent Molecular Probe

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, stands as a pivotal tool in neuropharmacology.[1] Initially identified as a principal toxin responsible for livestock poisoning, its potent and specific interactions with the nervous system have rendered it an invaluable molecular probe for dissecting cholinergic pathways.[1] Commercially available most commonly as a citrate salt to improve solubility, Methyllycaconitine citrate is renowned for its high-affinity, selective, and competitive antagonism of the α7 subtype of the nicotinic acetylcholine receptor (nAChR).[2][3] This guide provides an in-depth exploration of its mechanism of action, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent antagonist in their work.

Core Mechanism: Competitive Antagonism at the α7 nAChR

The primary mechanism of action of MLA is its function as a competitive antagonist at the orthosteric binding site of the α7 nicotinic acetylcholine receptor.[2][4] This receptor, a ligand-gated ion channel, is a homopentamer (composed of five identical α7 subunits) that, upon binding to the endogenous agonist acetylcholine (ACh), undergoes a conformational change to allow the influx of cations, most notably Ca²⁺.[5][6]

MLA exerts its effect by binding to the same site as ACh but fails to induce the conformational change necessary for channel activation.[4] By occupying the binding site, it physically prevents ACh from binding and gating the channel, thereby inhibiting the downstream signaling cascade initiated by α7 nAChR activation. This competitive interaction is surmountable, meaning that the inhibitory effect of MLA can be overcome by increasing the concentration of the agonist.[7]

The high potency of MLA is one of its defining characteristics, with studies reporting a dissociation constant (Ki) for α7-containing neuronal nicotinic receptors in the low nanomolar range.[3]

Receptor Selectivity Profile

While MLA is exceptionally potent at α7 nAChRs, its selectivity is a critical experimental consideration. Its affinity for other nAChR subtypes is significantly lower, making it a selective tool when used at appropriate concentrations. At concentrations above 40 nM, MLA begins to interact with other nAChR subtypes, such as α4β2 and α6β2.[3] Therefore, interpreting data from experiments using higher concentrations requires caution, as effects may not be solely attributable to α7 nAChR blockade.[7]

Receptor SubtypeBinding Affinity (Ki or IC50)Species/PreparationReference
α7 nAChR Ki = 1.4 nMNeuronal[3]
α7 nAChR Ki = ~10 nMHuman K28 cell line[1]
α4β2 nAChR IC50 = ~700 nMAvian (expressed in oocytes)[1]
α3β2 nAChR IC50 = ~80 nMAvian (expressed in oocytes)[1]
Muscle nAChR Ki = ~8 µMHuman[1]
Torpedo nAChR Ki = ~1 µMTorpedo californica[1]

Table 1: Comparative binding affinities of Methyllycaconitine (MLA) for various nicotinic acetylcholine receptor (nAChR) subtypes. Note the significantly higher affinity for the α7 subtype.

Consequences of α7 nAChR Blockade: Downstream Signaling

The activation of α7 nAChRs leads to a rapid influx of Ca²⁺, which acts as a crucial second messenger to trigger a complex array of intracellular signaling cascades.[5][6] These pathways are integral to neuronal survival, synaptic plasticity, and inflammation modulation.[8][9] By blocking this initial calcium signal, MLA effectively inhibits these downstream events.

Key signaling pathways modulated by α7 nAChR and consequently inhibited by MLA include:

  • PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)-Akt signaling cascade is a major pathway involved in promoting cell survival and neuroprotection.[5][10] Activation of α7 nAChRs stimulates this pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[5] MLA's antagonism of α7 nAChRs prevents this neuroprotective signaling.

  • ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, involved in synaptic plasticity and cellular growth, is also modulated by α7 nAChR activity.[6][8]

  • JAK2-STAT3 Pathway: This pathway is crucial in mediating the anti-inflammatory effects of α7 nAChR activation, particularly in immune cells like microglia.[9] MLA can abolish these anti-inflammatory effects by preventing the initial receptor activation.[9]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular a7_closed α7 nAChR (Closed) a7_open α7 nAChR (Open) a7_closed->a7_open Activates Ca_ion Ca²⁺ a7_open->Ca_ion Influx a7_blocked α7 nAChR (Blocked) No_Response Inhibition of Cellular Responses a7_blocked->No_Response ACh Acetylcholine (ACh) ACh->a7_closed Binds ACh->a7_blocked Binding Prevented MLA MLA MLA->a7_blocked Competitively Binds PI3K PI3K → Akt Ca_ion->PI3K Activates ERK ERK Pathway Ca_ion->ERK Activates JAK2 JAK2 → STAT3 Ca_ion->JAK2 Activates Response Neuroprotection Synaptic Plasticity Anti-inflammation PI3K->Response ERK->Response JAK2->Response

Figure 1: Signaling pathway of α7 nAChR activation and its competitive inhibition by MLA.

Experimental Protocols for Characterizing MLA's Mechanism

To rigorously characterize the antagonist properties of Methyllycaconitine citrate, two primary experimental paradigms are indispensable: radioligand binding assays and patch-clamp electrophysiology.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of MLA for the α7 nAChR by measuring its ability to displace a high-affinity radiolabeled ligand. The choice of radioligand is critical; tritiated MLA ([³H]MLA) or radio-iodinated α-bungarotoxin ([¹²⁵I]α-BGT) are commonly used due to their high specificity for the receptor.[1][11]

Objective: To determine the inhibition constant (Ki) of MLA at the α7 nAChR.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in α7 nAChRs (e.g., rat hippocampus or thalamus) or cells expressing the receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[12]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of radioligand (e.g., [³H]MLA at its approximate Kd), and a range of concentrations of unlabeled MLA citrate.[12]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known α7 ligand, like unlabeled ACh or nicotine).

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).[12]

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C pre-soaked in polyethyleneimine to reduce non-specific binding), trapping the membranes.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of MLA to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC50 value (the concentration of MLA that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G start Start: α7 nAChR-expressing tissue or cells homogenize 1. Homogenize in Lysis Buffer start->homogenize centrifuge1 2. Centrifuge to pellet membranes homogenize->centrifuge1 resuspend 3. Resuspend & Wash membrane pellet centrifuge1->resuspend incubate 4. Incubate membranes with: - Radioligand ([³H]MLA) - Unlabeled MLA (variable conc.) resuspend->incubate filter 5. Rapid Vacuum Filtration (Separates bound/free ligand) incubate->filter count 6. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 7. Data Analysis (IC50 → Ki calculation) count->analyze end End: Determine Ki value of MLA for α7 nAChR analyze->end

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through nAChRs in response to an agonist, providing a functional readout of MLA's antagonist activity.[13][14]

Objective: To demonstrate the inhibition of ACh-evoked currents by MLA and characterize the nature of the antagonism.

Methodology:

  • Cell Preparation:

    • Use a cell line heterologously expressing the human α7 nAChR (e.g., SH-EP1 cells) or primary neurons.[13]

    • Plate cells on glass coverslips and transfer a coverslip to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular (bath) solution (e.g., ACSF).[15]

  • Obtaining a Recording:

    • Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.[16]

    • Under visual guidance, carefully approach a target cell with the micropipette while applying slight positive pressure.[16]

    • Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal".[16]

    • Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This establishes electrical and chemical continuity between the pipette and the cell interior.

  • Data Acquisition:

    • "Clamp" the cell's membrane potential at a holding voltage where nAChR currents are prominent (e.g., -60 mV).

    • Establish a baseline recording. Apply a brief pulse of a known concentration of ACh (e.g., 100 µM) via a perfusion system and record the inward current.

    • Wash out the ACh and allow the cell to recover to baseline.

    • Pre-incubate the cell with a specific concentration of MLA citrate for 1-2 minutes.

    • Co-apply the same pulse of ACh in the continued presence of MLA and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked current in the absence and presence of MLA.

    • Calculate the percentage of inhibition caused by MLA.

    • To confirm competitive antagonism, repeat the experiment with a fixed concentration of MLA and varying concentrations of ACh to generate a dose-response curve. A rightward shift in the ACh EC50 with no change in the maximal response is the hallmark of competitive antagonism.

Conclusion and Future Directions

Methyllycaconitine citrate is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor.[2] Its mechanism of action—binding to the ACh recognition site to prevent channel gating—interrupts the critical Ca²⁺ influx that drives numerous downstream signaling pathways related to neuroprotection, cognition, and inflammation.[5][6] The experimental protocols detailed herein provide a robust framework for researchers to validate and explore the functional consequences of this antagonism. While an indispensable tool, the causality behind experimental choices, such as using MLA at concentrations that ensure selectivity for the α7 subtype, must always be at the forefront of experimental design to ensure trustworthy and authoritative results.[3][7] Future research may focus on leveraging the structural backbone of MLA to develop novel therapeutics with improved pharmacokinetic profiles for treating neurological and inflammatory disorders where α7 nAChR signaling is dysregulated.[4][17]

References

  • Methyllycaconitine - Wikipedia. Wikipedia. [Link]

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed. PubMed. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. PubMed. [Link]

  • α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PubMed Central. PubMed Central. [Link]

  • Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC. PubMed Central. [Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors | ACS Bio & Med Chem Au - ACS Publications. ACS Publications. [Link]

  • Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed. PubMed. [Link]

  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease - MDPI. MDPI. [Link]

  • Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. PubMed Central. [Link]

  • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC. PubMed Central. [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. [Link]

  • patch-clamp-protocol-final.pdf. Unknown Source. [Link]

  • Patch-Clamp Recording Protocol - Creative Bioarray. Creative Bioarray. [Link]

Sources

The Isolation and Elucidation of Methyllycaconitine (MLA): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the natural sources, biosynthesis, and detailed methodologies for the isolation and purification of Methyllycaconitine (MLA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established protocols with the underlying chemical principles to offer a comprehensive resource for the study of this potent norditerpenoid alkaloid.

Introduction: The Significance of Methyllycaconitine

Methyllycaconitine (MLA) is a C19-norditerpenoid alkaloid renowned for its high affinity and selectivity as a competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR)[1]. This property has established MLA as an invaluable pharmacological tool for investigating the role of these receptors in various physiological and pathological processes. Beyond its utility in neuroscience research, MLA has been investigated for its potential therapeutic applications and is a key component in understanding the toxicology of certain plant species responsible for livestock poisoning[2]. This guide delves into the foundational aspects of accessing this important natural product, from its botanical origins to its final purified form.

Natural Provenance of Methyllycaconitine

Methyllycaconitine is predominantly found within the plant kingdom, specifically in species belonging to the genera Delphinium (larkspurs) and, to a lesser extent, Aconitum (monkshoods), both of the Ranunculaceae family[2].

Primary Botanical Sources

The primary and most commercially relevant sources of MLA are the seeds and aerial parts of various Delphinium species. Historically, MLA was first isolated from Delphinium brownii and later from the seeds of Delphinium elatum[2]. Other notable species that serve as sources for MLA include:

  • Consolida ambigua (also known as Delphinium ajacis or garden larkspur)[2]

  • Delphinium nuttallianum (low larkspur)

  • Delphinium scabriflorum [3]

  • Delphinium malabaricum [4]

  • Delphinium trichophorum [5]

  • Delphinium sherriffii [1]

The concentration of MLA can vary significantly depending on the plant species, the developmental stage of the plant, and the specific tissues harvested, with seeds generally containing higher concentrations.

Quantitative Analysis of MLA Content

The yield of MLA from natural sources is a critical consideration for isolation efficiency. While yields can fluctuate, studies have provided quantitative data for specific species. For instance, in Delphinium malabaricum, the concentration of MLA in control plant material has been reported to be approximately 0.76 mg/g of dry weight[4][6].

Plant SpeciesPlant PartMLA Content (mg/g dry weight)Reference
Delphinium malabaricumWhole Plant0.76[4][6]

The Biosynthetic Blueprint of Methyllycaconitine

The biosynthesis of MLA is a complex process that is not yet fully elucidated. However, significant progress has been made in understanding the formation of its parent structure, the lycoctonine-type diterpenoid alkaloids. The pathway originates from the general terpenoid pathway and involves a series of intricate cyclizations and enzymatic modifications.

The proposed biosynthetic pathway begins with geranylgeranyl diphosphate (GGPP) and proceeds through the formation of the atisine skeleton, a key intermediate for many diterpenoid alkaloids. This involves the action of terpene synthases and cytochrome P450 enzymes. Subsequent oxidative modifications and the incorporation of a nitrogen atom lead to the complex lycoctonine core.

Biosynthesis_of_MLA_Precursor GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP Terpene Synthase ent_Atisirene ent-Atisirene ent_Copalyl_PP->ent_Atisirene Terpene Synthase Atisine_Scaffold Atisine Scaffold ent_Atisirene->Atisine_Scaffold Cytochrome P450s, Nitrogen Incorporation Lycoctonine_Core Lycoctonine Core Atisine_Scaffold->Lycoctonine_Core Oxidative Modifications MLA Methyllycaconitine (MLA) Lycoctonine_Core->MLA Further Modifications

Caption: Proposed Biosynthetic Pathway to the Lycoctonine Core of MLA.

A Step-by-Step Guide to the Isolation and Purification of Methyllycaconitine

The isolation of MLA from plant material is a multi-step process that leverages the basic nature of alkaloids and their solubility characteristics. The following protocol is a synthesized methodology based on established principles of alkaloid extraction and purification.

Stage 1: Extraction of Total Alkaloids

This initial stage aims to extract the crude alkaloid mixture from the plant matrix. An acid-base extraction is the most effective method.

Protocol: Acid-Base Extraction of Total Alkaloids

  • Preparation of Plant Material: Air-dry the plant material (seeds or aerial parts) and grind it into a fine powder to increase the surface area for extraction.

  • Alkalinization: In a large vessel, moisten the powdered plant material with a 10% sodium carbonate solution or a dilute ammonia solution until the mixture is distinctly alkaline (pH 9-10). This step converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

  • Solvent Extraction: Macerate the alkalinized plant material with an organic solvent such as chloroform or a mixture of chloroform and methanol. This can be done at room temperature with stirring for 24-48 hours or more efficiently using a Soxhlet extractor.

  • Concentration: Filter the organic extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in a 5% sulfuric acid or hydrochloric acid solution. This converts the free base alkaloids back into their salt form, which are soluble in the aqueous acidic solution.

  • Washing: Wash the acidic aqueous solution with a nonpolar solvent like hexane or diethyl ether to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

  • Basification and Re-extraction: Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. The free alkaloid bases will precipitate. Extract the liberated alkaloids with several portions of chloroform or dichloromethane.

  • Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the total crude alkaloid extract.

Extraction_Workflow Plant_Material Powdered Plant Material Alkalinization Alkalinization (e.g., Na2CO3) Plant_Material->Alkalinization Solvent_Extraction Organic Solvent Extraction (e.g., Chloroform) Alkalinization->Solvent_Extraction Crude_Extract Crude Organic Extract Solvent_Extraction->Crude_Extract Acidification Acidification (e.g., H2SO4) Crude_Extract->Acidification Aqueous_Phase Aqueous Acidic Phase (Alkaloid Salts) Acidification->Aqueous_Phase Washing Wash with Nonpolar Solvent Aqueous_Phase->Washing Basification Basification (e.g., NH4OH) Washing->Basification Final_Extraction Extraction with Organic Solvent Basification->Final_Extraction Total_Alkaloids Total Crude Alkaloids Final_Extraction->Total_Alkaloids

Caption: Workflow for the Acid-Base Extraction of Total Alkaloids.

Stage 2: Chromatographic Purification

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate MLA.

Protocol: Column Chromatography

  • Stationary Phase: Prepare a chromatography column packed with silica gel 60 (70-230 mesh) as the stationary phase.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., from 0.5% to 10%).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions onto a silica gel TLC plate. Develop the plate in a chloroform:methanol (e.g., 15:1) solvent system. Visualize the spots under UV light or by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

  • Pooling and Concentration: Combine the fractions that contain MLA (identified by comparison with a standard or by its characteristic Rf value) and evaporate the solvent to obtain a purified MLA fraction.

Stage 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining highly pure MLA (>95%), a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

Protocol: Preparative RP-HPLC

  • Column: Use a C18 reversed-phase preparative HPLC column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: Monitor the elution at a suitable wavelength, typically around 230 nm for the aromatic chromophore in MLA.

  • Fraction Collection: Collect the peak corresponding to MLA.

  • Solvent Removal: Remove the HPLC solvents by lyophilization or evaporation under reduced pressure to obtain pure MLA.

Physicochemical Properties of Methyllycaconitine

A summary of the key physicochemical properties of MLA is provided below.

PropertyValueReference
Molecular FormulaC₃₇H₅₀N₂O₁₀[2]
Molar Mass682.81 g/mol [2]
AppearanceAmorphous solid (free base)[2]
Melting Point~128 °C (free base)[2]
SolubilitySoluble in chloroform; sparingly soluble in water.[2]
Optical Rotation[α]D = +49° (in alcohol)[2]

Conclusion

This guide has outlined the primary natural sources of Methyllycaconitine and provided a detailed, step-by-step methodology for its isolation and purification. By understanding the botanical origins, biosynthetic context, and the chemical principles behind the extraction and chromatographic techniques, researchers can confidently and efficiently obtain this valuable norditerpenoid alkaloid for their scientific investigations. The protocols described herein represent a robust framework that can be adapted and optimized based on the specific plant material and available laboratory resources.

References

  • Coates, P. A., et al. (1994). Rapid and efficient isolation of the nicotinic receptor antagonist methyllycaconitine from delphinium:assignment of the methylsuccinimide absolute stereochemistry as S. Tetrahedron Letters, 35(47), 8701-8704.
  • Fodor, G., & Fodor-Varga, E. (1998). The aconite alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 50, pp. 1-134). Academic Press.
  • Kolar, F. R., et al. (2015). RP-HPLC Analysis of an Alkaloid--Methyllycaconitine from Mutagenic Delphinium malabaricum (Huth) Munz.
  • Majak, W., et al. (1990). A new diterpenoid alkaloid from Delphinium nuttallianum.
  • Pelletier, S. W., et al. (1981). The structures of six new C19-diterpenoid alkaloids from Delphinium ajacis L.
  • Shrestha, P. M., & Katz, A. (2004). Diterpenoid alkaloids from the roots of Delphinium scabriflorum.
  • Sun, G. Q., et al. (2024). Diterpenoid alkaloids from Delphinium sherriffii. Journal of Asian Natural Products Research, 27(2), 143-152.
  • Wang, F. P., & Chen, Q. H. (2010). Diterpenoid alkaloids.
  • Wikipedia. (n.d.). Methyllycaconitine. Retrieved from [Link]

  • Yin, T., et al. (2021). Diterpenoid alkaloids from the whole plants of Delphinium trichophorum. Phytochemistry, 189, 112836.
  • Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

  • American Chemical Society. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Bio & Med Chem Au. Retrieved from [Link]

Sources

Methyllycaconitine (MLA): Origin, Biosynthesis, and Pharmacological Evolution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, origin, and pharmacological evolution of Methyllycaconitine (MLA).

Executive Summary

Methyllycaconitine (MLA) is a C19-norditerpenoid alkaloid predominantly isolated from Delphinium (Larkspur) species.[1] Historically identified as the primary toxin responsible for cattle poisoning on North American rangelands, MLA has evolved into a critical molecular probe in neuroscience. It is currently the most potent and selective non-proteinaceous antagonist for the


 nicotinic acetylcholine receptor (

nAChR). This guide synthesizes the historical trajectory of MLA from its initial isolation to its biosynthetic elucidation and modern pharmacological application.

Historical Genesis: Isolation and Structural Elucidation

The discovery of MLA is rooted in the early 20th-century effort to understand the toxicity of Delphinium species, which were (and remain) a major cause of livestock mortality.

The Discovery Timeline
  • 1938 (The Unnamed Isolate): R.H.F. Manske, a pioneer in alkaloid chemistry, first isolated the compound from Delphinium brownii Rydb.[1] However, due to difficulties in obtaining a crystalline purity sufficient for elemental analysis, he declined to name it, referring to it simply as a "complex alkaloid."

  • 1943 (The Naming): John Goodson, working at the Wellcome Chemical Research Laboratories, successfully isolated the alkaloid in pure form from the seeds of Delphinium elatum L. He assigned the name Methyllycaconitine , deriving it from its structural relationship to lycaconitine (found in Aconitum lycoctonum).

  • 1959 (Structural Proposal): The first complete structure was proposed by Soviet scientists Kuzovkov and Platonova.

  • 1981 (Stereochemical Correction): The definitive structure was established by S.W. Pelletier and colleagues.[1][2] Using X-ray crystallography and advanced NMR techniques, they corrected the stereochemistry at the C-1 position from

    
     to 
    
    
    
    .
Visualization: Historical Discovery Timeline

MLA_History node1 1938: Manske Isolates 'Unnamed' Alkaloid (Delphinium brownii) node2 1943: Goodson Isolates & Names Methyllycaconitine (Delphinium elatum) node1->node2 Purification node3 1959: Kuzovkov & Platonova Propose Initial Structure node2->node3 Characterization node4 1981: Pelletier et al. Correct C-1 Stereochemistry (Definitive Structure) node3->node4 NMR/X-Ray Revision node5 1980s-90s: Neuroscience Identified as Potent alpha-7 nAChR Antagonist node4->node5 Pharmacological Screening

Figure 1: Chronological evolution of Methyllycaconitine from crude isolate to defined pharmacological tool.

Biosynthetic Origin and Phytochemistry

MLA is classified as a norditerpenoid alkaloid (C19 skeleton).[1] Unlike true diterpenes (C20), C19 alkaloids have lost one carbon atom during biosynthesis.[1] The origin of MLA lies in the complex enzymatic machinery of Delphinium species.

The Biosynthetic Pathway

The synthesis occurs primarily in the roots and is transported to the seeds, where MLA accumulates as a defense mechanism.

  • Terpenoid Genesis: The pathway begins with the condensation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) to form Geranylgeranyl Pyrophosphate (GGPP).

  • Cyclization: GGPP is cyclized by ent-copalyl diphosphate synthase and ent-kaurene synthase to form the tetracyclic ent-kaurene framework.

  • Oxidation & Nitrogen Insertion: Cytochrome P450 monooxygenases (CYPs) oxidize the scaffold. A key step involves the insertion of nitrogen (derived from ethanolamine or ethylamine) to form the Atisine skeleton.[3]

  • Skeletal Rearrangement: The C20 atisine skeleton undergoes a Wagner-Meerwein rearrangement (involving the loss of C-17) to yield the C19 Lycoctonine core.

  • Terminal Esterification (The "Warhead"): The final and most critical step for toxicity is the esterification of the C-18 hydroxyl group of lycoctonine with 2-(methylsuccinimido)benzoate . This ester moiety is the pharmacophore responsible for the high affinity to nAChRs.

Visualization: Biosynthetic Cascade

Biosynthesis cluster_enzymes Enzymatic Transformations IPP IPP + DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP Prenyltransferase EntKaurene ent-Kaurene GGPP->EntKaurene TPS (Cyclization) Atisine Atisine Skeleton (C20) (+ Nitrogen Insertion) EntKaurene->Atisine P450s + Amination Lycoctonine Lycoctonine Core (C19) (7,8-diol) Atisine->Lycoctonine C-17 Excision (Wagner-Meerwein) MLA Methyllycaconitine (MLA) (C18-anthranilate ester) Lycoctonine->MLA AcylT + Methylsuccinimido benzoate TPS Terpene Synthases (CPS/KS) P450 Cytochrome P450s (Oxidation) AcylT Acyltransferase (Esterification)

Figure 2: Proposed biosynthetic pathway from terpenoid precursors to Methyllycaconitine.

Pharmacological Evolution: From Toxin to Tool

The Mechanism of Toxicity

Historically, MLA was known only as a neuromuscular poison. In cattle, MLA causes fatal respiratory paralysis by blocking nicotinic receptors at the neuromuscular junction (NMJ). However, its affinity for the muscle-type receptor (


) is significantly lower than its affinity for neuronal receptors.
The Alpha-7 Breakthrough

In the late 1980s and early 1990s, researchers discovered that MLA binds with picomolar to low-nanomolar affinity (


) to the 

nicotinic acetylcholine receptor
in the mammalian brain.
  • Selectivity: MLA is

    
    -fold more selective for 
    
    
    
    nAChRs compared to
    
    
    or
    
    
    subtypes.
  • Structural Determinants: Structure-Activity Relationship (SAR) studies confirmed that the 2-(methylsuccinimido)benzoate side chain is essential. Hydrolysis of this ester yields lycoctonine, which is essentially inactive at the

    
     receptor.
    

Technical Protocols: Extraction and Purification

For researchers requiring high-purity MLA for experimentation, isolation from natural sources remains the most viable method due to the complexity of total synthesis.

Protocol: Acid-Base Extraction & HPLC Purification

Source Material: Seeds of Delphinium brownii or Delphinium elatum.[1]

Step 1: Defatting

  • Grind seeds to a fine powder.

  • Extract with hexane or petroleum ether in a Soxhlet apparatus for 24 hours to remove lipids. Discard the solvent.

Step 2: Alkaloid Extraction

  • Air-dry the defatted marc.

  • Extract with 80% Ethanol (EtOH) or Methanol (MeOH).

  • Evaporate the alcohol under reduced pressure to yield a crude gum.

Step 3: Acid-Base Fractionation

  • Dissolve gum in 0.5 M Sulfuric Acid (

    
    ).
    
  • Wash the acidic solution with Chloroform (

    
    ) to remove non-basic impurities. Discard organic layer.
    
  • Basify the aqueous layer to pH 9–10 using Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Extract the alkaloids into Chloroform (

    
    ) (
    
    
    
    ).[2]
  • Dry over Sodium Sulfate (

    
    ) and evaporate to yield "Total Alkaloid Fraction."
    

Step 4: Purification (Gradient HPLC)

  • Column: C18 Reverse Phase (Semi-preparative).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 40 minutes.

  • Detection: UV at 210 nm and 254 nm. MLA typically elutes as a major peak.

Visualization: Extraction Workflow

Extraction Seeds Delphinium Seeds (Powdered) Defat Soxhlet Extraction (Hexane) Seeds->Defat Marc Defatted Plant Material Defat->Marc Residue AlcExt Ethanol Extraction Marc->AlcExt AcidBase Acid-Base Partitioning (pH 1 -> pH 10) AlcExt->AcidBase CrudeAlk Total Alkaloid Fraction (Chloroform Phase) AcidBase->CrudeAlk HPLC Reverse Phase HPLC (C18, NH4HCO3/ACN) CrudeAlk->HPLC PureMLA Purified Methyllycaconitine (>98% Purity) HPLC->PureMLA

Figure 3: Optimized workflow for the isolation of MLA from Delphinium seeds.

References

  • Manske, R. H. F. (1938). The Alkaloids of Fumariaceous Plants. Canadian Journal of Research, 16b, 57-60. Link

  • Goodson, J. A. (1943).[1] The alkaloids of Delphinium elatum L. Journal of the Chemical Society, 139-141. Link

  • Pelletier, S. W., et al. (1981). The structures of methyllycaconitine and related alkaloids. Journal of Natural Products, 44(4), 473-482. Link

  • Kuzovkov, A. D., & Platonova, T. F. (1959). Structure of methyllycaconitine. Journal of General Chemistry of the USSR, 29, 2746.
  • Ward, J. M., et al. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. FEBS Letters, 270(1-2), 45-48. Link

  • Miller, G. P., et al. (2025). Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum. bioRxiv (Preprint).[4] Link[4]

Sources

chemical structure and properties of Methyllycaconitine citrate

Author: BenchChem Technical Support Team. Date: February 2026

High-Selectivity


7 Nicotinic Acetylcholine Receptor Antagonist [1]

Part 1: Executive Summary

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid derivative and the primary pharmacological tool used to isolate and study the function of


7 nicotinic acetylcholine receptors (

7 nAChRs).[1] Unlike

-bungarotoxin (

-Bgt), which is a large peptide, MLA is a small molecule competitive antagonist that offers rapid reversibility and high brain penetrability, making it indispensable for neurophysiological studies involving synaptic plasticity, cognitive function, and neurodegenerative pathways (e.g., Alzheimer's disease).[1]

This guide provides a rigorous technical analysis of MLA citrate, detailing its chemical architecture, validated solubilization protocols, and mechanistic applications in functional assays.[1]

Part 2: Chemical Architecture & Properties[2]

Structural Analysis

MLA is an ester-alkaloid derived from Delphinium species. Its pharmacophore is defined by two critical domains:

  • Lycoctonine Skeleton: A rigid, hexacyclic norditerpenoid core that provides the scaffold for binding.

  • Anthranilate Ester Side Chain: Specifically, the 2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoate moiety attached at the C-18 position.[1] Structure-activity relationship (SAR) studies indicate that this ester side chain is the primary determinant of its high affinity for the

    
    7 nAChR orthosteric site.[1] Hydrolysis of this ester results in a loss of antagonistic potency by over 1000-fold.
    
Physicochemical Data Table[2]
PropertySpecification
Chemical Name Methyllycaconitine citrate
CAS Number 112825-05-5
Molecular Formula

Molecular Weight 874.93 g/mol
Appearance White to off-white solid
Solubility (Water)

mg/mL (Clear solution)
Solubility (DMSO)

mg/mL
pKa ~7.8 (tertiary amine)
Hygroscopicity Moderate; store under desiccant

Part 3: Mechanistic Pharmacodynamics[2]

Binding Kinetics and Selectivity

MLA acts as a competitive antagonist at the orthosteric ligand-binding domain (LBD) of the


7 nAChR.[1] It competes directly with acetylcholine (ACh) and choline.[1]
  • Affinity (

    
    ):  MLA exhibits picomolar to low nanomolar affinity for neuronal 
    
    
    
    7 receptors (
    
    
    nM).[1][2][3]
  • Selectivity: It is

    
    -fold more selective for 
    
    
    
    7 subtypes compared to heteromeric subtypes like
    
    
    4
    
    
    2 or
    
    
    3
    
    
    4. However, researchers must note that at high concentrations (
    
    
    nM), MLA can interact with
    
    
    6-containing receptors (e.g.,
    
    
    6
    
    
    2
    
    
    3) on dopaminergic terminals.[1]
  • Reversibility: Unlike the pseudo-irreversible binding of

    
    -bungarotoxin, MLA washes out rapidly from tissue preparations, allowing for repeated trials in electrophysiological recordings.
    
Mechanism of Action Diagram

The following diagram illustrates the competitive exclusion of Acetylcholine by MLA at the receptor interface.

MLA_Mechanism cluster_synapse Synaptic Cleft cluster_membrane Post-Synaptic Membrane ACh Acetylcholine (Agonist) Receptor α7 nAChR (Orthosteric Site) ACh->Receptor Native Binding MLA MLA Citrate (Antagonist) MLA->ACh Steric Exclusion MLA->Receptor High Affinity Competition (Ki ~1.4nM) Channel_Open Ion Channel OPEN (Ca2+ Influx) Receptor->Channel_Open ACh Bound Channel_Closed Ion Channel BLOCKED (No Current) Receptor->Channel_Closed MLA Bound

Figure 1: Competitive antagonism mechanism. MLA binds with high affinity to the


7 nAChR ligand-binding domain, sterically preventing Acetylcholine docking and subsequent channel opening.

Part 4: Validated Experimental Protocols

SOP: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution of MLA Citrate. Critical Control Point: The ester linkage in MLA is sensitive to alkaline hydrolysis. Do not dissolve in basic buffers (pH > 7.4) for long-term storage.[1]

Reagents:

  • MLA Citrate (MW: 874.93 g/mol )[1][2]

  • Sterile, nuclease-free water or anhydrous DMSO.[1]

Protocol:

  • Calculation: To prepare 1 mL of 10 mM stock, weigh 8.75 mg of MLA Citrate.

  • Solubilization: Add 1 mL of sterile water. Vortex gently for 30 seconds.[1] The solution should be clear and colorless.

    • Self-Validation: If turbidity persists, verify the pH of the water. It must be neutral to slightly acidic (pH 5.5–7.0).[1]

  • Aliquoting: Divide into 50

    
    L aliquots in light-protective (amber) microcentrifuge tubes to prevent freeze-thaw degradation.
    
  • Storage: Store at -20°C. Stable for 6 months.

SOP: Functional Antagonism Assay (Calcium Imaging)

Context: Measuring the inhibition of ACh-evoked calcium transients in SH-SY5Y neuroblastoma cells.

Workflow Diagram:

Assay_Workflow Start Start: SH-SY5Y Cells (Plated 24h prior) Dye_Load Load Ca2+ Indicator (Fluo-4 AM, 30 min) Start->Dye_Load Wash Wash x3 with Physiological Saline Dye_Load->Wash Pre_Incubation Pre-incubate with MLA (1 nM - 100 nM) Time: 10-15 min Wash->Pre_Incubation Challenge Agonist Challenge (100 μM Acetylcholine) Pre_Incubation->Challenge Co-application Readout Measure Fluorescence (Ex/Em: 494/506 nm) Challenge->Readout Analysis Calculate % Inhibition vs Control Readout->Analysis

Figure 2: Step-by-step workflow for evaluating MLA antagonism via calcium imaging.

Detailed Steps:

  • Cell Preparation: Culture SH-SY5Y cells to 80% confluency in 96-well black-walled plates.

  • Dye Loading: Load cells with Fluo-4 AM (2

    
    M) for 30 minutes at 37°C. Wash 3x with HBSS to remove extracellular dye.
    
  • Baseline Establishment: Measure basal fluorescence (

    
    ) for 30 seconds.
    
  • Antagonist Pre-treatment: Add MLA Citrate working solution (diluted in HBSS) to wells.

    • Dose Range: 0.1 nM to 1

      
      M.[1]
      
    • Incubation: 15 minutes. This allows equilibrium binding to the receptor.

  • Agonist Challenge: Inject Acetylcholine (100

    
    M final concentration) via an automated injector.
    
  • Data Acquisition: Record fluorescence (

    
    ) for 60 seconds post-injection.
    
  • Validation:

    • Positive Control:[1] ACh alone (defined as 100% response).[1]

    • Negative Control:[1] Buffer alone (0% response).

    • Specificity Check: Co-application with PNU-282987 (an

      
      7 agonist) to confirm subtype specificity.[1]
      

Part 5: References

  • Ward, J. M., et al. (1990).[1][3] "Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites."[1][3] FEBS Letters.

  • Kalappa, B. I., et al. (2013).[1][3] "A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia."[3] British Journal of Pharmacology.[3]

  • Escubedo, E., et al. (2005).[1][3] "Methyllycaconitine prevents methamphetamine-induced effects in mouse striatum: involvement of alpha7 nicotinic receptors."[3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Tocris Bioscience. "Methyllycaconitine citrate Product Information." Tocris.

  • Cayman Chemical. "Methyllycaconitine (citrate) Product Insert." Cayman Chemical.[1][5]

Sources

Technical Guide: Binding Affinity of Methyllycaconitine (MLA) to Neuronal Nicotinic Receptors

[1][2]

Executive Summary

Methyllycaconitine (MLA) is a norditerpenoid alkaloid and the established "gold standard" competitive antagonist for the

12



This guide details the binding kinetics, structural determinants, and experimental protocols required to characterize MLA interactions with neuronal nAChRs, serving as a reference for assay development and hit-to-lead validation.

Molecular & Pharmacological Profile[2][3][4][5]

Structural Determinants of Affinity

MLA is derived from Delphinium species (larkspur). Its pharmacophore is defined by a rigid norditerpenoid core and two critical side chains.

  • Anthranilate Ester (AE) Side-Chain: This moiety is the primary driver of

    
     selectivity and high affinity. Hydrolysis or removal of the AE group (yielding lycoctonine) results in a >1000-fold loss of affinity for 
    
    
    receptors, converting the molecule from a potent antagonist to a weak, non-selective ligand.
  • N-Succinimide Ring: Contributes to steric bulk but is secondary to the AE group for binding efficacy.

Mechanism of Action

MLA functions as a competitive antagonist at the orthosteric binding site of the

  • Orthosteric Competition: MLA binds to the interface between subunits (the "aromatic cage"), preventing agonist-induced conformational changes required for channel gating.

  • Reversibility: Binding is reversible, though the dissociation rate (

    
    ) is relatively slow compared to ACh, contributing to its potent inhibitory effects.
    

Quantitative Binding Affinity Data

The following table summarizes the selectivity profile of MLA. Note the orders-of-magnitude difference between

Table 1: Comparative Binding Affinities ( / )
Receptor SubtypeTissue / SourceAffinity ParameterValueSelectivity Ratio (vs

)

Homomer
Rat Brain Membranes

1.4 – 2.5 nM 1 (Reference)

Homomer
Human (Recombinant)

~2.0 nM ~1

Heteromer
Rat Brain

> 5,000 nM> 2,500x

Heteromer
Ganglionic / Recombinant

> 10,000 nM> 5,000x
Muscle nAChR Torpedo / Human Muscle

1,000 – 10,000 nM> 500x

Data Interpretation:

  • 
     Specificity:  At concentrations < 100 nM, MLA is functionally silent at non-
    
    
    receptors.
  • Assay Window: For reliable antagonism, MLA is typically used at 10–50 nM in functional assays to ensure complete blockade of

    
     without off-target effects.
    

Structural Biology of Interaction

The high affinity of MLA for

  • The Aromatic Cage: The orthosteric site is formed by a cluster of aromatic residues (Tyr-A, Trp-B, Tyr-C1, Tyr-C2, Trp-D).

  • Key Interaction: The anthranilate ester moiety of MLA likely engages in

    
     stacking interactions with Tyr-188  (and potentially Trp-149) in the 
    
    
    subunit. This mimics the cation-
    
    
    interaction usually formed by the quaternary ammonium of ACh but provides additional hydrophobic contacts that stabilize the closed (antagonist-bound) state.
  • Steric Occlusion: The bulky diterpenoid core extends out of the pocket, physically blocking the closure of the C-loop, which is a prerequisite for channel opening.

Experimental Protocols

Protocol A: Radioligand Binding Assay (The Gold Standard)

Objective: Determine




Materials:

  • Source Tissue: Rat hippocampus (high

    
     density) or HEK293 cells stable-transfected with human 
    
    
    .
  • Radioligand: [125I]-

    
    Bgt (0.5–2 nM) or [3H]-MLA (1–5 nM).
    
  • Non-specific Control: 1 mM Nicotine or 1

    
    M unlabeled MLA.
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Repeat wash 2x to remove endogenous ACh.

  • Incubation:

    • Mix Membrane Aliquot (50-100

      
      g protein).
      
    • Add Radioligand (fixed concentration).

    • Add Test Compound (titrated series) OR Vehicle (Total Binding) OR Non-specific Control (NSB).

    • Incubate: 2 hours at 25°C (equilibrium is critical due to slow kinetics).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity (Gamma counter for 125I; Scintillation for 3H).

  • Analysis: Calculate Specific Binding = Total - NSB. Fit data to a one-site competition model to derive

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Characterization (Electrophysiology)

Objective: Validate functional antagonism and reversibility.

Method: Two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing human

  • Baseline: Establish stable baseline leak current at -60 mV.

  • Agonist Challenge: Apply ACh (

    
     concentration, typically 100-300 
    
    
    M) for 2-5 seconds. Record peak current. Wash for 3-5 mins (critical due to desensitization).
  • Antagonist Pre-incubation: Peruse MLA (e.g., 10 nM) for 2 minutes.

  • Co-application: Apply ACh + MLA. Observe reduction in peak current.

  • Washout: Wash with buffer for 5-10 minutes and re-apply ACh to verify recovery (confirms competitive/reversible nature).

Visualizations

Diagram 1: Competitive Inhibition Mechanism

This diagram illustrates the logical flow of MLA competition at the molecular level.

MLA_MechanismReceptorα7 nAChR(Orthosteric Site)Complex_AgonistReceptor-AgonistComplexReceptor->Complex_Agonist+ ACh(High Kon)Complex_AntagonistReceptor-MLAComplexReceptor->Complex_Antagonist+ MLA(High Affinity)AChAcetylcholine(Agonist)MLAMethyllycaconitine(Antagonist)MLA->ReceptorCompetes forTyr-188/Trp-149ResponseChannel Opening(Ca2+ Influx)Complex_Agonist->ResponseConformationalChangeBlockChannel Closed(Inhibition)Complex_Antagonist->BlockStericOcclusion

Caption: MLA competes with ACh for the aromatic cage (Tyr-188). Binding of MLA sterically occludes the C-loop, preventing the conformational change necessary for channel gating.

Diagram 2: Radioligand Binding Assay Workflow

A step-by-step logic flow for the "Gold Standard" affinity assay.

Binding_Assaycluster_prepPhase 1: Preparationcluster_incubationPhase 2: Equilibrium Bindingcluster_analysisPhase 3: AnalysisTissueRat Hippocampus / HEK-hα7 CellsHomogenateMembrane Homogenate(Wash 3x to remove ACh)Tissue->HomogenateWells96-Well Plate SetupHomogenate->WellsTotalTotal Binding:Membrane + [125I]αBgtWells->TotalNSBNon-Specific:+ 1mM NicotineWells->NSBTestTest:+ MLA (Titration)Wells->TestFilterRapid Filtration(GF/B + 0.5% PEI)Total->FilterNSB->FilterTest->FilterCountGamma Counting(CPM)Filter->CountDataCalculate Ki(Cheng-Prusoff)Count->Data

Caption: Workflow for determining binding affinity. Critical steps include removing endogenous ACh during prep and using PEI-soaked filters to minimize non-specific binding.

References

  • Ward, J. M., Cockcroft, V. B., Lunt, G. G., Smillie, F. S., & Wonnacott, S. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites.[3][4][5] FEBS Letters, 270(1-2), 45–48.[3][4][5] [Link]

  • Davies, A. R., Hardick, D. J., Blagbrough, I. S., Potter, B. V., Wolstenholme, A. J., & Wonnacott, S. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors.[6][3] Neuropharmacology, 38(5), 679–690.[6] [Link]

  • Quek, G., Lin, D., Halliday, J. I., Absalom, N., Ambrus, J. I., Thompson, A. J., Lochner, M., Lummis, S. C., McLeod, M. D., & Chebib, M. (2010). Identifying the binding site of novel methyllycaconitine (MLA) analogs at alpha4beta2 nicotinic acetylcholine receptors. ACS Chemical Neuroscience, 1(12), 796–809. [Link]

Technical Guide: In Vitro Characterization of Methyllycaconitine (MLA) Citrate

[1]

Executive Summary

Methyllycaconitine (MLA) citrate is a diterpenoid alkaloid and the gold-standard competitive antagonist for alpha-7 nicotinic acetylcholine receptors (

1


1

This guide provides a rigorous technical framework for the in vitro utilization of MLA citrate. It moves beyond basic product sheets to address the experimental causality required for high-fidelity electrophysiology, calcium imaging, and downstream signaling assays.

Physicochemical Properties & Reagent Preparation[1][2][3]

Chemical Identity[3][4]
  • Compound: Methyllycaconitine citrate[1][2][3][4][5]

  • CAS No: 351344-10-0 (Citrate salt)[1][2][3]

  • Molecular Weight: ~874.9 g/mol (Salt form)[1]

  • Solubility Profile: The citrate salt is preferred over the free base for in vitro applications due to enhanced aqueous solubility.

Solubilization Protocol

Objective: Create a stable stock solution that prevents precipitation during micro-perfusion.

ParameterSpecificationTechnical Rationale
Primary Solvent Distilled Water or SalineCitrate salt is highly water-soluble (>10 mM).[1] Avoids DMSO artifacts common in electrophysiology (e.g., membrane capacitance changes).[1]
Stock Concentration 10 mMAllows for 1:1000 dilution to reach working concentrations (1–10 µM) without altering osmolarity.[1]
Storage -20°C (Aliquot)Prevents freeze-thaw degradation.[1] Stable for ~6 months.
Working pH 7.2 – 7.4MLA is pH-sensitive; extreme pH can alter ionization and receptor binding affinity.

Self-Validating Step:

Before applying to cells, measure the pH of your final perfusion buffer after adding MLA. If the pH shifts by >0.1 units, re-buffer with HEPES. MLA citrate is acidic; high concentrations in weak buffers will acidify the extracellular environment, artificially inhibiting nAChRs.

Pharmacodynamics: Selectivity & Mechanism[1]

MLA acts as a reversible, competitive antagonist at the orthosteric binding site of the

Selectivity Profile (Affinity Constants)

The following

Receptor Subtype

Value (Approx)
Selectivity Ratio

nAChR
~1.4 nM 1x (Target)

nAChR
> 40–100 nM> 30-fold lower

nAChR
> 3,000 nM> 2000-fold lower
Muscle nAChR (

)
~ 1,000 nMLow affinity

Experimental Implication: To ensure you are observing

10 nM – 50 nM1 µM – 10 µM

1
Mechanism of Action (Visualized)

MLA competes with Acetylcholine (ACh) for the ligand-binding domain (LBD) at the subunit interface, preventing the conformational change required for pore opening.[1]

MLA_MechanismAChAgonist (ACh/Choline)Binding_SiteOrthosteric Site (LBD)ACh->Binding_SiteHigh AffinityMLAAntagonist (MLA)MLA->Binding_SiteCompetes (Ki ~1.4nM)Receptor_Closedα7 nAChR (Resting)Conf_ChangeConformational ChangeBinding_Site->Conf_ChangeIf ACh bindsBlockReceptor Locked (Closed)Binding_Site->BlockIf MLA bindsCa_InfluxCa2+ Influx / DepolarizationConf_Change->Ca_InfluxBlock->Conf_ChangePrevents

Figure 1: Competitive antagonism mechanism of MLA at the

1

Electrophysiological Characterization (Patch Clamp)

This is the "gold standard" for validating MLA activity.

The Challenge: Rapid Desensitization
Protocol: Whole-Cell Voltage Clamp[1][2]
  • Cell Line: HEK293 stably expressing human

    
     or primary hippocampal neurons.
    
  • Holding Potential: -60 mV to -70 mV.[1]

  • Agonist: Choline (10 mM) or Acetylcholine (1 mM).[1] Note: Choline is preferred in slice recordings as it is less active on other nAChRs.

Step-by-Step Workflow:

  • Establish Baseline: Apply Agonist (20 ms pulse) via fast-step perfusion (exchange time < 2 ms).[1] Record peak amplitude.

  • Wash: Buffer wash for 2 minutes (critical to remove desensitization).

  • Pre-incubation: Peruse MLA (e.g., 10 nM) for 2 minutes. Causality: MLA requires time to equilibrate within the slice or culture dish.

  • Co-application: Apply Agonist + MLA simultaneously.

  • Readout: Measure reduction in peak current amplitude (pA).

Self-Validating System:

If the current does not recover after a 5-minute washout of MLA, the cell health is compromised, or you are observing non-specific rundown. MLA antagonism is fully reversible.

High-Throughput Functional Assays (Calcium Flux)

Standard calcium dyes (Fluo-4, Fura-2) often miss the fast

1must1
The "PAM-Agonist" Strategy

Type II PAMs (e.g., PNU-120596 ) delay desensitization, converting the millisecond

Experimental Workflow

Ca_Flux_WorkflowStep11. Cell Plating(HEK-α7 or SH-SY5Y)Step22. Dye Loading(Fluo-4 AM, 45 min)Step1->Step2Step33. Pre-treatmentAdd MLA (Antagonist)Incubate 15 minStep2->Step3Step44. Stimulation MixAdd Agonist (Choline) + PAM (PNU-120596)Step3->Step4MLA occupies receptorStep55. ReadoutMeasure RFU (488/525nm)Step4->Step5Signal Blocked by MLA

Figure 2: Calcium flux assay workflow utilizing PNU-120596 to amplify

Data Analysis: Calculate the


1
  • 
    : Response to Agonist + PAM (no MLA).
    
  • 
    : Buffer baseline.[1]
    

Downstream Signaling: The Anti-Inflammatory Pathway

MLA is frequently used to prove that a neuroprotective or anti-inflammatory effect is mediated specifically by

The JAK2/STAT3 Axis

Activation of


1

Protocol for Verification:

  • Induction: Treat macrophages (e.g., RAW 264.7) with LPS (to induce inflammation) + Agonist (to treat it).[1]

  • Intervention: Pre-treat a parallel group with MLA (1-10 µM) .[1]

  • Readout: Western Blot for p-STAT3 (Tyr705) or ELISA for TNF-

    
     .[1]
    

Expected Result:

  • Agonist alone

    
     Increased p-STAT3 / Decreased TNF-
    
    
    .[1]
  • Agonist + MLA

    
    Decreased p-STAT3 / Increased TNF-
    
    
    (Reversal of protection).[1]

References

  • Ward, J. M., et al. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites.[5] FEBS Letters.

  • Kalappa, B. I., et al. (2013). A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia.[5] British Journal of Pharmacology.[5]

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization.[6] Journal of Neuroscience.

  • Tocris Bioscience. Methyllycaconitine citrate Product Information & Solubility Data.

  • Uteshev, V. V. (2014). α7 nicotinic acetylcholine receptors: pharmacology and therapeutic interventions. Pharmaceuticals.[7][3][8]

Toxicological Profile of Methyllycaconitine (MLA) in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Methyllycaconitine (MLA) is a diterpenoid alkaloid primarily isolated from Delphinium (Larkspur) species.[1][2][3] In neuropharmacology, it is the "gold standard" antagonist for


 nicotinic acetylcholine receptors (nAChRs)  due to its nanomolar affinity (

nM).

However, its toxicological profile presents a critical dichotomy that researchers must navigate:

  • Research Utility: At low doses, it selectively blocks CNS

    
     receptors, modulating cognitive function and inflammation.
    
  • Lethality: At high (toxic) doses, selectivity is lost. MLA blocks neuromuscular transmission, likely via

    
     muscle-type nAChRs  or ganglionic 
    
    
    
    subtypes, leading to respiratory failure.

Critical Insight for Researchers: Experimental evidence confirms that


 nAChR knockout mice exhibit similar LD50 values to wild-type mice . This indicates that the lethal mechanism of MLA is independent  of its primary research target (

).[4] Safety protocols must account for peripheral neuromuscular blockade, not just central antagonism.
Mechanistic Pathway Diagram

The following diagram illustrates the dual-action pathway of MLA, distinguishing between its high-affinity research target and its low-affinity toxicological target.

MLA_Mechanism cluster_CNS CNS (Research Target) cluster_PNS Neuromuscular Junction (Lethal Target) MLA Methyllycaconitine (MLA) Alpha7 α7 nAChR (High Affinity: Ki ~1 nM) MLA->Alpha7 Low Dose Alpha1 Muscle-type nAChR (α1) (Low Affinity: Ki >1 µM) MLA->Alpha1 High Dose (>3 mg/kg) Cognition Modulation of Cognition/Inflammation Alpha7->Cognition Blockade End-Plate Potential Inhibition Alpha1->Blockade Failure Respiratory Paralysis (Death) Blockade->Failure Systemic Toxicity

Figure 1: Mechanistic bifurcation of MLA action. Note that lethality is driven by low-affinity interactions at the neuromuscular junction, distinct from the high-affinity


 blockade used in research.

Acute Toxicity Profile

Comparative Lethality Data (LD50)

The toxicity of MLA is species-dependent and route-dependent. Cattle are notably more sensitive than rodents due to differences in muscle nAChR sensitivity or metabolic clearance.

SpeciesRouteLD50 (mg/kg)Clinical Comparison
Mouse IV3.0 – 5.8 Rapid onset (seconds); convulsions, respiratory arrest.
Mouse IP~4.0 – 6.0 Slower onset; "explosive" motor agitation.
Rat IV~5.0 Similar to mouse; resistance increases with age.
Sheep IV~10.0 Higher resistance; often used in grazing toxicity models.
Cattle IV~2.0 High sensitivity; primary victim of Larkspur poisoning.[3]
Clinical Signs of Intoxication

In rodent models, the progression of toxicity follows a distinct temporal pattern:

  • 0–2 min: Agitation, reluctance to move, piloerection.

  • 2–5 min: Muscle tremors, ataxia, "explosive" muscular twitches.

  • 5–15 min: Clonic-tonic convulsions, dyspnea (labored breathing).

  • Outcome: Death via respiratory paralysis occurs typically within 15 minutes. If the animal survives past 20–30 minutes, full recovery is likely due to rapid clearance.

Toxicokinetics (ADME)

Understanding the pharmacokinetics of MLA is essential for designing dosing schedules. MLA exhibits rapid elimination , meaning cumulative toxicity is low unless doses are administered in very close succession.

  • Absorption: Rapidly absorbed following IP or IM administration.

  • Distribution: Widely distributed; crosses the Blood-Brain Barrier (BBB) effectively (essential for its use as a CNS probe).

  • Metabolism/Excretion: Follows a biphasic elimination pattern.[5]

    • Half-life (

      
      ):  Approximately 18.4 minutes  in mice (IV).
      
    • Implication: Animals surviving the acute phase clear the toxin rapidly. Residues in tissue drop below toxicological significance within hours.

Experimental Protocols

Protocol A: Assessment of Neuromuscular Blockade (Ex Vivo)

Purpose: To quantify peripheral toxicity risk by measuring the blockade of muscle contraction.

System: Rat Phrenic Nerve-Hemidiaphragm Preparation.

  • Tissue Isolation:

    • Euthanize rat (CO2 asphyxiation followed by cervical dislocation).

    • Rapidly excise the left hemidiaphragm with the attached phrenic nerve.

    • Mount in an organ bath containing Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2) at 37°C.

  • Stimulation Setup:

    • Connect the phrenic nerve to a suction electrode.

    • Apply supramaximal square-wave pulses: 0.1 Hz, 0.2 ms duration .

    • Attach the tendon to an isometric force transducer under 1.0 g resting tension.

  • Dosing & Measurement:

    • Allow 30 min equilibration.

    • Administer MLA cumulatively (e.g.,

      
       M to 
      
      
      
      M).
    • Endpoint: Calculate the IC50 for reduction of twitch height.

    • Validation: The blockade should be reversible by washing or by adding Physostigmine (acetylcholinesterase inhibitor).

Protocol B: In Vivo Toxicity Screening (Up-and-Down Method)

Purpose: To determine the lethal threshold with minimal animal usage (Refined OECD 425).

Workflow Diagram:

Toxicity_Protocol Start Start: Dose 1.0 mg/kg (IP) Obs Observe for 30 mins (Tremors, Convulsions, Death) Start->Obs Decision Outcome? Obs->Decision Survive Animal Survives Increase Dose by factor of 1.3 Decision->Survive No Toxicity Die Animal Dies Decrease Dose by factor of 1.3 Decision->Die Lethality Next Dose Next Animal (Wait 24h between animals) Survive->Next Die->Next Next->Obs Stop Stop Rule Met (Reversal of outcome in 3 consecutive animals) Next->Stop Criteria Met

Figure 2: Sequential dosing algorithm for determining MLA toxicity thresholds while minimizing animal numbers.

Comparative Toxicology & Interactions

MLA is rarely found in isolation in nature. In Delphinium plants, it co-occurs with other alkaloids like Deltaline and 14-O-acetyl-dictyocarpine .[2]

  • Synergistic Toxicity: While other "MDL-type" alkaloids (e.g., Deltaline) are less toxic individually, they significantly potentiate MLA toxicity when co-administered.

    • Mechanism:[6][7] Likely competition for metabolic clearance or allosteric modulation at the nAChR.

    • Data: A 1:1 mixture of MLA and Deltaline lowers the effective LD50, increasing lethality beyond additive predictions.

Comparison with Standard Toxins:

  • vs.

    
    -Bungarotoxin:  MLA is reversible; Bungarotoxin is irreversible. MLA crosses the BBB; Bungarotoxin does not.[8]
    
  • vs. Nicotine: MLA lacks the initial agonist (depolarizing) phase seen with nicotine; it causes flaccid paralysis (curare-like) rather than rigid spasticity initially, though convulsions occur due to CNS disinhibition.

References

  • Stegelmeier, B. L., et al. (2003).[5] The toxicity and kinetics of larkspur alkaloid, methyllycaconitine, in mice. Journal of Animal Science.

  • Panter, K. E., et al. (2002). Larkspur poisoning: toxicology and alkaloid structure-activity relationships. Biochemical Systematics and Ecology.

  • Welch, K. D., et al. (2013). The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice. Toxicology and Applied Pharmacology.

  • Benn, M. H., & Jacyno, J. M. (1983). The toxicology and pharmacology of diterpenoid alkaloids. In: Alkaloids: Chemical and Biological Perspectives.

  • Wonnacott, S., et al. (1993). Methyllycaconitine: a new probe that discriminates between nicotinic acetylcholine receptor subclasses. Methods in Neurosciences.

Sources

Methyllycaconitine (MLA): A Precision Probe for α7 Nicotinic Receptor Characterization

[1][2][3][4]

Executive Summary

Methyllycaconitine (MLA), a norditerpenoid alkaloid derived from Delphinium species, has established itself as the defining small-molecule antagonist for neuronal α-bungarotoxin (α-Bgt) binding sites.[1] While α-Bgt—a snake venom peptide—was the initial tool used to identify α7 nicotinic acetylcholine receptors (nAChRs), its irreversible binding kinetics and large molecular size limit its utility in certain functional assays. MLA bridges this gap, offering a reversible, high-affinity, and brain-penetrant alternative that competitively displaces α-Bgt. This guide details the mechanistic basis, pharmacological profile, and validated protocols for utilizing MLA to isolate and characterize α7 nAChR populations.

Mechanistic Basis of Interaction

The Competitive Interface

The α7 nAChR is a homopentameric ligand-gated ion channel. The orthosteric binding site is located at the interface of two adjacent α7 subunits.

  • α-Bungarotoxin (α-Bgt): A large peptide (8 kDa) that forms a "cap" over the binding site, interacting with Loops A, B, and C of the principal subunit and Loop D of the complementary subunit. Its binding is pseudo-irreversible due to multiple contact points.

  • Methyllycaconitine (MLA): A rigid small molecule (682 Da) that fits snugly into the aromatic cage of the agonist binding site. It acts as a competitive antagonist .[2][3]

Key Distinction: Unlike α-Bgt, MLA exhibits rapid association and dissociation kinetics. This reversibility makes MLA superior for confirming the specificity of α-Bgt binding; if α-Bgt binding is not displaceable by MLA, the target is likely not a neuronal α7 receptor (or represents non-specific filter binding).

Visualization of Competitive Antagonism

MLA_MechanismReceptorα7 nAChR(Homopentamer)SiteOrthosteric Binding Site(Subunit Interface)Receptor->SiteComplex_BgtStable Toxin-Receptor Complex(Pseudo-Irreversible)Site->Complex_BgtBindingComplex_MLAReversible Antagonist Complex(Rapid Kinetics)Site->Complex_MLADisplacementAlphaBgtα-Bungarotoxin(Peptide, ~8kDa)AlphaBgt->SiteHigh AffinitySlow Off-RateMLAMethyllycaconitine(Alkaloid, 682 Da)MLA->SiteHigh AffinityFast On/OffSignalIon Channel Activation(Ca2+ Influx)Complex_Bgt->SignalBlocksComplex_MLA->SignalBlocks

Figure 1: Competitive antagonism mechanism. MLA competes directly with α-Bungarotoxin for the orthosteric site on the α7 nAChR, preventing channel activation.

Pharmacological Profile & Selectivity[1][6]

MLA is highly selective for α7 nAChRs in the mammalian brain, but selectivity varies across species and peripheral tissues.

Table 1: Comparative Affinity Profile ( ) of MLA
Receptor SubtypeTissue/SourceAffinity (

)
Interaction Type
Neuronal α7 Rat Brain / Human Clones1.0 – 2.5 nM High-affinity Antagonist
Muscle (α1β1δε) Torpedo / Human Muscle1,000 – 10,000 nMLow-affinity
Neuronal α4β2 Rat Brain> 5,000 nMVery Low Affinity
Neuronal α3β4 Ganglia> 10,000 nMNegligible
Neuronal α9/α10 Cochlea / Dorsal Root Ganglia~1.0 – 10 nMHigh-affinity Antagonist*

Critical Insight: While MLA is often termed "α7-specific," it also blocks α9 and α9α10 receptors with high potency. In CNS tissue (hippocampus, cortex), α9 expression is negligible, making MLA a reliable α7 probe. In peripheral immune cells or cochlear tissue, distinguishing α7 from α9 requires additional validation (e.g., using α-conotoxin RgIA).

Experimental Protocol: Radioligand Competition Assay

This protocol describes the use of non-radiolabeled MLA to displace

4
Reagents & Buffer Systems
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Blocker: 0.1% Bovine Serum Albumin (BSA) to prevent toxin adsorption to plasticware.

  • Radioligand:

    
    -α-Bungarotoxin (Specific Activity ~2000 Ci/mmol).
    
  • Displacer: Methyllycaconitine citrate (prepare 10 mM stock in water; stable at -20°C).

  • Filter Pre-treatment: 0.5% Polyethyleneimine (PEI) in water. Crucial: α-Bgt is "sticky"; PEI reduces non-specific binding to glass fiber filters.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus) in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 10 min.

    • Resuspend pellet, incubate at 37°C for 10 min (to remove endogenous acetylcholine), and re-centrifuge.

    • Resuspend final pellet in Binding Buffer.

  • Assay Setup (Total Volume 250–500 µL):

    • Non-Specific Binding (NSB) Wells: Add 10 µM Nicotine or 1 µM unlabeled α-Bgt.

    • Total Binding (TB) Wells: Buffer only.

    • Experimental Wells: Add MLA (concentration range:

      
       M to 
      
      
      M).
    • Add Membrane Homogenate (50–100 µg protein/well).

    • Add

      
      -α-Bgt (Final concentration ~1–2 nM).
      
  • Incubation:

    • Incubate for 2 hours at 25°C (Room Temp) or 4 hours at 4°C.

    • Note: α-Bgt association is slow; insufficient incubation yields variable data.

  • Harvesting:

    • Pre-soak GF/B filters in 0.5% PEI for >1 hour.

    • Rapidly filter using a cell harvester (Brandel or similar).

    • Wash 3x with 4 mL ice-cold buffer.

  • Detection:

    • Count filters in a gamma counter.

Workflow Visualization

Assay_WorkflowPrepMembrane Prep(Wash Endogenous ACh)IncubationIncubation(2 hrs @ 25°C)Prep->IncubationFiltrationFiltration(PEI-treated GF/B)Incubation->FiltrationEquilibriumAnalysisGamma Counting& Ki CalculationFiltration->AnalysisBound FractionMembraneMembranesMembrane->PrepLigand[125I]-α-BgtLigand->IncubationMLAMLA (Titration)MLA->Incubation

Figure 2: Radioligand competition assay workflow for MLA/[125I]-α-Bgt.

Data Analysis & Interpretation

Calculating

Convert the


  • 
     = Concentration of 
    
    
    -α-Bgt used.[4]
  • 
     = Dissociation constant of α-Bgt (typically ~0.5 – 1.0 nM, must be determined experimentally via saturation binding).
    
Troubleshooting Specificity

If a biphasic displacement curve is observed:

  • High Affinity Site (

    
     ~1 nM):  Represents α7 nAChRs.[5]
    
  • Low Affinity Site (

    
     >1 µM):  Represents non-specific binding or overlap with muscle-type receptors if using whole-body tissue.
    

References

  • Ward, J. M., et al. (1990).[6] Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites.[1][6] FEBS Letters. Link

  • Davies, A. R., et al. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors.[1][7] Neuropharmacology. Link

  • Whiteaker, P., et al. (2007). Methyllycaconitine inhibits alpha7 nicotinic receptors with slow onset and fast offset kinetics. Journal of Pharmacology and Experimental Therapeutics. Link

  • Drasdo, A. L., et al. (1992). Methyllycaconitine: a novel probe for neuronal alpha-bungarotoxin binding sites.[1][6] Trends in Pharmacological Sciences. Link

Methodological & Application

Application Note & Protocol: Preparation of Methyllycaconitine Citrate Solution for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Overview: Mechanism and Rationale

Methyllycaconitine (MLA) is a potent diterpenoid alkaloid originally isolated from plants of the Delphinium (larkspur) species[1]. In neuroscience and pharmacology, it is a cornerstone tool for investigating the cholinergic system due to its function as a highly selective and competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR)[2][3][4]. The α7-nAChR is a ligand-gated ion channel, a pentamer of α7 subunits, which, upon activation by acetylcholine or other agonists, permits the influx of cations, primarily Ca²⁺[5]. This receptor is critically involved in a range of physiological processes, including learning, memory, and inflammatory responses[5][6].

MLA exerts its effect by binding to the receptor, physically occluding the binding site for acetylcholine and other agonists, thereby preventing channel activation and subsequent calcium influx. This makes MLA an invaluable tool for elucidating the specific roles of α7-nAChRs in complex biological systems.

The citrate salt of MLA is the most common commercially available form[1][3]. This salt form significantly improves the compound's aqueous solubility and stability compared to the free base, making it far more amenable to the preparation of solutions for in vivo administration.

cluster_0 Normal Physiological State cluster_1 Antagonism by MLA ACh Acetylcholine (ACh) or other Agonist a7_receptor α7-nAChR ACh->a7_receptor Binds Ca_channel Ion Channel Opens a7_receptor->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Cell_Response Cellular Response (e.g., Neurotransmission) Ca_influx->Cell_Response MLA Methyllycaconitine (MLA) a7_receptor_blocked α7-nAChR MLA->a7_receptor_blocked Competitively Binds No_Binding ACh Binding Blocked a7_receptor_blocked->No_Binding Channel_Closed Ion Channel Remains Closed No_Binding->Channel_Closed No_Response Cellular Response Inhibited Channel_Closed->No_Response

Figure 1. Mechanism of α7-nAChR antagonism by Methyllycaconitine (MLA).

Physicochemical Properties and Vehicle Selection

Accurate solution preparation begins with a thorough understanding of the compound's properties. The citrate salt of MLA is a solid that is readily soluble in aqueous vehicles, which is a primary consideration for in vivo formulations.

Summary of Properties
PropertyValueSource(s)
Chemical Name [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate[4]
Molecular Weight 874.9 g/mol [3][4]
Appearance A solid[3]
Solubility (Water) ≥ 10 mg/mL; Soluble to 100 mM[3][4][7]
Solubility (DMSO) Soluble to 100 mM[4]
Storage (Solid) -20°C, protect from moisture[3][8]
Storage (Stock Solution) -80°C (up to 6 months); -20°C (up to 1 month)[8]
Vehicle Selection: Causality and Recommendations

The choice of vehicle is critical for ensuring drug solubility, stability, and biocompatibility.

  • Primary Recommendation (Simplest Vehicle): Sterile 0.9% Saline. For most applications, sterile saline is the ideal vehicle. MLA citrate is sufficiently soluble in saline for typical in vivo concentrations, and saline is isotonic and physiologically compatible, minimizing injection site irritation. Published studies frequently report the use of sterile saline for intracerebral and systemic administration[9].

  • Alternative Vehicle: Sterile Phosphate-Buffered Saline (PBS). PBS can also be used and has the advantage of being buffered to a physiological pH (~7.4). This can be beneficial if there are concerns about the pH of the final solution affecting local tissue or compound stability, although this is not a common issue with MLA citrate in saline.

  • Advanced Formulations (for High Concentrations): Co-Solvent Systems. While MLA citrate has good aqueous solubility, exceptionally high concentrations may require a co-solvent system. These are generally not necessary but are an option if solubility limits in saline are reached. A common formulation involves a multi-step dissolution[8][10]:

    • Dissolve MLA citrate in a small amount of DMSO.

    • Add PEG300 (polyethylene glycol).

    • Add a surfactant like Tween-80.

    • Bring to the final volume with sterile saline. Note: The use of DMSO and other organic solvents should be carefully controlled and justified, as they can have their own biological effects. The final concentration of DMSO should be kept to a minimum (ideally <5%).

Detailed Protocol: Preparation of Sterile MLA Citrate Solution

This protocol details the preparation of a sterile MLA citrate solution in 0.9% saline, the most common and recommended vehicle. The principles of this protocol are applicable to other aqueous vehicles.

Materials and Equipment
  • Methyllycaconitine (MLA) citrate powder

  • Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

  • Calibrated analytical balance

  • Weighing paper or boat

  • Sterile, sealed glass vials (e.g., septum-capped)

  • Sterile, disposable syringes (various sizes)

  • Sterile syringe filters (0.22 µm pore size, PVDF or other compatible material)

  • Sterile needles

  • Vortex mixer

  • 70% ethanol for disinfection

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Workflow

cluster_workflow MLA Citrate Solution Preparation Workflow A 1. Safety First Don PPE B 2. Calculate Mass Determine required MLA citrate weight A->B C 3. Weigh Compound Use analytical balance B->C D 4. Dissolve Add sterile saline to weighed MLA C->D E 5. Vortex/Mix Ensure complete dissolution D->E F 6. Sterile Filter Filter through 0.22 µm syringe filter into sterile vial E->F G 7. Label & Store Concentration, vehicle, date. Store at -20°C F->G

Figure 2. Step-by-step workflow for the preparation of sterile MLA citrate solution.
Step-by-Step Methodology

1. Safety Precautions:

  • Before handling, review the Safety Data Sheet (SDS). MLA is a potent neurotoxin with a low LD50 in rodents (~3-5 mg/kg)[1].

  • Wear all required PPE. Handle the solid powder in a chemical fume hood or a designated area to prevent inhalation of fine particles.

2. Calculation of Required Mass:

  • Determine the desired final concentration (e.g., in mg/mL or mM) and total volume.

  • Use the following formulas for calculation:

    • For mass concentration (mg/mL): Mass (mg) = Concentration (mg/mL) x Volume (mL)

    • For molar concentration (mM): Mass (mg) = Molarity (mol/L) x Volume (L) x Molar Weight ( g/mol ) x 1000 (mg/g)

  • Example: To prepare 5 mL of a 1 mg/mL solution:

    • Mass (mg) = 1 mg/mL * 5 mL = 5 mg

3. Weighing the Compound:

  • Using a calibrated analytical balance, carefully weigh the calculated mass of MLA citrate onto a piece of weigh paper.

  • Record the exact mass weighed for precise concentration calculation.

4. Dissolution:

  • Carefully transfer the weighed powder into a sterile vial appropriate for the final volume.

  • Using a sterile syringe, draw up the calculated volume of sterile 0.9% saline.

  • Slowly add the saline to the vial containing the MLA citrate powder.

  • Cap the vial securely.

5. Mixing:

  • Mix the solution using a vortex mixer at a medium setting until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particulates. For higher concentrations, gentle warming or brief sonication may be required to facilitate dissolution[10].

6. Sterilization:

  • This is a critical step for all in vivo preparations[11].

  • Using a new sterile syringe, draw up the entire volume of the prepared MLA solution.

  • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

  • Carefully expel the solution through the filter into a final, sterile, septum-capped vial. This removes any potential microbial contamination.

7. Labeling and Storage:

  • Clearly label the final vial with:

    • Compound Name: "Methyllycaconitine Citrate"

    • Final Concentration (e.g., 1 mg/mL)

    • Vehicle Used (e.g., "in 0.9% Sterile Saline")

    • Date of Preparation

    • Your Initials

  • For immediate use, store on ice. For long-term storage, store at -20°C or -80°C[8]. It is best practice to prepare working solutions fresh on the day of the experiment to ensure stability and sterility[8].

Quality Control and Best Practices

  • Aseptic Technique: All steps following the initial weighing should be performed using strict aseptic technique (e.g., in a laminar flow hood) to prevent contamination[11]. Disinfect vial septa with 70% ethanol before every needle puncture.

  • pH Verification: For most applications using saline, pH adjustment is not necessary. However, if using a non-buffered vehicle or preparing a very high concentration, you may wish to measure the pH of a small aliquot. The acceptable pH range for parenteral injections is typically 4.5 to 8.0.

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation or contamination before drawing it up for injection.

Safety and Handling

  • Toxicity: Methyllycaconitine is a potent neurotoxin and should be handled with extreme care[1]. Avoid all direct contact.

  • Exposure Controls: Use engineering controls like a chemical fume hood when handling the solid powder. Ensure adequate ventilation.

  • Personal Protective Equipment: Always wear a lab coat, nitrile gloves, and safety glasses or goggles[12].

  • Disposal: Dispose of all waste (vials, syringes, contaminated PPE) in accordance with your institution's hazardous chemical waste guidelines.

References

  • Mulle, C., & Changeux, J. P. (2019). Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition. Cellular Signalling, 62, 109338. [Link]

  • Wikipedia. (2023, December 2). Methyllycaconitine. [Link]

  • Wikipedia. (2024, January 15). Alpha-7 nicotinic receptor. [Link]

  • NovoPro Bioscience Inc. (n.d.). Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe. [Link]

  • UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. [Link]

  • Scribd. (n.d.). Citrate Buffer Recipe. [Link]

  • Boster Biological Technology. (2023, June 13). Sodium Citrate Buffer: Applications & Antigen Retrieval. [Link]

  • Kuca, K., & Musilek, K. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences, 13(2), 2273–2286. [Link]

  • Kulak, J. M., et al. (2002). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Molecular Pharmacology, 62(1), 132-139. [Link]

  • Timmermann, D. B., et al. (2013). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology, 169(4), 837–850. [Link]

  • Pastor, V., et al. (2024). Dual role of α7 nicotinic acetylcholine receptors in the retrosplenial cortex for aversive memory acquisition and retrieval. Frontiers in Behavioral Neuroscience, 17. [Link]

  • Instech Laboratories, Inc. (2021, February 23). Pharmaceutical-grade Sterile Solutions for Mice and Rats. [Link]

  • University of Bath. (2002, July 1). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. [Link]

  • Spivak, C. E., et al. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs. Journal of Medicinal Chemistry, 55(20), 8816–8820. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021, April 16). Formulation of Alkaloid Loaded Phytosomes from Tinospora cordifolia and ex-vivo Intestinal Permeability Study. [Link]

  • University of Iowa. (2025, January 9). Sterilization - Accepted Methods & Monitoring (IACUC Guideline). [Link]

  • Jackson, A., et al. (2017). In vivo interactions between α7 nicotinic acetylcholine receptor and nuclear peroxisome proliferator-activated receptor-α: Implication for nicotine dependence. Neuropharmacology, 117, 343-350. [Link]

  • University of Washington. (n.d.). Sterilization of Critical Items – Office of Animal Welfare. [Link]

  • European Medicines Agency. (2019, March 6). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. [Link]

  • ResearchGate. (2022, July 26). (PDF) In Vitro Production of Alkaloids. [Link]

Sources

Application Note: Administration of Methyllycaconitine (MLA) Citrate to Rodents

[1][2][3]

Abstract & Core Directive

Methyllycaconitine (MLA) citrate is a potent, selective, and competitive antagonist of the


1211

Mechanism of Action & Rationale

The utility of MLA lies in its high affinity (





1341
Signaling Pathway Diagram

The following diagram illustrates the antagonistic action of MLA on the

MLA_MechanismMLAMLA Citrate(Antagonist)Alpha7α7 nAChR(Presynaptic/Postsynaptic)MLA->Alpha7Competitively BlocksAChAcetylcholine / Agonist(e.g., Nicotine, PNU-282987)ACh->Alpha7ActivatesCa_InfluxCa2+ Influx blockedAlpha7->Ca_InfluxInhibitionDownstreamDownstream Signaling(↓ ERK1/2, ↓ CREB, ↓ Anti-inflammatory)Ca_Influx->DownstreamPrevents ActivationOutcomeBehavioral/Physiological Outcome(Cognitive Deficit, Blockade of Neuroprotection)Downstream->OutcomeModulates

Figure 1: Mechanism of Action. MLA competitively inhibits

1

Compound Preparation & Handling[1][3][4][6]

Chemical Properties[1][7][8]
  • Compound: Methyllycaconitine citrate[1][5][2][3][4][6][7]

  • MW: ~874.93 g/mol (Citrate salt); ~682.8 g/mol (Free base).[1]

  • Solubility: Highly soluble in water and saline (up to 100 mM).[1]

  • Stability: Hygroscopic.[1] Store solid at -20°C. Solutions should be prepared fresh daily.

Vehicle Selection

0.9% Sterile Saline is the preferred vehicle for IP, SC, and ICV administration.[1] DMSO is generally unnecessary and should be avoided for CNS injections due to neurotoxicity.[1]

Preparation Protocol (Example: 10 mL at 1 mg/mL)
  • Calculate Mass:

    • Critical Note: Doses in literature are often reported as free base .[1] You must adjust for the salt weight.[1]

    • Conversion Factor:

      
      .[1]
      
    • To achieve 1 mg/mL free base equivalent: Weigh 1.28 mg of MLA Citrate per mL of vehicle.[1]

  • Dissolution: Add 12.8 mg MLA Citrate to 10 mL of 0.9% sterile saline. Vortex for 30 seconds.[1] The solution should be clear and colorless.

  • pH Check: Verify pH is near physiological range (6.5–7.5). Adjust with dilute NaOH if necessary (rarely needed in saline).[1]

  • Sterilization: Filter through a 0.22

    
    m PES syringe filter.[1]
    

Dosing Guidelines

Safety Warning: MLA is a neurotoxin derived from Delphinium.[1] The LD50 is estimated between 3–5 mg/kg (parenteral) in some species, though behavioral studies often use higher doses.[1] Always perform a small-cohort dose-escalation study (e.g., 1, 3, 6 mg/kg) before full experimentation. [1]

Recommended Dose Ranges
SpeciesRouteDose Range (Free Base)VolumeFrequencyNotes
Mouse IP1.0 – 5.0 mg/kg10 mL/kgAcuteDoses >5 mg/kg carry high lethality risk.[1]
Mouse SC1.0 – 3.0 mg/kg10 mL/kgAcuteSlower absorption than IP.[1]
Rat IP1.0 – 6.0 mg/kg1–2 mL/kgAcute3.9 & 7.8 mg/kg used in addiction studies [1].[1]
Rat ICV1.0 – 10.0

g/side
0.5–2

L
AcuteDirect CNS delivery; bypasses BBB.[1]
Pharmacokinetics & Timing[1]
  • Onset: Rapid. Effects observed within 10–15 minutes post-IP injection.[1]

  • Pretreatment Window: Administer MLA 15 minutes prior to agonist challenge (e.g., Nicotine) or behavioral testing.[1]

  • Duration: Biological effects typically last 1–2 hours.[1]

Experimental Protocols

Systemic Administration (Intraperitoneal - IP)

This is the standard route for evaluating general behavioral effects (e.g., locomotor activity, anxiety).[1]

  • Weigh Animal: Accurate weighing is critical to avoid overdose.[1]

  • Restraint: Secure the animal using the scruff method (mice) or thoracic grip (rats) to expose the abdomen.[1]

  • Injection:

    • Use a 27G needle.[1]

    • Tilt the animal head-down to displace viscera.[1]

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.[1]

  • Observation: Return animal to home cage. Monitor for 15 minutes for signs of seizures or respiratory distress (toxicity signs).

Stereotaxic Intracerebroventricular (ICV) Administration

Required for strictly central localization, avoiding peripheral neuromuscular blockade.[1]

  • Anesthesia: Induce with Isoflurane (3–4% induction, 1.5–2% maintenance).[1]

  • Stereotaxis: Fix head in stereotaxic frame. Level bregma and lambda.[1][8][9]

  • Coordinates (Rat - Lateral Ventricle):

    • AP: -0.8 mm (from Bregma)[1]

    • ML: ±1.5 mm[1]

    • DV: -3.5 mm (from dura)[1]

  • Infusion:

    • Insert cannula/injector.[1]

    • Infuse MLA (e.g., 5

      
      g in 1 
      
      
      L) at a rate of 0.5
      
      
      L/min.
    • Wait: Leave injector in place for 5 minutes post-infusion to prevent backflow.

  • Recovery: Suture scalp.[1] Monitor recovery on a heating pad.[1]

Experimental Workflow Diagram

WorkflowPrep1. Solubilization(Saline, Filter Sterilize)Dose_Calc2. Dose Calculation(Adjust for Salt Factor)Prep->Dose_CalcAdmin3. Administration(IP/SC/ICV)Dose_Calc->AdminWait4. Pretreatment(Wait 15 mins)Admin->WaitT=0Test5. Behavioral Testing(Cognition/Addiction)Wait->TestT=15 min

Figure 2: Experimental Workflow. Standard timeline for acute antagonist studies.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High concentration or cold vehicleWarm solution to 37°C; ensure concentration <10 mg/mL.[1]
Seizures/Death Overdose (Toxic threshold crossed)Verify if dose was calculated as salt vs base.[1] Reduce dose by 50%.
No Effect Dose too low or wrong timingIncrease dose (within safety limits) or shorten pretreatment time to 10 min.[1]
Peripheral Block Systemic dose affecting NMJUse ICV route to isolate CNS effects.[1]

References

  • Panagis, G., et al. (2000). The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat.[1] Psychopharmacology.

  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system.[1] Nature Reviews Drug Discovery.[1]

  • Kalappa, B.I., et al. (2013).

    
    7 nAChRs augments neuroprotective effects.[1] British Journal of Pharmacology.[1] [1]
    
  • MedChemExpress. Methyllycaconitine citrate Product Information.

  • Tocris Bioscience. Methyllycaconitine citrate Technical Data.

Targeted Blockade of α7 nAChRs in Acute Brain Slices using Methyllycaconitine (MLA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyllycaconitine (MLA) is a norditerpenoid alkaloid and a potent, reversible, and highly selective antagonist for α7 nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike α-bungarotoxin (α-Bgt), which is irreversible and slow to penetrate tissue, MLA offers a kinetic profile suitable for acute brain slice electrophysiology.

However, the "selectivity window" of MLA is narrower than often assumed. While it inhibits α7 receptors with an IC50 of ~1–2.5 nM, concentrations exceeding 40–50 nM can cross-react with α4β2, α3β4, and α6β2 subtypes. This guide provides a rigorous protocol to maximize α7 blockade while maintaining subtype specificity, ensuring data integrity in synaptic plasticity and transmission experiments.

Compound Profile & Handling

MLA is typically supplied as a citrate salt.[3] Proper handling is critical to prevent degradation and ensure accurate molarity.

Table 1: Physicochemical Properties & Storage
PropertySpecificationNotes
Chemical Name Methyllycaconitine citrate
Molecular Weight ~874.93 g/mol Varies by hydration; check batch CoA.
Solubility Water (100 mM), DMSO (100 mM)Water is preferred to avoid DMSO solvent effects in slices.
IC50 (α7 nAChR) ~1.4 nMIn oocytes/cell culture.
Selectivity Threshold > 40–50 nMOnset of off-target effects (α4β2, α6β2).
Stock Storage -20°CStable for 6 months. Aliquot to avoid freeze-thaw cycles.
Working Solution Prepare fresh dailyDo not store diluted aCSF solutions.[4]

Mechanism of Action

MLA acts as a competitive antagonist at the orthosteric acetylcholine (ACh) binding sites located at the interface of α7 subunits.

Diagram 1: MLA Competitive Antagonism Pathway

MLA_Mechanism ACh Acetylcholine (ACh) a7_Rec α7 nAChR Pentamer (Presynaptic/Postsynaptic) ACh->a7_Rec Endogenous Binding MLA Methyllycaconitine (MLA) (10-20 nM) MLA->a7_Rec Competitive Inhibition Block Receptor Blockade (No Ion Flux) MLA->Block Prevents Activation Channel_Open Channel Opening (Ca2+ Influx) a7_Rec->Channel_Open Without MLA Downstream Glutamate Release / Depolarization (LTP Induction) Channel_Open->Downstream Signal Transduction

Caption: MLA competes with ACh for the α7 binding site, preventing Ca2+ influx and downstream synaptic modulation.

Experimental Protocol: Solution Preparation

Step 1: Stock Solution (10 mM)
  • Calculate Mass: For 10 mg of MLA citrate (MW ~875 g/mol ), add 1.14 mL of sterile distilled water (or high-grade DMSO) to achieve 10 mM.

    • Note: Check the specific molecular weight on your vial; hydration states vary.

  • Dissolve: Vortex gently. MLA dissolves readily in water.[5]

  • Aliquot: Dispense 10–20 µL aliquots into light-protective tubes.

  • Store: Freeze at -20°C immediately.

Step 2: Working Solution (20 nM Target)

Rationale: While the IC50 is ~1.5 nM, brain slices require a diffusion gradient. A bath concentration of 20 nM ensures complete block of α7 receptors deep in the slice without encroaching on the 50 nM threshold where α4β2/α6β2 antagonism begins.

  • Thaw: Thaw one aliquot of 10 mM stock on ice.

  • Dilute: Add 2 µL of 10 mM stock to 1000 mL of oxygenated Artificial Cerebrospinal Fluid (aCSF).

    • Result: 20 nM final concentration.

  • Mix: Stir vigorously for 5 minutes before perfusing.

Experimental Protocol: Electrophysiology (Hippocampal Slice)

Objective: Isolate α7 nAChR-mediated modulation of glutamatergic transmission (e.g., fEPSPs in CA1).

Workflow Diagram

Workflow Slice_Prep Slice Preparation (Recovery >1hr) Baseline Baseline Recording (20 mins stable) Slice_Prep->Baseline Transfer to Chamber Wash_In MLA Wash-In (20 nM, 20-30 mins) Baseline->Wash_In Switch Line Exp_Stim Experimental Stimulation (e.g., Theta Burst/Drug) Wash_In->Exp_Stim Equilibrium Reached Wash_Out Wash-Out (>45 mins) Exp_Stim->Wash_Out Reversibility Check

Caption: Timeline for MLA application. Note the extended wash-in time required for tissue penetration.

Step-by-Step Procedure
  • Slice Recovery: Prepare acute slices (300–400 µm) and allow recovery for at least 1 hour in oxygenated aCSF.

  • Baseline Recording (0–20 min):

    • Establish a stable baseline of field Excitatory Postsynaptic Potentials (fEPSPs) or whole-cell currents.

    • Criteria: <5% variation in slope/amplitude over 10 minutes.

  • MLA Wash-In (20–50 min):

    • Switch perfusion to 20 nM MLA-aCSF .

    • Time: Perfuse for at least 20–30 minutes .

    • Observation: MLA alone usually does not alter basal synaptic transmission (fEPSP slope) in CA1, as α7 nAChRs are often modulatory or extrasynaptic. If you see a drop in basal transmission, ensure you are not using high concentrations (>100 nM) blocking presynaptic release via other subtypes.

  • Experimental Manipulation:

    • Apply agonist (e.g., Choline, PNU-282987) or induction protocol (e.g., LTP induction via Theta Burst Stimulation).

    • Expectation: The specific α7-mediated component (e.g., LTP facilitation or choline-induced current) should be abolished.

  • Wash-Out (Optional/Validation):

    • Switch back to standard aCSF.

    • Wash for 45–60 minutes . MLA washes out slower than simple salts; complete reversal may take time.

Data Analysis & Interpretation

Expected Results
ParameterControl (aCSF)+ MLA (20 nM)Interpretation
Basal fEPSP StableNo Changeα7 receptors rarely mediate basal glutamate currents directly.
Choline-induced Current PresentBlocked (>90%)Confirms α7 specificity (Choline is an α7 agonist).
Theta-Burst LTP Potentiation (~150%)Reduced/BlockedIndicates α7 contribution to plasticity induction.
Wash-out Recovery N/APartial/FullConfirms competitive, non-toxic blockade.
Troubleshooting Guide
  • Issue: Incomplete Blockade.

    • Cause: Insufficient wash-in time or tissue too thick.

    • Fix: Increase perfusion time to 40 mins. Do not increase concentration >50 nM immediately.

  • Issue: Depression of Basal Transmission.

    • Cause: Loss of selectivity. At >50 nM, MLA may block presynaptic α3/α6 receptors modulating dopamine or GABA release.

    • Fix: Reduce concentration to 10–20 nM. Verify stock concentration.

  • Issue: No Wash-out.

    • Cause: MLA binds tightly.

    • Fix: Wash-out is slow. Use high flow rates (3–4 mL/min) for at least 45 minutes.

References

  • Tocris Bioscience. Methyllycaconitine citrate Product Datasheet.Link

  • Ward, J.M., et al. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. FEBS Letters. Link

  • Alkondon, M., et al. (1992). Blockade of nicotinic currents in hippocampal neurons defines methyllycaconitine as a potent and specific receptor antagonist.[6] Molecular Pharmacology.[3][6][7] Link

  • Cayman Chemical. Methyllycaconitine (citrate) Product Information.Link

  • Pan, Y.Z., et al. (2012). Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor. Journal of Biological Chemistry. Link

Sources

application of Methyllycaconitine in Alzheimer's disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyllycaconitine (MLA) in Alzheimer’s Disease Research

Part 1: Strategic Overview & Mechanism

1.1 The Role of MLA in AD Research Methyllycaconitine (MLA) is a diterpenoid alkaloid and the "gold standard" selective antagonist for the


 nicotinic acetylcholine receptor (

nAChR)
.[1] In Alzheimer’s Disease (AD) research, MLA is not primarily a therapeutic candidate itself, but a critical mechanistic probe .

Its utility stems from the "Cholinergic Hypothesis" and the specific interaction between Amyloid-Beta (A


) and 

nAChRs. A

binds to

nAChRs with high affinity (

in the picomolar to nanomolar range), triggering a cascade of intracellular events including tau phosphorylation, excitotoxicity, and internalization of the receptor.

Researchers use MLA to:

  • Validate Targets: Confirm if a observed neurotoxic effect of A

    
     is mediated specifically via 
    
    
    
    receptors.
  • Create Disease Models: Induce reversible cholinergic amnesia in rodents to screen novel cognitive enhancers (agonists or PAMs).

  • Dissect Signaling: Block A

    
    -induced autophagy and apoptotic pathways (e.g., mTOR/p70S6K signaling).
    

1.2 Key Pharmacological Parameters

ParameterValueContext
Target

nAChR
Homomeric pentamers
Selectivity > 1000-foldvs.

and

subtypes
Binding Affinity (

)
~1.4 nMDisplaces [

I]-

-Bungarotoxin
Mode of Action Competitive AntagonistReversible
Solubility Water (10 mM)Citrate salt is highly water-soluble

Part 2: Visualizing the Mechanism

Figure 1: The A


-

Pathogenic Axis and MLA Blockade
This diagram illustrates how MLA prevents A

from hijacking the

receptor to trigger neurotoxicity and autophagy.

G cluster_membrane Neuronal Membrane Alpha7 α7 nAChR (Homomeric) Ca_Influx Ca2+ Dysregulation Alpha7->Ca_Influx Channel Opening mTOR mTOR Pathway Inhibition Alpha7->mTOR Signaling Cascade A_Beta Amyloid-β (1-42) Oligomers A_Beta->Alpha7 High Affinity Binding MLA Methyllycaconitine (MLA) MLA->Alpha7 Competitive Blockade Apoptosis Neuronal Apoptosis Ca_Influx->Apoptosis Excitotoxicity Autophagy Aberrant Autophagy mTOR->Autophagy Induction Autophagy->Apoptosis Cell Death

Caption: MLA competitively binds to the


 nAChR, preventing A

oligomers from triggering calcium dysregulation and downstream autophagic cell death.

Part 3: Experimental Protocols

Protocol A: In Vitro Neuroprotection Assay

Objective: To determine if a specific neurotoxic insult (e.g., A


 or A

) is mediated via

nAChRs.

Scientific Rationale: A


 peptides often cause non-specific toxicity (membrane disruption) alongside receptor-mediated toxicity. By pre-incubating with MLA, you isolate the receptor-dependent component. If MLA rescues cell viability, the toxicity is 

-mediated.[2]

Materials:

  • Cell Line: SH-SY5Y (human neuroblastoma) or Primary Rat Hippocampal Neurons.

  • Reagent: Methyllycaconitine citrate (prepare 10 mM stock in sterile water).

  • Stressor: A

    
     oligomers (pre-aggregated for 24h at 37°C).
    
  • Readout: MTT Assay or LDH Release.

Step-by-Step Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Pre-treatment (Critical Step):

    • Remove media and replace with fresh low-serum media (1% FBS) to reduce growth factor interference.

    • Add MLA at graded concentrations (1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Note: 10 µM is the standard saturation dose for complete blockade in this assay.

    • Incubate for 1 hour before adding A

      
      . This allows MLA to occupy the orthosteric sites.
      
  • Insult:

    • Add A

      
       (final concentration 10–20 µM) directly to the wells containing MLA.
      
    • Include controls: Vehicle only, MLA only (toxicity check), A

      
       only.
      
  • Incubation: Incubate for 24–48 hours at 37°C / 5% CO

    
    .
    
  • Analysis:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.[2]

  • Calculation:

Protocol B: The "MLA-Lesion" In Vivo Model (Pharmacological Amnesia)

Objective: To screen novel cognitive enhancers (e.g.,


 PAMs) by reversing MLA-induced memory deficits.

Scientific Rationale: Systemic or intracerebroventricular (i.c.v.) administration of MLA creates a temporary blockade of cholinergic signaling, mimicking the cholinergic deficit of AD. A candidate drug that reverses this deficit demonstrates functional engagement of the


 receptor.[1][2][3][4]

Materials:

  • Subjects: Male Wistar rats (250-300g) or C57BL/6 mice.

  • Route: Intracerebroventricular (i.c.v.) microinjection (preferred for specificity) or Intraperitoneal (i.p.).

  • Behavioral Test: Spontaneous Alternation (T-Maze) or Morris Water Maze.

Workflow (T-Maze Variant):

  • Preparation:

    • Dissolve MLA citrate in sterile saline (0.9%).

    • Dose (Mouse i.c.v.): 1–5 µg per mouse.

    • Dose (Rat i.p.): 1–5 mg/kg (Note: Systemic MLA has poor BBB penetration compared to central administration, requiring higher doses).

  • Administration:

    • T minus 60 min: Administer the Candidate Drug (the agonist/PAM being tested).

    • T minus 20 min: Administer MLA (i.p.) or infuse i.c.v.

  • Testing (T-Maze):

    • Place animal in the start arm.

    • Allow free exploration. Record the sequence of arm entries (e.g., Left-Right-Left).

    • Normal behavior: High alternation rate (~70-80%).

    • MLA effect: Alternation drops to chance levels (~50%).

  • Data Interpretation:

    • If the Candidate Drug + MLA group shows significantly higher alternation than the MLA-only group, the drug successfully overcame the

      
       blockade.
      

Part 4: Expert Insights & Troubleshooting

1. The "Washout" Phenomenon: MLA is a reversible antagonist. In electrophysiology (e.g., hippocampal slice LTP), if you wash MLA out for >20 minutes, the receptor function often recovers.

  • Tip: Maintain MLA presence throughout the recording if studying chronic blockade.

2. Picomolar Paradox (Hormesis): Some studies report that picomolar concentrations of MLA (1-100 pM) can paradoxically potentiate responses or improve memory. This is hypothesized to be due to preferential blockade of high-affinity desensitized states or presynaptic modulation.

  • Recommendation: For pure antagonism, stick to the nanomolar to micromolar range (10 nM - 10 µM).

3. Safety & Handling: MLA is a neurotoxin. While less lethal than


-bungarotoxin, it causes respiratory paralysis at high systemic doses.
  • Safety: Handle powder in a fume hood. Wear nitrile gloves.

Figure 2: Workflow for Drug Screening using MLA Model

Workflow cluster_drug Phase 1: Candidate cluster_mla Phase 2: Deficit Induction cluster_test Phase 3: Readout start Subject Selection (C57BL/6 Mice) step1 Administer Test Compound start->step1 T = -60 min step2 Administer MLA (1-3 mg/kg i.p.) step1->step2 T = -20 min wait Wait 20-30 min (Peak Blockade) step2->wait step3 T-Maze / Y-Maze Task wait->step3 T = 0 data Calculate % Alternation step3->data

Caption: Experimental timeline for using MLA to induce cholinergic deficit and test neuroprotective/cognitive-enhancing candidates.

References

  • Alkondon, M., & Albuquerque, E. X. (1993). Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. I. Pharmacological and functional evidence for distinct structural subtypes. Journal of Pharmacology and Experimental Therapeutics, 265(3), 1455–1473. Link

  • Wang, H. Y., et al. (2000).

    
    -Amyloid
    
    
    
    binds to
    
    
    7 nicotinic acetylcholine receptor with high affinity: implications for Alzheimer's disease pathology. Journal of Neurochemistry, 75(3), 1155-1161. Link
  • Zheng, X., et al. (2014).

    
     Peptides-Induced Cytotoxicity in SH-SY5Y Cells.[2][5] PLoS ONE, 9(10), e111536.[2][5] Link
    
  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8, 733–750. Link

  • Ros, E., et al. (2020). Methyllycaconitine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs. Psychopharmacology. Link

Sources

Application Notes & Protocols: A Researcher's Guide to Methyllycaconitine (MLA) Citrate for the Interrogation of Cholinergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the α7 Nicotinic Acetylcholine Receptor

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, from muscle contraction and autonomic control to higher cognitive functions like learning and memory. Central to this system are the nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels. Among these, the α7 subtype stands out due to its unique biophysical properties and widespread expression in both neuronal and non-neuronal tissues.[1] The α7 nAChR is a homopentameric channel characterized by high permeability to calcium, rapid activation and desensitization, and a distinct pharmacological profile.[1] Its involvement in synaptic plasticity, neuroinflammation, and cellular proliferation has made it a compelling target for therapeutic development in conditions ranging from Alzheimer's disease to sepsis.[2][3][4]

To dissect the precise role of the α7 nAChR in these complex signaling pathways, researchers require pharmacological tools that are both potent and selective. Methyllycaconitine (MLA) citrate is a naturally derived diterpenoid alkaloid that has emerged as the gold-standard antagonist for this purpose.[5][6] As a potent, selective, and competitive antagonist of α7-containing nAChRs, MLA provides an indispensable method for isolating and studying the function of this specific receptor subtype.[2] This guide offers a comprehensive overview of MLA citrate's properties, mechanism of action, and detailed protocols for its application in key experimental paradigms.

Section 1: Methyllycaconitine (MLA) Citrate - Physicochemical Properties and Handling

Successful experimentation begins with a thorough understanding of the reagent. MLA citrate is the most common commercially available salt form, offering improved solubility and stability over the free base.[5]

Key Properties

All quantitative data for MLA citrate are summarized in the table below. Researchers should always refer to the batch-specific certificate of analysis provided by the supplier, as values like molecular weight can be affected by hydration.[7]

PropertyValueSource(s)
Common Name Methyllycaconitine citrate; MLA citrate[2]
Biological Description Potent and selective α7-containing nAChR antagonist[6][8][9][10]
CAS Number 351344-10-0[7]
Molecular Formula C₃₇H₅₀N₂O₁₀ · C₆H₈O₇[7][8]
Molecular Weight ~874.9 g/mol (Varies by batch)[7][8]
Purity Typically ≥95-98% (HPLC)[7][8]
Solubility Soluble to 100 mM in Water and DMSO[7][11]
Storage Conditions Store at -20°C, keep desiccated[2][6][7][8]
Long-Term Stability ≥ 4 years when stored properly[6]
Safe Handling and Storage
  • Safety: MLA is a potent neurotoxin.[5] Standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat, are mandatory. All work should be performed in a well-ventilated area. Consult the manufacturer's Safety Data Sheet (SDS) for comprehensive safety information before use.[12][13]

  • Storage: Upon receipt, store the solid compound at -20°C under desiccating conditions to ensure long-term stability.[7][8]

Protocol: Preparation of Stock Solutions

The preparation of accurate and stable stock solutions is critical for reproducible results.

Causality: Using a high-concentration stock solution in a solvent like water or DMSO allows for minimal volume addition to the final assay, preventing solvent-induced artifacts. Aliquoting is essential to prevent degradation that can occur with repeated freeze-thaw cycles.[2]

Step-by-Step Protocol:

  • Determine Mass: Weigh the required amount of MLA citrate solid using a calibrated analytical balance. Note: Always use the batch-specific molecular weight from the Certificate of Analysis for precise molarity calculations.

  • Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex gently until the solid is completely dissolved. The citrate salt is readily soluble in water.[7][8]

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for at least 1 month at -20°C and 6 months at -80°C.[2] Avoid repeated freeze-thaw cycles.

Section 2: Mechanism of Action - Selective Blockade of α7 nAChRs

MLA exerts its function as a competitive antagonist at the orthosteric binding site of the α7 nAChR.[2] This means it directly competes with the endogenous agonist, acetylcholine, for the same binding pocket on the receptor protein.

  • High Affinity: MLA exhibits a very high affinity for the α7 nAChR, with a reported inhibition constant (Ki) of approximately 1.4 nM.[6][7]

  • Selectivity Profile: Its selectivity is a key advantage. While it is highly potent at α7 nAChRs, its affinity for other nAChR subtypes, such as α4β2 and α6β2, is significantly lower, with interactions typically observed at concentrations greater than 40 nM.[7][11]

  • Contextual Considerations: Researchers should be aware that in specific preparations, such as rat striatal synaptosomes, MLA can also potently inhibit α-conotoxin-MII-sensitive nAChRs, which may include α6-containing subtypes.[14] This underscores the importance of careful concentration selection and data interpretation within the context of the specific biological system under study.

The following diagram illustrates the cholinergic signaling cascade at an α7 nAChR-expressing synapse and the inhibitory action of MLA.

Cholinergic_Signaling_MLA α7 nAChR Signaling and MLA Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_released ACh ACh_vesicle->ACh_released Action Potential Triggers Release a7_nAChR α7 nAChR ACh_released->a7_nAChR Binds to Receptor Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Channel Opens Downstream Downstream Signaling (e.g., Jak2/STAT3, PI3K/Akt) Ca_influx->Downstream Activates MLA MLA MLA->a7_nAChR Competitively Binds (Blocks ACh)

Caption: α7 nAChR signaling pathway and competitive inhibition by MLA.

Section 3: Experimental Applications and Detailed Protocols

The following protocols provide step-by-step methodologies for common applications of MLA citrate. The causality behind key steps is explained to empower researchers to adapt these protocols to their specific needs.

Protocol: Functional Characterization using Calcium Imaging

Scientific Rationale: The high calcium permeability of α7 nAChRs makes fluorometric measurement of intracellular calcium ([Ca²⁺]i) a robust and high-throughput method to assess receptor function.[1] An agonist will induce a rapid increase in [Ca²⁺]i, which should be dose-dependently blocked by pre-incubation with MLA.

Materials:

  • Cells expressing α7 nAChRs (e.g., SH-SY5Y, PC-12, or transfected HEK293 cells)

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[15]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • α7 nAChR agonist (e.g., Choline, PNU-282987)

  • MLA citrate stock solution

  • Fluorescence microplate reader or fluorescence microscope

Step-by-Step Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Dye Loading: a. Prepare a loading buffer by diluting the calcium dye stock (e.g., 1 mM Fluo-4 AM in DMSO) into HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersion. b. Aspirate the culture medium from the wells and wash once with 100 µL of HBSS. c. Add 50 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Wash Step: Aspirate the loading buffer and wash the cells gently 2-3 times with 100 µL of HBSS to remove extracellular dye. Add a final volume of 100 µL HBSS to each well.

  • Antagonist Pre-incubation: a. Prepare serial dilutions of MLA citrate in HBSS at 2x the final desired concentration. b. Add 100 µL of the 2x MLA dilutions to the appropriate wells (final volume will be 200 µL). Include a "vehicle control" (HBSS only). c. Incubate the plate for 5-15 minutes at room temperature. This allows MLA to bind to the receptors before agonist challenge.

  • Agonist Stimulation and Measurement: a. Program the fluorescence plate reader to measure kinetic changes in fluorescence (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4). b. Establish a stable baseline fluorescence reading for 15-30 seconds. c. Use the instrument's injector to add a 4x or 5x concentration of the α7 agonist (e.g., Choline) to all wells simultaneously. d. Continue to record the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis: a. For each well, calculate the peak fluorescence response relative to the baseline. b. Plot the peak response as a function of the MLA concentration. c. Use a nonlinear regression model (e.g., [Inhibitor] vs. response -- variable slope) in a program like GraphPad Prism to calculate the IC₅₀ value for MLA.

Self-Validation: The experiment should include a positive control (agonist + vehicle) which shows a robust calcium signal, and a negative control (vehicle only) which shows no signal. The dose-dependent inhibition of the agonist signal by MLA validates the specificity of the response.

Protocol: Electrophysiological Characterization in Xenopus Oocytes

Scientific Rationale: Two-electrode voltage clamp (TEVC) recording in Xenopus oocytes is a powerful technique for directly measuring the ion current flowing through the nAChR channel.[16][17] This method provides high-resolution data on receptor kinetics and the nature of antagonism (i.e., competitive vs. non-competitive).

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α7 and RIC-3 subunits (RIC-3 is a chaperone protein required for robust functional expression of α7 nAChRs)

  • Microinjection setup

  • TEVC amplifier and data acquisition system

  • Recording chamber and perfusion system

  • Recording solution (e.g., ND96)

  • Acetylcholine (ACh) and MLA citrate stock solutions

Step-by-Step Protocol:

  • Oocyte Preparation and Injection: Harvest and prepare stage V-VI oocytes. Inject each oocyte with a mixture of α7 and RIC-3 cRNA (e.g., 25-50 ng total RNA). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in the recording chamber under a constant flow of ND96 solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

  • Establish Control Response: a. Apply a saturating concentration of ACh (e.g., 100 µM - 1 mM) for 2-5 seconds to elicit a peak inward current. b. Wash the chamber with ND96 solution until the current returns to baseline. Repeat this step 2-3 times to ensure a stable and reproducible control response.

  • MLA Application: a. Pre-apply a specific concentration of MLA citrate in ND96 solution for 2-5 minutes to allow for binding equilibrium.[18] b. Without washing, co-apply the same concentration of MLA along with the control concentration of ACh. c. Record the inhibited peak current.

  • Washout and Recovery: Wash the chamber extensively with ND96 solution to remove both MLA and ACh. Periodically apply the control ACh concentration to monitor the recovery of the response, confirming the reversibility of the block.

  • Concentration-Response Curve: Repeat steps 3-5 with a range of MLA concentrations (e.g., 0.1 nM to 1 µM) on different oocytes.

  • Data Analysis: a. Normalize the inhibited current to the control current for each MLA concentration. b. Plot the normalized current as a function of MLA concentration and fit the data using a nonlinear regression model to determine the IC₅₀. c. To confirm competitive antagonism, perform a Schild analysis by generating ACh dose-response curves in the presence of several fixed concentrations of MLA. A slope of 1 in the Schild plot is indicative of competitive antagonism.

Self-Validation: A stable control response before each antagonist application is crucial. The ability to wash out the antagonist and recover the initial response demonstrates that the inhibition is reversible and not due to receptor rundown or oocyte health decline.

Section 4: Experimental Workflow and Data Interpretation

The successful use of MLA requires a logical experimental workflow. MLA is often used not just to study the α7 nAChR itself, but as a tool to prove that an observed physiological effect is mediated by this specific receptor.

Experimental_Workflow cluster_exp Core Experiment cluster_conclusion Conclusion Hypothesis Hypothesis: Biological response is mediated by α7 nAChR Exp_Design Experimental Design: - Select model (cells, tissue, in vivo) - Choose agonist & endpoint Hypothesis->Exp_Design Control 1. Measure baseline response (Vehicle only) Exp_Design->Control Agonist 2. Measure response to α7 Agonist (e.g., Choline) Control->Agonist MLA_Block 3. Pre-treat with MLA, then add Agonist Agonist->MLA_Block Data_Analysis Data Analysis: - Quantify responses - Calculate % inhibition MLA_Block->Data_Analysis Conclusion_Yes Result: MLA blocks the agonist-induced response Conclusion: Response IS mediated by α7 nAChR Data_Analysis->Conclusion_Yes Significant Inhibition Conclusion_No Result: MLA does NOT block the agonist-induced response Conclusion: Response is NOT mediated by α7 nAChR Data_Analysis->Conclusion_No No Significant Inhibition

Caption: A logical workflow for using MLA to validate α7 nAChR involvement.

Conclusion

Methyllycaconitine citrate is a powerful and indispensable pharmacological tool for researchers in neuroscience, immunology, and drug development. Its high potency and selectivity for the α7 nicotinic acetylcholine receptor allow for the precise dissection of cholinergic signaling pathways in a multitude of biological systems.[6] By understanding its properties, handling requirements, and mechanism of action, and by employing robust, self-validating protocols as outlined in this guide, investigators can generate clear, reproducible, and insightful data. The careful and informed use of MLA will continue to be instrumental in advancing our understanding of α7 nAChR function in both health and disease.

References

  • Wikipedia. (n.d.). Methyllycaconitine. Retrieved from [Link]

  • Harvey, S. C., et al. (2003). Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum. Journal of Neurochemistry, 85(5), 1265-1273. Retrieved from [Link]

  • Mishra, N. C., et al. (2018). Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3. Journal of Neuroimmune Pharmacology, 13(4), 435-446. Retrieved from [Link]

  • Terrigno, V., et al. (2021). Cholinergic Modulation of Neuroinflammation: Focus on α7 Nicotinic Receptor. International Journal of Molecular Sciences, 22(9), 4938. Retrieved from [Link]

  • Cooke, J. P., et al. (2009). Cholinergic modulation of angiogenesis: Role of the endothelial α7 nicotine acetylcholine receptor. Arteriosclerosis, Thrombosis, and Vascular Biology, 29(3), 361-368. Retrieved from [Link]

  • Yakubenko, V. P., et al. (2024). Cholinergic signaling via the α7 nicotinic acetylcholine receptor regulates the migration of monocyte-derived macrophages during acute inflammation. Journal of Neuroinflammation, 21(1), 3. Retrieved from [Link]

  • Tizabi, Y., et al. (2023). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 24(13), 11007. Retrieved from [Link]

  • Wonnacott, S., et al. (1992). Methyl lycaconitine: A novel nicotinic antagonist. Molecular and Cellular Neurosciences, 3(3), 237-243. Retrieved from [Link]

  • Kimura, I., et al. (2000). Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction. British Journal of Pharmacology, 129(3), 447-454. Retrieved from [Link]

  • Ho, K. Y., et al. (2014). Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 5(11), 1135-1144. Retrieved from [Link]

  • Absalom, N. L., et al. (2013). Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor. Journal of Biological Chemistry, 288(37), 26521-26532. Retrieved from [Link]

  • Akaike, A., et al. (2000). Methyllycaconitine‐, α‐Bungarotoxin‐Sensitive Neuronal Nicotinic Receptor Operates Slow Calcium Signal in Skeletal Muscle End Plate. Annals of the New York Academy of Sciences, 909(1), 188-195. Retrieved from [Link]

  • Cheeta, S., et al. (2001). Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors. Neuropharmacology, 41(8), 1084-1091. Retrieved from [Link]

  • Kusumoto, F., et al. (2018). Heart Rhythm Society Expert Consensus Statement on Electrophysiology Laboratory Standards: Process, Protocols, Equipment, Personnel, and Safety. Heart Rhythm, 15(8), e1-e51. Retrieved from [Link]

  • Carelon Clinical Guidelines. (2025). Appropriate Use Criteria: Electrophysiological Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium imaging protocol. (A) Protocol design and representative plot.... Retrieved from [Link]

  • Lemoine, M. D., et al. (2022). Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. American Journal of Physiology-Heart and Circulatory Physiology, 323(6), H1119-H1151. Retrieved from [Link]

Sources

Application Note: Methyllycaconitine (MLA) in Nicotine Addiction & Withdrawal Studies

[1][2][3]

Abstract & Mechanistic Rationale

Nicotine addiction is mediated by a complex interplay of nicotinic acetylcholine receptor (nAChR) subtypes.[1][2] While high-affinity



Methyllycaconitine (MLA) is the gold-standard antagonist for interrogating this pathway. It is a diterpenoid alkaloid derived from Delphinium species that acts as a potent, reversible, and selective antagonist at


Key Application Scope:

  • Differentiation: Distinguishing

    
    -mediated glutamatergic drive from 
    
    
    -mediated GABAergic/DAergic drive.
  • Behavioral Phenotyping: Investigating cognitive deficits during withdrawal and the blockade of conditioned place preference (CPP).

  • Negative Control: Verifying that somatic withdrawal signs are not

    
    -dependent (unlike 
    
    
    ).

Chemical Preparation & Handling

Compound: Methyllycaconitine citrate (MLA) CAS: 112825-05-5 (Citrate salt)

Solubility & Stability Profile

MLA is most commonly supplied as a citrate salt.[3] Proper handling is vital to prevent hydrolysis or precipitation in physiological buffers.

ParameterSpecificationApplication Note
Molecular Weight ~874.9 Da (Citrate)Calculations must account for the salt form.
Solubility (Water) Up to 100 mMHighly soluble; vortexing is rarely needed.
Solubility (Saline) Up to 50 mMCompatible with 0.9% NaCl for in vivo use.
Stability (Stock) 1 Month at -20°CStore as concentrated aqueous stock (10 mM).
Stability (Working) < 24 HoursDilute into ACSF or Saline immediately before use.
Preparation Protocol for Microinjection (Intracranial)

Target Concentration: 1–9


  • Weighing: Weigh MLA citrate in a humidity-controlled environment (hygroscopic).

  • Dissolution: Dissolve in sterile 0.9% saline.

  • pH Adjustment (CRITICAL): MLA solutions can be slightly acidic. For intracranial microinjection, titrate pH to 7.2–7.4 using dilute NaOH (0.1 N). Warning: High pH (>8.0) may cause precipitation.

  • Filtration: Filter through a 0.22

    
    m syringe filter to ensure sterility before intracranial delivery.
    

Experimental Workflow 1: Ex Vivo Electrophysiology (VTA Slices)

Objective: To confirm

Mechanistic Diagram: VTA Circuitry

The following diagram illustrates the specific locus of MLA action—the presynaptic glutamatergic terminal—contrasted with the postsynaptic

VTA_CircuitryGlutGlutamatergic Input(Ctx/PPTg)a7α7 nAChR(Presynaptic)Glut->a7ExpressesDA_NeuronVTA DopamineNeurona7->DA_NeuronGlutamate Release(Burst Firing)a4b2α4β2 nAChR(Postsynaptic)a4b2->DA_NeuronDirect Depolarization(Tonic Firing)MLAMLA(Antagonist)MLA->a7BLOCKS

Caption: MLA selectively blocks presynaptic α7 receptors on glutamatergic terminals, inhibiting nicotine-induced burst firing without affecting basal tonic activity mediated by α4β2.

Protocol Steps
  • Slice Preparation: Prepare horizontal VTA slices (250

    
    m) from rats/mice in ice-cold sucrose-based cutting solution.
    
  • Recovery: Incubate slices in ACSF at 32°C for 1 hour.

  • Recording Configuration: Whole-cell patch-clamp of

    
    -positive (putative dopaminergic) neurons.
    
  • Baseline: Record spontaneous EPSCs (sEPSCs) in the presence of Picrotoxin (100

    
    M) to block GABA.
    
  • Nicotine Challenge: Bath apply Nicotine (1

    
    M) for 2 minutes. Observe increase in sEPSC frequency.
    
  • MLA Wash-in (The "Selectivity Window"):

    • Strict

      
       Block: Apply 10–50 nM  MLA for 10 minutes.
      
    • Warning: At concentrations >100 nM, MLA begins to antagonize

      
      -containing and 
      
      
      receptors, compromising data integrity.
  • Re-Challenge: Re-apply Nicotine (1

    
    M).
    
    • Success Criteria: Nicotine-induced increase in sEPSC frequency is abolished, but baseline sEPSC amplitude remains unchanged.

Experimental Workflow 2: Behavioral Pharmacology (ICSS)

Objective: To determine if

4Method:4
Protocol Steps
  • Stereotaxic Surgery: Implant bipolar electrode into the medial forebrain bundle (MFB) at the level of the lateral hypothalamus.

  • Baseline Training: Train rats to spin a wheel for stimulation. Determine the "Frequency Threshold" (

    
    )—the frequency at which the animal responds at 50% of maximum.
    
  • Drug Administration Phase:

    • Group A (Reinforcement Blockade):

      • Pre-treatment: MLA (Systemic: 3–7.8 mg/kg s.c. OR Intra-VTA: 1–5

        
        g).
        
      • Wait 15 mins.

      • Treatment: Nicotine (0.4 mg/kg s.c.).[5][6][7]

      • Test: Measure ICSS thresholds immediately.

    • Group B (Withdrawal Precipitation):

      • Subject: Nicotine-dependent rats (14 days minipump).

      • Treatment: MLA (Systemic or Intra-VTA).

      • Test: Measure ICSS thresholds.

Data Interpretation & Troubleshooting

The following table summarizes expected outcomes and how to interpret "Negative" results, which are common with MLA in withdrawal contexts.

AssayMLA EffectInterpretation
ICSS (Acute Nicotine) Blocks Threshold Lowering MLA prevents the acute rewarding/priming effect of nicotine.[4]
ICSS (Dependent Rats) No Effect (Thresholds stable)Crucial Control: Unlike Mecamylamine (non-selective), MLA does not precipitate affective withdrawal. This confirms

is not the primary driver of withdrawal-induced anhedonia.
Somatic Signs No Effect MLA does not precipitate physical shaking/writhes.
CPP Acquisition Blocks Preference

receptors are essential for learning the drug-context association.

Visualizing the Experimental Logic

This flow chart guides the researcher in choosing the correct dosing regimen based on the behavioral question.

MLA_WorkflowstartDefine Research Questionq1Is the focus onACUTE Reward?start->q1q2Is the focus onWITHDRAWAL?q1->q2NoacuteProtocol: ICSS or CPPPre-treat with MLA (5 mg/kg s.c.)15 min prior to Nicotineq1->acuteYeswithdrawProtocol: Spontaneous WithdrawalAdminister MLA to Dependent Animalq2->withdrawYesresult_acuteExpectation:Blockade of Reward(No threshold lowering)acute->result_acuteresult_withdrawExpectation:NO Precipitation of Withdrawal(Thresholds remain baseline)withdraw->result_withdraw

Caption: Decision tree for MLA usage. Note the divergence in expected results between acute reward blockade and withdrawal precipitation.

References

  • Markou, A., & Paterson, N. E. (2001). The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat. Psychopharmacology, 158(3), 310–323. Link

  • Panagis, G., et al. (2000). Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward. Psychopharmacology, 149(4), 388–396. Link

  • Nomikos, G. G., et al. (2000). Nicotinic mechanisms in the nucleus accumbens and ventral tegmental area involved in nicotine self-administration. European Journal of Pharmacology, 393(1-3), 239-249.

  • Tocris Bioscience. Methyllycaconitine citrate Product Information & Solubility Data. Link

  • Mansvelder, H. D., & McGehee, D. S. (2000). Long-term potentiation of excitatory inputs to brain reward areas by nicotine. Neuron, 27(2), 349–357. Link

Application Note: Mechanistic Validation of the Cholinergic Anti-Inflammatory Pathway Using Methyllycaconitine (MLA)

Author: BenchChem Technical Support Team. Date: February 2026


7 nAChR Antagonism in Neuroinflammation Models

Executive Summary

This guide details the application of Methyllycaconitine (MLA) , a potent and highly selective antagonist of the


7 nicotinic acetylcholine receptor (

7 nAChR), as a critical tool for investigating neuroinflammation.

In drug development and basic research, MLA is not the therapeutic agent; it is the "scalpel" used to dissect the mechanism of action. If a novel compound reduces neuroinflammation, and this effect is abolished by MLA pre-treatment, the compound is confirmed to act via the


7 nAChR pathway.[1][2] This "reversal of protection" assay is the gold standard for validating engagement with the Cholinergic Anti-inflammatory Pathway (CAP).

Pharmacological Profile & Mechanism

MLA is a diterpenoid alkaloid derived from Delphinium species.[3] Its utility stems from its exceptional selectivity for the


7 homomeric receptor over other subtypes (e.g., 

4

2), which are more commonly associated with neurotransmission than immune modulation.
Key Pharmacological Parameters
ParameterValueNotes
Target

7 nAChR
Homomeric pentamer
Mechanism Competitive AntagonistBinds orthosteric site; prevents agonist binding
Binding Affinity (

)
~1.4 nMExtremely potent; picomolar affinity in some tissues
Selectivity >1000-fold vs.

4

2
At concentrations < 100 nM
Solubility Water / Saline (Citrate salt)Up to 50-100 mM; stable at -20°C
Half-life Rapid dissociationRequires fresh addition in long-term assays
Signaling Pathway Visualization

The diagram below illustrates the "tug-of-war" at the receptor. Agonists (e.g., Acetylcholine, PNU-282987) activate the JAK2/STAT3 cascade to inhibit NF-


B. MLA competitively blocks this, allowing inflammatory signaling to proceed unchecked.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm / Nucleus Agonist Agonist (e.g., PNU-282987) a7 α7 nAChR Agonist->a7 Activates MLA MLA (Antagonist) MLA->a7 Blocks LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Binds JAK2 JAK2 / PI3K a7->JAK2 Signaling NFkB NF-κB (Nuclear Translocation) TLR4->NFkB Activates STAT3 p-STAT3 JAK2->STAT3 Phosphorylation STAT3->NFkB INHIBITS (Anti-inflammatory) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Figure 1: The Cholinergic Anti-inflammatory Pathway. MLA blocks the


7 receptor, preventing the JAK2/STAT3-mediated inhibition of NF-

B, thereby restoring cytokine production.

Protocol: In Vitro "Reversal of Protection" Assay

Model: BV-2 Microglia or Primary Microglial Cultures. Objective: To demonstrate that a test compound reduces LPS-induced inflammation specifically via


7 nAChR.
Reagents & Preparation
  • MLA Stock: Dissolve MLA (Citrate salt) in sterile water or PBS to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • LPS Stock: 1 mg/mL in PBS.

  • Test Agonist: e.g., PNU-282987 (positive control) or your novel drug.

Experimental Workflow

This protocol relies on a precise timeline. The antagonist (MLA) must occupy the receptor before the agonist is introduced.

Step 1: Seeding

  • Seed BV-2 cells at

    
     cells/well in a 6-well plate (for Western Blot) or 
    
    
    
    cells/well in a 24-well plate (for ELISA).
  • Incubate overnight to allow attachment.[4]

  • Optional: Serum-starve (0.5% FBS) for 4 hours prior to treatment to reduce basal signaling noise.

Step 2: The "Blockade" (T minus 60 min)

  • Add MLA to the "Antagonist" wells.

  • Working Concentration: 1

    
    M to 10 
    
    
    
    M.
    • Note: While

      
       is nM, cell-based assays often require 
      
      
      
      M concentrations to compete effectively against high concentrations of agonists and overcome diffusion barriers in dense cultures.
  • Incubate for 30–60 minutes.

Step 3: The "Protection" (T minus 30 min)

  • Add the Test Agonist (e.g., 10

    
    M PNU-282987) to the appropriate wells (both "Agonist only" and "MLA + Agonist").
    
  • Do not wash out the MLA. The antagonist must remain present to compete.

  • Incubate for 30 minutes.

Step 4: The "Challenge" (T = 0)

  • Add LPS (final concentration 100 ng/mL to 1

    
    g/mL) to all experimental wells (except Vehicle Control).
    
  • Incubate for:

    • 4–6 hours: For mRNA analysis (qPCR) or early signaling (Western Blot).

    • 24 hours: For cytokine release (ELISA) or Nitric Oxide (Griess Assay).

Visual Timeline

Timeline Start Seed Cells (BV-2 / Primary) PreTreat Add MLA (1-10 µM) Time: -60 min Start->PreTreat Overnight Agonist Add Agonist (Test Drug) Time: -30 min PreTreat->Agonist 30 min LPS Add LPS (100 ng/mL) Time: 0 min Agonist->LPS 30 min Assay Harvest Supernatant/Lysate Time: +24 hrs LPS->Assay 24 hrs

Figure 2: Temporal sequence of reagent addition. Pre-incubation with MLA is critical to ensure receptor occupancy prior to agonist exposure.

Data Interpretation & Validation

To validate your experiment, your data must show the following pattern in TNF-


 or IL-6 levels:
GroupTreatmentExpected ResultInterpretation
1 VehicleLow BaselineSystem is clean.
2 LPS OnlyHigh System is responsive.
3 Agonist + LPSLow/Medium Drug is anti-inflammatory.
4 MLA + Agonist + LPS High CRITICAL: MLA blocked the drug. Inflammation is restored.
5 MLA + LPSHighControl: MLA alone should not inhibit LPS.

Self-Validating Check: If Group 4 remains "Low" (similar to Group 3), your drug is NOT acting through


7 nAChR (or the MLA concentration was too low).

Troubleshooting & Controls

Receptor Desensitization

7 nAChRs desensitize rapidly (milliseconds to seconds) upon agonist binding, but they can also enter non-conducting states that still signal downstream (metabotropic signaling).
  • Risk:[5] Prolonged exposure to agonists can lead to receptor downregulation.

  • Solution: Keep pre-treatment times strict. Do not exceed 1 hour for MLA pre-incubation.

Concentration Window
  • Too Low (< 10 nM): May not effectively compete with high-affinity agonists in a complex cellular environment.

  • Too High (> 50

    
    M):  Risk of off-target effects on other ion channels or non-specific cytotoxicity.
    
  • Recommendation: Perform a dose-response curve for MLA (0.1, 1.0, 10

    
    M) against a fixed concentration of agonist.
    
Batch Variability

MLA is a natural product derivative.[3][6][7][8] Purity varies between suppliers.

  • Requirement: Always use HPLC-purified (>95%) MLA.[3] Citrate salt is preferred for stability.

References

  • Wang, H., et al. (2003). Nicotinic acetylcholine receptor alpha7 subunit is an essential regulator of inflammation.[9] Nature. [Link] (The seminal paper establishing

    
    7 nAChR as the mediator of the cholinergic anti-inflammatory pathway.)
    
  • Shytle, R. D., et al. (2004). Cholinergic modulation of microglial activation by alpha 7 nicotinic receptors. Journal of Neurochemistry. [Link] (Demonstrates the specific use of MLA to block nicotine-induced anti-inflammatory effects in microglia.)

  • Egea, J., et al. (2015). The role of nicotinic acetylcholine receptors in neuroinflammation. Neuropharmacology. [Link] (Review of the signaling cascades including JAK2/STAT3 and NF-

    
    B blocked by MLA.)
    

Sources

Troubleshooting & Optimization

Methyllycaconitine citrate solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyllycaconitine (MLA) citrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for common issues encountered during experimentation with this potent α7 nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3] Our goal is to ensure the integrity and reproducibility of your research by addressing key challenges related to the solubility and stability of MLA citrate.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of MLA citrate.

1. What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?

Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid and a highly potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3] It is widely used as a pharmacological tool to investigate the role of α7 nAChRs in various physiological and pathological processes, including neurological diseases like Alzheimer's disease.[1]

2. What are the recommended solvents for dissolving MLA citrate?

MLA citrate is soluble in both water and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of your experiment. For in vitro studies, sterile filtered aqueous solutions or DMSO stock solutions are common. For in vivo applications, more complex vehicle formulations may be necessary.

3. What are the recommended storage conditions for MLA citrate?

Proper storage is critical to maintain the integrity of MLA citrate.

  • Solid Form: The solid citrate salt should be stored at -20°C under desiccating conditions.[4][5] Suppliers indicate that the solid compound is stable for at least four years under these conditions.[6]

  • Stock Solutions: Once dissolved, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store DMSO or aqueous stock solutions at -80°C for long-term storage (up to 6 months).[1]

    • For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1]

4. Is MLA citrate sensitive to light?

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with MLA citrate.

Issue 1: Difficulty Dissolving MLA Citrate

Symptom: The MLA citrate powder is not fully dissolving in the chosen solvent, or a precipitate forms.

Cause and Solution:

While MLA citrate is generally soluble in water and DMSO, achieving higher concentrations can sometimes be challenging. The free base of MLA is noted to not dissolve well in water.[5] The citrate salt form is used to improve aqueous solubility.

Step-by-Step Dissolution Protocol:

  • Initial Dissolution: Begin by adding the solvent to the MLA citrate powder. Vortex or mix thoroughly.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, gentle warming and/or sonication can be employed to facilitate dissolution.[1] Be cautious with the temperature to avoid any potential degradation. A water bath set to 30-40°C is a reasonable starting point.

  • For in vivo Formulations: For animal studies, complex vehicles are often used to achieve the desired concentration and stability. A common formulation involves a multi-component solvent system. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported.[1] When preparing such formulations, it is crucial to add and mix each solvent component sequentially to ensure proper dissolution.

Diagram: Recommended Workflow for Preparing MLA Citrate Solutions

G cluster_preparation Solution Preparation cluster_storage Storage start Weigh MLA Citrate Powder add_solvent Add Chosen Solvent (e.g., Water, DMSO) start->add_solvent mix Vortex/Mix Thoroughly add_solvent->mix check_solubility Check for Complete Dissolution mix->check_solubility aid_dissolution Apply Gentle Warming and/or Sonication check_solubility->aid_dissolution No fully_dissolved Solution is Clear check_solubility->fully_dissolved Yes aid_dissolution->mix aliquot Aliquot into Single-Use Tubes fully_dissolved->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store

Caption: Workflow for preparing and storing MLA citrate solutions.

Issue 2: Inconsistent or Diminished Pharmacological Activity

Symptom: The observed antagonist effect of the MLA citrate solution is weaker than expected or varies between experiments.

Cause and Solution:

This issue often points to problems with the stability of the MLA citrate solution, which can be influenced by several factors.

  • Cause A: Improper Storage and Handling

    • Explanation: Repeated freeze-thaw cycles can lead to the degradation of the compound.[1] Storing solutions at inappropriate temperatures or for longer than the recommended duration can also result in a loss of potency.

    • Solution: Always aliquot stock solutions into single-use volumes after preparation to minimize freeze-thaw cycles.[1] Adhere strictly to the recommended storage temperatures and durations (-20°C for up to 1 month, -80°C for up to 6 months).[1]

  • Cause B: pH of the Solution

    • Explanation: MLA is considered a weak base.[5] The stability of many pharmaceutical compounds is pH-dependent, and extreme pH values can catalyze degradation reactions such as hydrolysis. While specific data on the optimal pH for MLA citrate stability is not available, it is a critical factor to consider.

    • Solution: When preparing aqueous solutions, it is advisable to use a buffer system to maintain a stable pH. Given that MLA is a weak base, a slightly acidic to neutral pH is likely to be optimal for its stability. It is recommended to measure and record the pH of your final solution. If you are using buffered saline or other buffered solutions for your experiments, ensure that the final pH is compatible with the stability of MLA citrate.

  • Cause C: Temperature Effects During Experiments

    • Explanation: Prolonged exposure of the working solution to ambient or elevated temperatures during the experimental setup can potentially lead to degradation.

    • Solution: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] During lengthy in vitro experiments, keep the stock and working solutions on ice when not in immediate use.

Table 1: Summary of MLA Citrate Solubility and Storage Recommendations

ParameterRecommendationSource(s)
Solubility
WaterSoluble[6]
DMSOSoluble
Storage (Solid)
Temperature-20°C[4][5]
ConditionsDesiccating[4]
Stability≥ 4 years[6]
Storage (Solutions)
-20°CUp to 1 month[1]
-80°CUp to 6 months[1]
HandlingAliquot to avoid freeze-thaw cycles[1]

Advanced Considerations

Understanding the Chemical Nature of MLA Citrate

Methyllycaconitine is a complex norditerpenoid alkaloid with multiple functional groups, including a tertiary amine, ester linkages, and ether groups.[5] The tertiary amine makes it a weak base.[5] The ester linkage, in particular, could be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the inactivation of the molecule. This chemical characteristic underscores the importance of pH control in maintaining the stability of MLA citrate solutions.

Diagram: Factors Influencing MLA Citrate Stability

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability MLAS MLA Citrate Stability Temp Temperature MLAS->Temp pH pH MLAS->pH Light Light Exposure MLAS->Light FT Freeze-Thaw Cycles MLAS->FT Degradation Chemical Degradation (e.g., Hydrolysis) Temp->Degradation pH->Degradation Light->Degradation FT->Degradation Loss Loss of Potency Degradation->Loss

Caption: Key factors that can affect the stability of MLA citrate.

References

  • Methyllycaconitine. (2023, September 26). In Wikipedia. [Link]

Sources

Technical Guide: Methyllycaconitine (MLA) Optimization for Murine Behavioral Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Methyllycaconitine (MLA) Dosage for Behavioral Studies in Mice Format: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, Drug Development Professionals

Introduction

Methyllycaconitine (MLA) is a potent, selective antagonist of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 nicotinic acetylcholine receptor (

nAChR)
.[1][2][3][4][5][6][7][8][9] While it is a gold-standard tool for dissecting cholinergic modulation of cognition, addiction, and inflammation, its use in vivo is complicated by a narrow therapeutic index, biphasic dose-responses, and strain-dependent sensitivity.

This guide functions as a technical support interface, addressing the specific "pain points" researchers encounter when optimizing MLA for behavioral phenotypes in mice.

Part 1: Formulation & Stability
Q: My MLA is precipitating out of solution. What is the correct vehicle and preparation method?

A: Solubility issues often stem from using the wrong salt form or an incompatible pH.

  • Preferred Salt: Always use Methyllycaconitine Citrate . The free base is poorly soluble in aqueous media.[10]

  • Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).

  • Solubility Limit: MLA Citrate is soluble up to ~50–80 mg/mL in water/saline, which is well above the concentration required for behavioral studies (typically 0.1–1.0 mg/mL).

  • Protocol:

    • Weigh MLA Citrate powder.

    • Dissolve in sterile saline at room temperature. Vortex for 30 seconds.

    • Critical Step: If using for intracranial (i.c.v.) injection, filter sterilize (0.22 µm). For i.p./s.c., this is recommended but optional if prepared freshly in a sterile hood.

    • Storage: Store stock solutions (e.g., 10 mg/mL) at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Q: How stable is MLA in solution?

A: MLA is an ester-alkaloid and is susceptible to hydrolysis.

  • Bench Stability: Stable for <24 hours at room temperature.

  • Long-term: Solid powder is stable at -20°C for years. Solubilized aliquots are stable for ~1 month at -20°C.[9]

Part 2: Dosage Optimization & Experimental Design
Q: I am seeing inconsistent behavioral results. What is the optimal dose range?

A: MLA exhibits a biphasic (bell-shaped) dose-response curve in cognitive assays. A "more is better" approach often leads to loss of specificity or off-target toxicity.

Table 1: Recommended Dosage Ranges (Mouse)

Assay TypeTarget EffectRecommended Dose (i.p./s.c.)Pre-Treatment TimeNotes
Cognition (NOR, Y-Maze) Pro-cognitive / LTP modulation0.3 – 1.0 mg/kg 15–30 minLow doses often enhance acquisition; high doses impair.
Addiction (CPP, Self-Admin) Blockade of Reward3.0 – 5.0 mg/kg 15–30 minHigher occupancy required to block VTA dopamine release.
Anxiety/Depression Anxiolytic-like1.0 – 3.0 mg/kg 30 minStrain dependent (C57BL/6 vs. BALB/c).
Seizure Threshold Pro-convulsant (Toxicity)> 5.0 – 10.0 mg/kg N/AWARNING: Doses >5 mg/kg approach the LD50 in some strains.

Technical Insight: For cognitive studies, low doses (0.3 mg/kg) may paradoxically improve memory by preferentially blocking presynaptic


 autoreceptors that inhibit acetylcholine release, or by modulating glutamate efflux in the hippocampus [1, 2].
Q: Which route of administration is best: i.p. or s.c.?

A: Both are effective, but subcutaneous (s.c.) is often preferred for MLA to avoid the "first-pass" variability sometimes seen with intraperitoneal (i.p.) injections and to provide a slightly more sustained release profile.

  • i.p.: Faster onset (10–15 min), higher peak plasma concentration (

    
    ).
    
  • s.c.: Slower onset (20–30 min), more stable plateau.

Part 3: Troubleshooting Common Issues
Q: My mice are exhibiting seizures or ataxia. Is the drug contaminated?

A: It is likely not contamination but toxicity .

  • Cause: MLA is a diterpenoid alkaloid structurally related to aconitine. High doses block neuromuscular transmission and can lower seizure thresholds.

  • The "Danger Zone": Doses above 5 mg/kg in mice are risky. The LD50 is estimated between 3–5 mg/kg (parenteral) in some literature, though others report survival at 10 mg/kg [3, 4].[10]

  • Solution: Immediately reduce dose to <3 mg/kg. If high occupancy is required, switch to a continuous infusion (osmotic minipump) to lower

    
     while maintaining steady-state levels.
    
Q: I see no effect in my chronic nicotine model. Why?

A: Chronic nicotine exposure alters the Blood-Brain Barrier (BBB).[5]

  • Mechanism: Chronic nicotine administration (e.g., 28 days) has been shown to diminish the brain uptake of MLA by ~60% [5].[5]

  • Solution: You may need to increase the systemic dose to achieve the same central concentration, or switch to direct intracranial injection (local administration) to bypass the BBB.

Part 4: Visualizations
Figure 1: Mechanism of Action & Behavioral Outcomes

A logic flow illustrating how MLA dosage dictates downstream signaling and behavioral phenotype.

MLA_Pathway MLA Methyllycaconitine (MLA) a7nAChR α7 nAChR Blockade MLA->a7nAChR Binding Presynaptic Presynaptic Autoreceptors (Inhibition Removed) a7nAChR->Presynaptic Low Dose (0.3-1.0 mg/kg) Postsynaptic Postsynaptic/Somatic Receptor Blockade a7nAChR->Postsynaptic High Dose (3.0-5.0 mg/kg) Toxicity Neuromuscular Blockade / Seizures (>5 mg/kg) a7nAChR->Toxicity Overdose (>5.0 mg/kg) GluRelease Increased Hippocampal Glutamate/ACh Efflux Presynaptic->GluRelease Cognition Enhanced Cognitive Acquisition (LTP) GluRelease->Cognition DopaBlock Reduced VTA Dopamine Release Postsynaptic->DopaBlock Reward Attenuated Drug Reward/Seeking DopaBlock->Reward

Caption: Biphasic effects of MLA. Low doses preferentially modulate presynaptic release (pro-cognitive), while high doses block somatic receptors (anti-addiction) but risk toxicity.

Figure 2: Dose Optimization Workflow

A step-by-step decision tree for determining the optimal MLA dose for a new study.

Dose_Optimization Start Start Optimization LitReview Define Target Phenotype (Cognition vs. Addiction) Start->LitReview Pilot Pilot Study (n=3/group) Doses: 0, 1.0, 3.0 mg/kg LitReview->Pilot CheckTox Observe for Toxicity? (Ataxia, Seizures) Pilot->CheckTox Reduce Reduce Dose (Try 0.3, 0.5 mg/kg) CheckTox->Reduce Yes Proceed Proceed to Behavioral Test CheckTox->Proceed No Reduce->Proceed Analyze Analyze Data Proceed->Analyze Effect Significant Effect? Analyze->Effect Success Validation Phase (n=10-12/group) Effect->Success Yes Increase Increase Dose (Max 5.0 mg/kg) Effect->Increase No Increase->CheckTox

Caption: Iterative workflow for establishing MLA dosage. Safety checks (toxicity) must precede efficacy analysis.

Part 5: Detailed Experimental Protocol

Protocol: MLA Pre-treatment for Novel Object Recognition (NOR)

This protocol is designed to test the role of


 nAChRs in recognition memory.

1. Reagents:

  • MLA Citrate (Tocris/Sigma).

  • Sterile Saline (0.9%).[4]

2. Preparation:

  • Calculate total mass required:

    
    .
    
  • Dissolve MLA to a concentration of 0.1 mg/mL (for 1 mg/kg dose) or 0.03 mg/mL (for 0.3 mg/kg dose) to ensure an injection volume of 10 mL/kg .

3. Administration:

  • Weigh mouse accurately.

  • Administer MLA (i.p.) 20 minutes prior to the Acquisition Phase (T1).

  • Note: Post-training administration is used to test consolidation, but pre-training is standard for acquisition.

4. Testing:

  • T1 (Acquisition): Place mouse in arena with two identical objects for 10 min.

  • Inter-trial Interval: 1 hour or 24 hours (depending on memory type).

  • T2 (Recall): Place mouse in arena with one familiar and one novel object.

  • Scoring: Calculate Discrimination Index:

    
    .
    

5. Validation:

  • Control group must receive Vehicle (Saline) at the same time point.[4]

  • Exclude animals with total exploration time < 10 seconds.

References
  • Van Goethem, N. P., et al. (2019).[8] Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition.[3][8] Cellular Signalling, 62, 109338.[8]

  • Panagis, G., et al. (2000). Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward.[7] Psychopharmacology, 149(4), 388-396.

  • Turek, J. W., et al. (1995). Methyllycaconitine: a novel probe for alpha 7 nicotinic acetylcholine receptors.[3] Journal of Pharmacology and Experimental Therapeutics. (Note: Contextual reference for toxicity/mechanism).

  • Steensland, P., et al. (2007). The alpha7 nicotinic acetylcholine receptor antagonist methyllycaconitine attenuates nicotine-induced enhancement of brain stimulation reward in rats.[7][11] Psychopharmacology.

  • Lockman, P. R., et al. (2005).[5] Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine.[5] Journal of Neurochemistry, 94(1), 37-44.

Sources

potential for Methyllycaconitine to act as an agonist at low concentrations

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the anomalous agonist-like activity of Methyllycaconitine (MLA).

Topic: Troubleshooting Agonist-Like Effects of MLA at Low Concentrations

Document ID: MLA-TRBL-007 | Version: 2.1 | Status: Active Audience: Electrophysiologists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The MLA Paradox

User Query: "I am observing receptor activation or signal potentiation when applying low concentrations of Methyllycaconitine (MLA). Isn't MLA a selective antagonist?"

Technical Response: While Methyllycaconitine (MLA) is the "gold standard" competitive antagonist for α7 nicotinic acetylcholine receptors (α7 nAChRs) with nanomolar affinity (


), agonist-like activity or potentiation at picomolar (pM) concentrations  is a documented, albeit counterintuitive, phenomenon.

If you observe activation, it is likely due to one of three distinct mechanisms:

  • True Picomolar Potentiation: A biphasic dose-response where pM concentrations allosterically prime the receptor (The "van Goethem Effect").

  • Network Disinhibition: In slice/tissue preparations, MLA blocks presynaptic α7 receptors on inhibitory GABAergic interneurons, resulting in a net increase in excitatory signaling.

  • Experimental Artifact: Rebound excitation or buffer/pH mismatches mimicking current injection.

Diagnostic Decision Tree

Use this logic flow to identify the source of your signal.

MLA_Diagnosis Start Observation: MLA causes Signal Increase SystemType What is your Experimental System? Start->SystemType Isolated Isolated Expression System (Oocytes, HEK293, Patch Clamp) SystemType->Isolated Tissue Brain Slice / In Vivo (Synaptic Networks Intact) SystemType->Tissue ConcCheck MLA Concentration Used? Isolated->ConcCheck Tissue->ConcCheck Disinhibition Mechanism: Network Disinhibition (Blockade of GABAergic Interneurons) Tissue->Disinhibition High Probability Picomolar Low (0.1 - 100 pM) ConcCheck->Picomolar Nanomolar High (> 1 nM) ConcCheck->Nanomolar DirectMech Mechanism: Biphasic Potentiation (van Goethem Effect) Picomolar->DirectMech Likely Artifact Mechanism: Experimental Artifact (pH, Osmolarity, Contamination) Nanomolar->Artifact Likely

Figure 1: Diagnostic workflow for categorizing anomalous MLA activity.

Technical Deep Dive & Troubleshooting

Scenario A: The "van Goethem Effect" (Picomolar Potentiation)

Context: You are working in a clean system (e.g., Xenopus oocytes or HEK cells) and see potentiation of ACh responses or direct currents at


 M concentrations.
  • Mechanism: Recent studies indicate a bell-shaped dose-response curve for MLA. At picomolar levels, MLA may bind to high-affinity non-orthosteric sites or stabilize a specific pre-open conformational state, facilitating channel opening by endogenous choline or added agonists.

  • Key Reference: van Goethem et al. (2019) demonstrated that pM MLA potentiates α7 nAChR responses and enhances LTP, whereas nM concentrations antagonize it.

Troubleshooting Steps:

  • Validate the Biphasic Curve: Perform a full dose-response from

    
     M to 
    
    
    
    M. You should see potentiation at pM and inhibition at nM.
  • Check Background Choline: α7 receptors are highly sensitive to choline (present in serum or cell culture media). pM MLA might be potentiating the response to ambient choline rather than acting as a pure agonist.

    • Action: Switch to defined, choline-free recording buffers.

Scenario B: Network Disinhibition (The "Pseudo-Agonist")

Context: You are recording from neurons in brain slices (e.g., Hippocampus CA1, VTA) or in vivo.

  • Mechanism: α7 nAChRs are heavily expressed on GABAergic interneurons .

    • Normal State: Endogenous ACh activates these interneurons

      
       GABA release 
      
      
      
      Inhibition of Pyramidal/Dopamine neurons.
    • MLA Effect: MLA blocks α7 on interneurons

      
       Reduced GABA release 
      
      
      
      Disinhibition of the principal neuron.
    • Result: The principal neuron fires more, mimicking an agonist effect.

Troubleshooting Steps:

  • Isolate the Synapse: Apply Bicuculline (10 µM) or Picrotoxin (GABA_A antagonists).

    • Prediction: If the "agonist" effect of MLA disappears in the presence of GABA blockers, the effect was indirect (disinhibition).

  • TTX Control: Apply Tetrodotoxin (TTX) to block action potential-dependent release.

    • Prediction: If the signal persists in TTX, it is a direct effect on the recorded cell (Go to Scenario A). If it vanishes, it is a network effect.

Scenario C: Experimental Artifacts

Context: The signal is irregular, does not wash out, or occurs at high concentrations (>100 nM) where blockade should be total.

Common Culprits:

  • pH Mismatch: MLA salts can be acidic. A local pH drop can activate Acid-Sensing Ion Channels (ASICs) or proton-gated currents, often mistaken for receptor activation.

  • Rebound Excitation: Rapid washout of a high-affinity antagonist can sometimes cause a transient "rebound" current as the receptor recovers from desensitization/blockade.

Validated Experimental Protocols

Protocol 1: Distinguishing Potentiation from Contamination

Objective: Confirm if pM MLA activity is intrinsic to the receptor.

Reagents:

  • MLA Stock: 1 mM in water (store at -20°C).

  • Working Solutions: Serial dilutions in Choline-Free extracellular solution (ECS).

  • Control:

    
    -Bungarotoxin (
    
    
    
    -Bgt), 100 nM.

Step-by-Step:

  • Baseline: Establish a stable baseline current with sub-saturating agonist (e.g., 100 µM ACh for α7, as it has low affinity).

  • Application 1 (pM): Apply 10 pM MLA for 60 seconds.

    • Observation: Look for current increase (Potentiation).

  • Application 2 (nM): Washout (5 min), then apply 10 nM MLA .

    • Observation: Look for full blockade of ACh response.

  • Specificity Check: Pre-incubate with 100 nM

    
    -Bgt  for 10 mins.
    
    • Validation: If

      
      -Bgt prevents the pM MLA effect, the action is definitely mediated by α7 nAChR.
      
Protocol 2: Disinhibition Assay (Slice Physiology)

Objective: Determine if MLA-induced firing is due to GABAergic blockade.

Table 1: Pharmacological Isolation Matrix

TreatmentTargetExpected Result (If Disinhibition)Expected Result (If Direct Agonist)
MLA Only α7 nAChRIncreased Firing Increased Firing
MLA + Bicuculline GABA_A ReceptorsNo Change / Baseline Increased Firing
MLA + TTX Na+ ChannelsNo Effect Depolarization (Soma)

Mechanistic Visualization

The Biphasic Switch Model

This diagram illustrates how MLA concentration dictates its functional output.

MLA_Mechanism Resting Resting α7 Receptor Primed Primed / Potentiated State (High Probability of Opening) Resting->Primed Binding (pM) Blocked Blocked State (Pore Occluded) Resting->Blocked Binding (nM) Channel Open Channel Open Primed->Channel Open + ACh LowMLA MLA (pM) High-Affinity Site HighMLA MLA (nM) Orthosteric Site ACh Endogenous ACh / Choline

Figure 2: The Biphasic Switch. Picomolar MLA (blue path) stabilizes a primed state, enhancing sensitivity to endogenous ligands. Nanomolar MLA (red path) acts as a classical competitive antagonist.

Frequently Asked Questions (FAQ)

Q: Can MLA activate α7β2 heteromers differently than homomers? A: Yes. Heteromeric α7β2 receptors (found in basal forebrain) have distinct pharmacology. While MLA blocks them, the kinetics of block and potential for allosteric modulation differ from homomeric α7. Ensure your expression system is pure α7 if you wish to study the "van Goethem" effect specifically.

Q: I see "agonist" activity, but I am using 10 µM MLA. What is happening? A: At 10 µM, MLA is no longer selective for α7. It may be interacting with other channels or causing pH artifacts. Furthermore, if you are measuring neurotransmitter release, 10 µM might be blocking presynaptic autoreceptors (negative feedback loops), leading to a massive dump of neurotransmitter that mimics agonism.

Q: Is the pM potentiation biologically relevant? A: Evidence suggests yes. In vivo studies show that low-dose MLA can improve memory acquisition, likely via this potentiation mechanism, whereas high doses impair it.

References

  • van Goethem, N. P., et al. (2019).[1][2][3][4] Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition.[2][3][4] Cellular Signalling, 62, 109338.[2][4]

  • Panagis, G., et al. (2000). Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward.[5] Psychopharmacology, 149(4), 388-396.

  • Albuquerque, E. X., et al. (2009).[6] Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73–120.

  • Abdel-Halim, H., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors.[7] ACS Bio & Med Chem Au, 3(3), 263–274.

Sources

Technical Support Center: Interpreting Electrophysiological Responses to Methyllycaconitine (MLA)

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Interpretation Guide for MLA in Patch-Clamp & Calcium Imaging Status: Active

Introduction: Beyond the "Gold Standard"

Methyllycaconitine (MLA) is widely regarded as the gold standard antagonist for


 nicotinic acetylcholine receptors (nAChRs). However, in my 15 years of analyzing patch-clamp data, I have seen MLA confound just as many experiments as it has clarified.

While its nanomolar affinity for


 is robust, MLA is not a magic bullet . It is a lipophilic, diterpenoid alkaloid with complex kinetics and a concentration-dependent off-target profile that often catches researchers off guard.

This guide is structured to troubleshoot the "impossible" results you are seeing on your rig right now. We move beyond basic datasheets to address causality, kinetics, and specificity.

Module 1: Specificity & Concentration Windows

Q: I am seeing residual currents even after applying 100 nM MLA. Is my stock degraded?

A: Unlikely. If you see residual currents at 100 nM, you are likely recording from non-


 subtypes, specifically 

or

, rather than witnessing MLA failure.

While MLA is highly selective for


 (

nM), its selectivity window is not infinite. A common error is using "saturating" concentrations (e.g., 1-10

M) to ensure block. At these levels, MLA loses specificity.
The "Danger Zone" of MLA Selectivity

The following table summarizes the inhibitory constants (


 or 

) across relevant targets. Note the narrow window between

and striatal dopamine-regulating receptors (

).
Target SubtypeMLA Affinity (

/

)
Risk Level at 1

M
Physiological Context

~1.4 nM Blocked Hippocampus, Cortex, Macrophages

*
~30 - 50 nMHigh Striatal Dopamine Terminals

~40 - 100 nMModerateGanglia, Habenula

2 - 5

M
LowThalamus, Cortex (High Affinity ACh)
P2X Receptors~3

M
LowDRG, Pain Pathways
Muscle (

)
> 10

M
NoneNeuromuscular Junction

*Note:


-containing receptors (often 

) are highly sensitive to MLA, often confounding dopamine release studies.

Diagnostic Step: If your current is resistant to 10 nM MLA but blocked by 100 nM, you are likely looking at an


 or 

component, not pure

.

Module 2: Kinetics & Washout Anomalies

Q: My baseline never recovered after MLA washout. Did I kill the cell?

A: You likely didn't kill the cell, but you may have "poisoned" the receptor for the duration of the recording. MLA is a large, hydrophobic molecule that exhibits slow association and extremely slow dissociation kinetics.

Unlike small molecule antagonists (e.g., DH


E), MLA does not wash out in seconds.
  • Lipophilicity: MLA partitions into the lipid bilayer, creating a local reservoir that rebuffs the receptor even during perfusion.

  • Hysteresis: The unblocking rate (

    
    ) is significantly slower than the blocking rate (
    
    
    
    ).

Troubleshooting Protocol:

  • Do not wait: If you need reversible data (e.g., for LTP induction after block), use

    
    -Bungarotoxin  (irreversible, for subtraction) or accept that MLA washout may take >20 minutes.
    
  • The "Pulse" Test: If you must wash out MLA, apply a high-concentration agonist pulse (e.g., 1 mM Choline or 100

    
    M PNU-282987) to force competition, though this rarely achieves 100% recovery.
    

Module 3: Unexpected "Agonism" or Modulation

Q: Application of MLA caused a transient increase in current or firing rate. Is it an agonist?

A: MLA is a competitive antagonist, but unexpected "activation" usually stems from one of two mechanisms:

  • Disinhibition (Network Effect): If you are recording from a pyramidal neuron,

    
     receptors are often located on inhibitory interneurons (GABAergic). Blocking these 
    
    
    
    receptors with MLA reduces GABA release, leading to a net increase in excitability of your recorded cell. This is a circuit artifact, not direct agonism.
  • P2X Receptor Cross-talk: At high concentrations (>3

    
    M), MLA can block ATP-gated P2X receptors. If your "baseline" activity included tonic P2X current, MLA application will shift the holding current, mimicking a response.
    

Module 4: Visualization of Logic Flow

The following diagram illustrates the decision-making process when encountering unexpected MLA data.

MLA_Troubleshooting Start Unexpected MLA Response CheckConc Check Concentration Start->CheckConc LowConc < 10 nM CheckConc->LowConc HighConc > 50 nM CheckConc->HighConc VeryHighConc > 1 µM CheckConc->VeryHighConc CheckWash Check Washout LowConc->CheckWash ResidCurr Residual Current? HighConc->ResidCurr OffTarget Non-Specific Block (α4β2 or P2X) VeryHighConc->OffTarget Alpha7 Likely Pure α7 CheckWash->Alpha7 Slow Recovery Network Network Disinhibition? CheckWash->Network Increased Firing ResidCurr->Alpha7 No (Full Block) Alpha6 Possible α6/α3 Contamination ResidCurr->Alpha6 Yes (Current Remains)

Caption: Decision tree for categorizing electrophysiological anomalies during Methyllycaconitine application.

Module 5: Self-Validating Experimental Protocol

To confirm


 specificity, you must use a Bracketing Protocol . Do not rely on a single concentration.
The "10-1000" Validation Workflow
  • Establish Stable Baseline:

    • Record 5 minutes of stable responses to Agonist (e.g., ACh 1 mM + Atropine).

    • Criterion: Run-down must be <10%.

  • Phase 1: The Specificity Check (10 nM MLA):

    • Perfuse 10 nM MLA for 5 minutes.

    • Expectation: >90% block of

      
      .[1]
      
    • Result: If current persists >20%, the response is NOT mediated solely by

      
      .
      
  • Phase 2: The "Dirty" Block (1

    
    M MLA): 
    
    • Increase MLA to 1

      
      M .[2]
      
    • Result: If the remaining current now disappears, you have confirmed the presence of

      
        or 
      
      
      
      components.
  • Phase 3: The Positive Control (PNU-282987):

    • In a separate slice/cell, apply the

      
      -specific agonist PNU-282987 (10 
      
      
      
      M)
      .
    • Confirm that 10 nM MLA fully abolishes this specific current.

References

  • Ward, J. M., et al. (1990). Methyllycaconitine: a selective probe for neuronal

    
    -bungarotoxin binding sites. FEBS Letters, 270(1-2), 45-48. Link
    
  • Alkondon, M., & Albuquerque, E. X. (1993). Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. I. Pharmacological and functional evidence for distinct structural subtypes. Journal of Pharmacology and Experimental Therapeutics, 265(3), 1455-1473. Link

  • Molière, A., et al. (2005).

    
     nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 315(2), 658-665. Link
    
  • Barker, E. L., et al. (1998). Alpha-conotoxin ImI exhibits subtype-specific nicotinic acetylcholine receptor blockade: preferential inhibition of homomeric alpha 7 and alpha 9 receptors. Molecular Pharmacology, 54(3), 477–482. Link

  • Briggs, C. A., et al. (1995). Functional characterization of the alpha 7 nicotinic acetylcholine receptor subtype: chronic treatment with alpha-bungarotoxin up-regulates its expression. European Journal of Pharmacology, 281(2), 141-149. Link

Sources

storage and handling recommendations for Methyllycaconitine citrate powder

[1][2]

Topic: Storage, Handling, and Solubilization Protocols

Product: Methyllycaconitine (MLA) Citrate CAS No: 351344-10-0 (Citrate) / 112825-05-5 (General) Molecular Weight: ~874.93 g/mol Primary Application: Selective

12
Introduction: The Senior Scientist’s Perspective

Methyllycaconitine (MLA) citrate is a diterpenoid alkaloid and a critical tool for dissecting cholinergic signaling.[1][3] Unlike broad-spectrum antagonists, MLA displays high affinity (


1

The Technical Reality: While potent, MLA citrate is chemically sensitive. It is hygroscopic and prone to hydrolytic degradation if mishandled. A "standard" solubilization approach often leads to silent experimental failure—where the compound dissolves but loses potency due to pH drift or freeze-thaw damage. This guide replaces generic advice with a rigorous, self-validating technical workflow.

Part 1: Critical Storage Protocols (The "Before You Open" Phase)

Q: I just received my shipment. Can I put the vial directly in the freezer? A: No. Immediate freezing without equilibration is a common error that introduces moisture.

The Protocol:

  • Equilibration: Upon arrival, if the vial feels cold or was shipped on dry ice, allow it to equilibrate to room temperature inside a desiccator for at least 2 hours. This prevents condensation from forming inside the vial when opened.

  • Desiccation: The citrate salt form is hygroscopic. Long-term storage must be at -20°C (or -80°C for >1 year) in a sealed container with active desiccant.[1]

  • Light Protection: MLA is light-sensitive. Wrap the primary vial in aluminum foil if it is not already in an amber vial.

Self-Validating Check:

  • Pass: Powder flows freely and is white to off-white.

  • Fail: Powder appears clumpy, sticky, or yellowed (indicates moisture absorption or oxidation).[1]

Part 2: Solubilization & Stock Preparation (The "Make It Work" Phase)

Q: Should I dissolve MLA in Water or DMSO? A: It depends on your assay, but Water is generally preferred for the citrate salt, whereas DMSO is a viable alternative for high-concentration stocks.

Solubility Data Table
SolventMax Solubility (Theoretical)Recommended Stock Conc.[1]Stability (at -20°C)Notes
Water ~50 - 100 mM10 mM 1 MonthPreferred.[1][2] pH sensitive.
DMSO ~100 mM10 - 50 mM 3-6 MonthsHygroscopic solvent; use fresh DMSO.[1][2]
Ethanol Low/VariableNot RecommendedN/APoor solubility profile for citrate salt.
Step-by-Step Reconstitution Workflow

The "Aliquot-First" Strategy: Never store a master stock that you intend to freeze and thaw repeatedly.

ReconstitutionWorkflowStartLyophilized MLA PowderEquilibrateEquilibrate to RT(Desiccator, 2 hrs)Start->EquilibrateSolventAdd Solvent(Water or DMSO)Equilibrate->SolventVortexVortex & Centrifuge(30s / 2000xg)Solvent->VortexCheckVisual Validation(Clear Solution?)Vortex->CheckAliquotAliquot intoSingle-Use VialsCheck->AliquotYesFailSonicate (mild)or Warm (37°C)Check->FailNo (Precipitate)FreezeStore at -20°C(Protect from Light)Aliquot->FreezeFail->Check

Figure 1: The "Aliquot-First" workflow minimizes freeze-thaw cycles, a primary cause of MLA degradation.

Technical Nuance:

  • Water Stocks: If using water, ensure it is sterile and neutral pH (pH 6-7).[1] Acidic or basic conditions can accelerate hydrolysis of the ester linkages in MLA [1].

  • DMSO Stocks: Use anhydrous DMSO (freshly opened).[1] DMSO is hygroscopic; "wet" DMSO will degrade MLA over time.

Part 3: Handling & Safety (The "Stay Safe" Phase)

Q: How toxic is MLA citrate? A: MLA is a potent neurotoxin. It blocks nicotinic receptors at nanomolar concentrations.[4]

  • Hazard: Acute toxicity (Oral, Inhalation).[1]

  • Target Organs: Central Nervous System, Neuromuscular Junction.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended for powder handling).[1]

    • Particulate respirator (N95/P2) if handling open powder outside a fume hood.[1]

    • Safety goggles.[5]

Handling Rule: Treat every milligram as if it were a gram. Clean spills with 10% bleach to chemically degrade the alkaloid structure, followed by ethanol.

Part 4: Troubleshooting Common Experimental Failures

Q: My cells are dying after MLA treatment. Is it off-target toxicity? A: It is likely an issue with the solvent or concentration , not the MLA itself (unless overdosed).[1]

  • Check: If using DMSO, is the final concentration in the well >0.1%? High DMSO kills sensitive neurons.

  • Check: Did you use an old stock? Degradation products can be cytotoxic.

  • Solution: Include a "Vehicle Control" (solvent only) in every plate.

Q: The effect of MLA seems to vary between experiments. Why? A: This suggests instability or adsorption .

  • Adsorption: MLA is a hydrophobic alkaloid. It can stick to certain plastics. Use polypropylene or glass tubes/vials. Avoid polystyrene for stock storage.

  • Freeze-Thaw: Did you refreeze the stock?

    • Rule: Discard any thawed aliquot after 24 hours.

Q: I see a fine precipitate when I dilute the stock into my media. A: This is "Crash-Out."

  • Cause: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media can cause rapid precipitation due to the drastic change in polarity.[1]

  • Fix: Perform an intermediate dilution.

    • Example: 100 mM Stock (DMSO)

      
       1 mM Intermediate (Water/Buffer) 
      
      
      Final Working Conc (Media).[1]
Troubleshooting Decision Tree

TroubleshootingIssueExperimental IssuePrecipitatePrecipitate VisibleIssue->PrecipitateNoActivityNo Biological ActivityIssue->NoActivityToxicityUnexpected ToxicityIssue->ToxicityCrashOutSolvent Shock?Try Stepwise DilutionPrecipitate->CrashOutConcHighConc > Solubility Limit?Warm to 37°CPrecipitate->ConcHighDegradationOld Stock?Check Date (<1 month water)NoActivity->DegradationAdsorptionPlasticware Issue?Switch to Glass/PolypropyleneNoActivity->AdsorptionVehicleVehicle Toxicity?Check DMSO %Toxicity->Vehicle

Figure 2: Diagnostic logic for resolving common MLA experimental inconsistencies.

References

    addressing variability in commercial batches of Methyllycaconitine citrate

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Methyllycaconitine (MLA) Citrate

    Welcome to the technical support hub for Methyllycaconitine (MLA) citrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities arising from commercial batch variability of MLA citrate. Inconsistent experimental outcomes can often be traced back to subtle differences between batches.[1] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the reliability and reproducibility of your research.

    Section 1: Understanding the Variability of MLA Citrate

    Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), making it a critical tool in neuroscience research.[2] It is commercially available as a citrate salt to improve its solubility and handling.[2] However, batch-to-batch variability can introduce significant experimental artifacts.

    Key Sources of Variability:

    • Purity: While most vendors specify a purity of ≥95% or higher, the nature and percentage of impurities can differ.[3]

    • Hydration State: The degree of hydration can vary between batches, affecting the actual molecular weight and, consequently, the accuracy of stock solution concentrations.

    • Salt Form: Inconsistent formation of the citrate salt can lead to variations in the active compound's stoichiometry.

    • Residual Solvents: The presence of residual solvents from the purification process can impact the compound's stability and solubility.

    Impact on Experimental Results:

    Variations in MLA citrate batches can lead to:

    • Inconsistent antagonist activity.

    • Altered dose-response curves.

    • Unexpected off-target effects.

    • Poor reproducibility of experiments.

    Section 2: Troubleshooting Guide

    This section addresses common issues encountered when working with MLA citrate.

    Issue 1: Inconsistent Potency or Efficacy in Functional Assays

    Symptoms:

    • The IC50 value of MLA citrate varies significantly between experiments using different batches.

    • Maximal inhibition is not achieved at expected concentrations.

    Potential Causes & Troubleshooting Steps:

    • Inaccurate Stock Solution Concentration:

      • Cause: The molecular weight provided on the vendor's technical data sheet may be an average and not specific to the batch. The hydration state can significantly alter the actual molecular weight.

      • Solution: Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight.[4] If not provided, request it from the vendor. Recalculate the mass required for your stock solution based on this specific molecular weight.

    • Degradation of MLA Citrate:

      • Cause: MLA citrate solutions, especially at lower concentrations, can be susceptible to degradation if not stored properly. Repeated freeze-thaw cycles can also reduce its activity.[5]

      • Solution:

        • Prepare fresh stock solutions regularly.

        • Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[5]

        • Store stock solutions at -20°C or -80°C as recommended by the supplier.[5][6]

    • Presence of Agonistic or Antagonistic Impurities:

      • Cause: Impurities from the synthesis or purification process could have pharmacological activity at the α7 nAChR or other receptors.

      • Solution: Perform analytical validation of a new batch before use in critical experiments. (See Section 4 for protocols).

    Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

    Symptoms:

    • The MLA citrate powder does not fully dissolve in your chosen solvent.

    • Precipitation is observed when the stock solution is diluted in aqueous experimental buffers.

    Potential Causes & Troubleshooting Steps:

    • Incorrect Solvent:

      • Cause: While MLA citrate is generally soluble in water and DMSO, the maximum concentration can vary.

      • Solution: Consult the supplier's datasheet for recommended solvents and maximum concentrations. For in vivo studies, specialized formulations with co-solvents like PEG300 and Tween-80 may be necessary.[5]

    • pH of the Final Solution:

      • Cause: The pH of your experimental buffer can affect the solubility of MLA citrate.

      • Solution: Check the pH of your final working solution. Adjust if necessary, ensuring the pH is compatible with your experimental system.

    • Batch-Specific Solubility Issues:

      • Cause: Variations in the salt form or the presence of insoluble impurities can reduce solubility.

      • Solution: If solubility issues persist with a new batch, contact the vendor's technical support. Consider filtering the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates.

    Section 3: Frequently Asked Questions (FAQs)

    Q1: How should I interpret the Certificate of Analysis (CoA) for MLA citrate?

    A1: The CoA is a critical document providing batch-specific information.[4] Key parameters to check include:

    • Purity (by HPLC): This indicates the percentage of MLA citrate in the sample. Look for a high purity value (e.g., >98%).[3]

    • Identity (by ¹H-NMR and MS): These tests confirm the chemical structure of the compound.

    • Residual Solvents: This section lists any solvents remaining from the manufacturing process. High levels of certain solvents can be toxic to cells.

    • Water Content (Karl Fischer): This measurement is crucial for determining the hydration state and accurate molecular weight.

    Q2: Can I use MLA citrate from different vendors interchangeably?

    A2: It is not recommended to switch vendors in the middle of a study without proper validation. Even with similar purity specifications, different manufacturing processes can lead to variations in the impurity profile. If you must switch, it is essential to perform a bridging study to compare the potency and efficacy of the new vendor's material against your previous batch.

    Q3: What is the stability of MLA citrate in solution?

    A3: Stock solutions of MLA citrate are generally stable for at least 6 months when stored at -80°C and for 1 month at -20°C.[5] However, it is best practice to prepare fresh working solutions on the day of the experiment.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

    Q4: Are there any known off-target effects of MLA citrate?

    A4: While MLA is highly selective for the α7 nAChR, it can interact with other nicotinic receptor subtypes, such as α4β2 and α6β2, at higher concentrations (> 40 nM). It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.

    Section 4: Experimental Protocols

    Protocol 1: Preparation and Storage of MLA Citrate Stock Solutions
    • Determine the Batch-Specific Molecular Weight: Obtain the batch-specific molecular weight from the Certificate of Analysis.[4] If not available, contact the vendor.

    • Calculate the Required Mass: Use the following formula to calculate the mass of MLA citrate needed for your desired stock concentration: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Dissolution:

      • For a 10 mM stock in DMSO, carefully weigh the required amount of MLA citrate and add the appropriate volume of high-purity DMSO.

      • Vortex gently until the solid is completely dissolved.

    • Aliquoting and Storage:

      • Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

      • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

    Protocol 2: Analytical Validation of a New Batch of MLA Citrate

    To ensure consistency, it is advisable to perform a quick analytical check on new batches.

    • High-Performance Liquid Chromatography (HPLC):

      • Purpose: To confirm the purity of the new batch and compare its retention time to a previously validated batch.

      • Method:

        • Prepare a 1 mg/mL solution of the new MLA citrate batch in an appropriate solvent (e.g., water or a water/acetonitrile mixture).

        • Inject the sample onto a C18 reverse-phase HPLC column.

        • Use a gradient elution method with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

        • Monitor the elution profile at a suitable wavelength (e.g., 230 nm).

        • Compare the chromatogram to that of a reference standard or a previous batch. The main peak should have a similar retention time and a purity of >95%.

    • Mass Spectrometry (MS):

      • Purpose: To confirm the identity of the compound by verifying its mass-to-charge ratio (m/z).

      • Method:

        • Infuse a diluted solution of the MLA citrate into an electrospray ionization (ESI) mass spectrometer.

        • Acquire the mass spectrum in positive ion mode.

        • The observed m/z should correspond to the expected molecular weight of the MLA molecule.

    Section 5: Data Presentation and Visualization

    Table 1: Example of Batch-to-Batch Purity Variation
    ParameterBatch ABatch BBatch C
    Purity (HPLC) 98.5%96.2%99.1%
    Major Impurity 1 0.8%1.5%0.3%
    Major Impurity 2 0.3%0.9%0.2%
    Water Content 2.1%3.5%1.8%

    This table illustrates how key parameters can vary between different commercial batches.

    Diagram 1: Troubleshooting Workflow for Inconsistent Experimental Results

    troubleshooting_workflow start Inconsistent Results Observed check_stock Verify Stock Solution (Concentration & Age) start->check_stock check_coa Review Batch CoA (Purity, MW, Impurities) check_stock->check_coa If stock is correct resolve Issue Resolved check_stock->resolve If stock was the issue analytical_validation Perform Analytical Validation (HPLC, MS) check_coa->analytical_validation If CoA shows discrepancies revise_protocol Revise Experimental Protocol (e.g., concentration, incubation time) check_coa->revise_protocol If CoA is acceptable contact_vendor Contact Vendor for Technical Support analytical_validation->contact_vendor If validation fails new_batch Test a New Batch of MLA Citrate contact_vendor->new_batch revise_protocol->new_batch If issue persists revise_protocol->resolve If protocol change works new_batch->resolve If new batch works

    Caption: A logical workflow for troubleshooting inconsistent experimental results with MLA citrate.

    References

    • Methyllycaconitine citrate (MLA citrate) | α7nAChR Antagonist | MedChemExpress.

    • Methyllycaconitine (citrate) (MLA, CAS Number: 351344-10-0) | Cayman Chemical.

    • Methyllycaconitine citrate | Nicotinic (α7) Receptors | Tocris Bioscience.

    • Methyllycaconitine citrate | Nicotinic (a7) Receptor Antagonists: Tocris Bioscience.

    • Methyllycaconitine - Wikipedia.

    • Methyllycaconitine Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 - Sigma-Aldrich.

    • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC.

    • Methyllycaconitine citrate (MLA), alpha7 Nicotinic receptor antagonist (AB120072) - Abcam.

    • Methyllycaconitine citrate | CAS 112825-05-5 | SCBT.

    • Methyllycaconitine citrate (MLA) (mM/ml), alpha7 Nicotinic receptor antagonist - Abcam.

    • Analytical techniques – Knowledge and References - Taylor & Francis.

    • Modern Analytical Technique for Characterization Organic Compounds.

    • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - ScienceOpen.

    • Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed.

    • How to Read a Chemical Certificate of Analysis (COA) (23 min read) | Blog.

    • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

    • METHYLLYCACONITINE CITRATE CAS#: 112825-05-5 - ChemicalBook.

    • Methyllycaconitine citrate (MLA) | ≥99%(HPLC) | Selleck | AChR 拮抗剤.

    • Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC.

    • The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed.

    • Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed.

    • Understanding 'Inconsistent' Results in Drug Testing - Oreate AI Blog.

    • Methyllycaconitine Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 - Sigma-Aldrich.

    • Identifying the binding site of novel methyllycaconitine (MLA) analogs at 42 nicotinic acetylcholine receptors - Western Sydney University.

    • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - UCL Discovery - University College London.

    • Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC - PubMed Central.

    Sources

    Validation & Comparative

    comparing Methyllycaconitine and α-bungarotoxin as α7 antagonists

    Comparative Guide: Methyllycaconitine (MLA) vs. -Bungarotoxin ( -Bgt) as nAChR Antagonists

    Executive Summary: The "Quick Decision" Matrix

    In the investigation of

    
    
    
    
    • Use Methyllycaconitine (MLA) when you need functional reversibility . It is the gold standard for acute electrophysiology in brain slices because it penetrates tissue rapidly and washes out, allowing you to act as your own control.

    • Use

      
      -Bungarotoxin (
      
      
      -Bgt)
      when you need structural stability . Its quasi-irreversible binding makes it the superior choice for autoradiography, immunofluorescence labeling, and flow cytometry where signal retention is paramount.

    Mechanistic & Physicochemical Profile

    To select the correct reagent, one must understand the molecular behavior that dictates their utility.

    -Bungarotoxin ( -Bgt)[1][2][3]
    • Source: Venom of the Taiwanese Banded Krait (Bungarus multicinctus).

    • Structure: A large polypeptide (~8,000 Da) consisting of 74 amino acids cross-linked by five disulfide bridges.

    • Mechanism: It acts as a competitive antagonist at the orthosteric acetylcholine (ACh) binding site.

    • Kinetic Limitation: Due to its large size and multiple contact points within the receptor vestibule,

      
      -Bgt exhibits an extremely slow dissociation rate (
      
      
      > hours). In practical experimental timeframes, this binding is considered irreversible .
    Methyllycaconitine (MLA)[4][5][6][7][8][9][10][11][12]
    • Source: Diterpenoid alkaloid from Delphinium (Larkspur) seeds.

    • Structure: A small organic molecule (~682 Da).

    • Mechanism: A competitive antagonist that binds to the interface of the

      
       subunits.
      
    • Kinetic Advantage: MLA is a reversible antagonist with rapid association and dissociation kinetics. It competes dynamically with agonists, making it sensitive to agonist concentration (Schild analysis applicable).

    Performance Comparison: The Data

    The following data aggregates findings from mammalian CNS preparations (hippocampus/cortex) and heterologous expression systems (Xenopus oocytes).

    FeatureMethyllycaconitine (MLA)
    
    
    -Bungarotoxin (
    
    
    -Bgt)
    Molecular Weight 682.9 Da~8,000 Da
    Binding Affinity (
    
    
    )
    ~1.4 nM (Rat Brain)1–10 nM (High Affinity)
    Reversibility Reversible (
    
    
    off
    
    
    12 min)
    Quasi-Irreversible (
    
    
    off > 4 hrs)
    Tissue Penetration High (Rapid diffusion in slices)Low (Restricted to surface/long incubation)
    Selectivity Profile High for
    
    
    ; >1000x vs
    
    
    .(Note: Can block
    
    
    at high
    
    
    M)
    High for
    
    
    ,
    
    
    (muscle),
    
    
    .(Note: Ineffective on
    
    
    ,
    
    
    )
    Primary Utility Acute Slice E-phys, Functional AssaysImaging, Flow Cytometry, Surface Labeling

    Critical Selectivity Note: While MLA is highly selective for neuronal

    
     over muscle subtypes, 
    
    
    -Bgt binds muscle
    
    
    receptors with equal or greater affinity. If working in neuromuscular preparations,
    
    
    -Bgt cannot distinguish between
    
    
    and
    
    
    without additional blockers.

    Application-Specific Recommendations

    Scenario A: Acute Brain Slice Electrophysiology

    Recommendation: MLA Reasoning: In a 300-400

    
    
    
    
    Scenario B: Immunofluorescence / Confocal Imaging

    Recommendation: Fluorophore-conjugated

    
    -BgtReasoning:
    
    
    Scenario C: High-Throughput Screening (FLIPR/Calcium)

    Recommendation: MLA Reasoning: In screening libraries, you often need to displace the antagonist to test novel compounds or measure recovery. MLA's reversibility allows for complex kinetic assay designs that

    Visualizing the Decision Process

    The following diagram illustrates the logical workflow for selecting the correct antagonist based on experimental constraints.

    AntagonistSelectionStartExperimental GoalTypeAssay Type?Start->TypeTissueSample Format?Type->TissueFunctional(Current/Flux)UseBGTUSE α-BGT(Stable, Irreversible)Type->UseBGTStructural(Imaging/Binding)UseMLAUSE MLA(Reversible, Penetrant)Tissue->UseMLAThick Tissue(Slice/In vivo)Tissue->UseMLAAcute Cell Culture(Need Washout)Tissue->UseBGTSurface Receptors(No Washout req.)UseMLA->UseBGTException:Need to permanentlysilence surface receptors

    Figure 1: Decision matrix for selecting between MLA and

    Experimental Protocol: The "Self-Validating" Slice E-Phys Block

    This protocol is designed to maximize data integrity using MLA in acute hippocampal slices (CA1 interneurons). It incorporates a "Washout" step which is the only way to prove the block is pharmacological and not due to cell health deterioration.

    Materials
    • Perfusion Buffer: ACSF (oxygenated 95%

      
      /5% 
      
      
      ).
    • Agonist: Choline (10 mM) or ACh (1 mM) applied via pressure puff (puffs avoid desensitization compared to bath application).

    • Antagonist: MLA (Tocris/Abcam), stock 1 mM in water.

    • Rig: Whole-cell patch clamp (Voltage clamp at -60 mV).

    Step-by-Step Workflow
    • Establish Stable Baseline (0 - 5 min):

      • Apply Agonist puff every 60 seconds.

      • Criteria: Peak amplitude must be stable (<10% variance) for at least 5 consecutive sweeps.

      • Why:

        
         currents run down quickly.[1][2][3][4] If you don't have a stable baseline, you cannot calculate % inhibition accurately.
        
    • MLA Bath Application (5 - 15 min):

      • Perfuse MLA (10 - 50 nM) continuously in the bath.

      • Continue Agonist puffs every 60 seconds.

      • Observation: You should see a rapid decay in current amplitude within 2-3 minutes due to MLA's fast on-rate and tissue penetration.

      • Target: >90% reduction of the fast inward current.[1]

    • The Critical Washout (15 - 30 min):

      • Switch perfusion back to standard ACSF (no MLA).

      • Continue Agonist puffs.

      • Success Metric: Recovery of current to >75% of initial baseline.

      • Note: If using

        
        -Bgt, this step is impossible; the current would remain blocked, indistinguishable from cell death.
        
    • Analysis:

      • Calculate Inhibition:

        
        .
        
      • Calculate Recovery:

        
        .
        
    Visualizing the Pathway Block

    The following diagram details the competitive antagonism mechanism at the synaptic cleft.

    SynapticBlockAgonistAgonist (ACh/Choline)Receptorα7 nAChR(Closed State)Agonist->ReceptorBinds Orthosteric SiteOpenChannel Opening(Ca2+ Influx)Receptor->Open conformational changeBlockedReceptor Blocked(No Ion Flux)Receptor->BlockedAntagonist BoundMLAMLA(Fast Kinetics)MLA->ReceptorCompetes(Reversible)BGTα-Bungarotoxin(Slow Kinetics)BGT->ReceptorCompetes(Quasi-Irreversible)Blocked->ReceptorWashout MLA(Fast Recovery)Blocked->BlockedWashout α-BGT(No Recovery)

    Figure 2: Mechanistic comparison of receptor blockade and recovery potential.

    References

    • Ward, J. M., et al. (1990). "Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites."[5][6] FEBS Letters.

    • Alkondon, M., & Albuquerque, E. X. (1993). "Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. I. Pharmacological and functional evidence for distinct structural subtypes." Journal of Pharmacology and Experimental Therapeutics.

    • Changeux, J. P. (2018). "The nicotinic acetylcholine receptor: The founding father of the pentameric ligand-gated ion channel superfamily." Journal of Biological Chemistry.

    • Jones, I. W., & Wonnacott, S. (2004). "Precise localization of alpha7 nicotinic acetylcholine receptors on glutamatergic axon terminals in the rat ventral tegmental area." Journal of Neuroscience.

    • Fraulob, A., et al. (2001). "Two distinct subtypes of alpha-bungarotoxin-sensitive receptors are expressed on chick ciliary ganglion neurons." Journal of Neurochemistry.

    efficacy of Methyllycaconitine vs other selective α7 nAChR antagonists

    Technical Guide: Efficacy of Methyllycaconitine (MLA) vs. Selective nAChR Antagonists

    Executive Summary

    The

    
    
    
    
    
    
    
    

    Methyllycaconitine (MLA) serves as the primary small-molecule benchmark for reversible antagonism. However, its utility is often weighed against

    
    -Bungarotoxin (
    
    
    -Bgt)

    Part 1: The Landscape of Antagonism

    Methyllycaconitine (MLA): The Reversible Standard

    Derived from Delphinium seeds, MLA is a diterpenoid alkaloid. It binds competitively to the orthosteric site at the interface of

    • Mechanism: Competitive, reversible antagonism.

    • Key Advantage: Rapid washout allows for repetitive stimulation protocols in electrophysiology, unlike

      
      -Bgt.
      
    • Limitation: Moderate selectivity against

      
       and 
      
      
      at high concentrations (>100 nM); limited Blood-Brain Barrier (BBB) permeability compared to optimized synthetics.
    -Bungarotoxin ( -Bgt): The Irreversible Anchor

    A peptide toxin from the Taiwanese krait (Bungarus multicinctus).[1]

    • Mechanism: Pseudo-irreversible binding (extremely slow dissociation).

    • Key Advantage: The gold standard for radiolabeling and autoradiography due to high affinity and stability.

    • Limitation: Large molecular weight prevents BBB penetration; irreversibility makes it unsuitable for functional recovery assays.

    Emerging & Non-Selective Alternatives
    • Memantine: While primarily an NMDA antagonist, it acts as an open-channel blocker for

      
       at micromolar concentrations. It lacks the selectivity required for precise mechanistic dissection but is clinically relevant.
      
    • Synthetic Small Molecules (e.g., QND8, Compounds 7i/8): Designed to overcome the poor CNS penetration of MLA. These are critical for in vivo behavioral studies but are less common in initial in vitro screening.

    Part 2: Comparative Efficacy Data

    The following table synthesizes binding affinity (

    
    
    FeatureMethyllycaconitine (MLA)
    
    
    -Bungarotoxin (
    
    
    -Bgt)
    Memantine
    Type Small Molecule (Alkaloid)Peptide ToxinSmall Molecule (Adamantane)
    Binding Mode Competitive (Reversible)Competitive (Pseudo-Irreversible)Non-competitive (Channel Blocker)
    
    
    Affinity (
    
    
    )
    ~1.4 nM (Rat Brain)0.6 – 1.8 nMN/A (Functional block only)
    Functional
    
    
    ~2 – 10 nM~1 – 5 nM~0.34 – 3
    
    
    M
    Selectivity (
    
    
    vs
    
    
    )
    >1,000-fold>10,000-foldLow (Promiscuous)
    Reversibility (Washout) Fast (Minutes)Very Slow (Hours)Fast
    BBB Permeability Low/ModerateNoneHigh
    Primary Application Electrophysiology (Patch Clamp)Autoradiography / IHCClinical / Alzheimer's Models

    Critical Insight: While MLA is cited as "selective," it can inhibit

    
     receptors at concentrations above 50-100 nM. Always titrate carefully.
    

    Part 3: Mechanism of Action Visualization

    The diagram below illustrates the competitive nature of MLA versus the pore-blocking mechanism of non-selective agents like Memantine.

    MOAReceptorα7 nAChR PentamerResponseCa2+ Influx / DepolarizationReceptor->ResponseChannel OpeningAgonistAgonist (ACh/Choline)Site_OrthoOrthosteric Binding Site(Subunit Interface)Agonist->Site_OrthoBinds & ActivatesMLAMLA (Competitive)MLA->Site_OrthoCompetes (Reversible)Bgtα-Bgt (Irreversible)Bgt->Site_OrthoOccludes (Irreversible)MemantineMemantine (Pore Blocker)Site_PoreIon Channel Pore(Transmembrane)Memantine->Site_PorePhysical BlockadeSite_Ortho->ReceptorConformational Change

    Caption: Competitive antagonists (MLA,

    2

    Part 4: Experimental Protocols

    Protocol A: Whole-Cell Patch Clamp (HEK293-h )

    Objective: Determine

    Challenge:
    
    
    • Preparation:

      • Transfect HEK293 cells with human

        
         nAChR plasmid + RIC-3 chaperone (critical for surface expression).
        
      • Extracellular Solution: High

        
         (e.g., 4 mM) helps potentiate the typically small 
        
        
        currents.
    • Perfusion Setup:

      • Use a rapid solution exchange system (e.g., Dynaflow or piezo-driven stepper). Exchange time must be <20 ms.

    • The "Pre-Incubation" Step (Crucial):

      • Do NOT co-apply.

      • Apply the Antagonist (MLA or Test Compound) for 2 minutes prior to agonist exposure.

    • Agonist Challenge:

      • Apply Acetylcholine (1 mM) or Choline (10 mM) for 500 ms.

      • Record peak current amplitude.

    • Washout:

      • For MLA: Wash with buffer for 3-5 minutes. Response should recover >90%.

      • For

        
        -Bgt: No recovery expected.
        
    Protocol B: High-Throughput Calcium Flux

    Objective: Screen libraries for

    • Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 45 mins.

    • PAM Addition: Add a Positive Allosteric Modulator (e.g., PNU-120596 at 10

      
      M).
      
      • Reasoning: Native

        
         currents are too fast for standard plate readers. PNU-120596 delays desensitization, converting the millisecond spike into a measurable second-long calcium wave.
        
    • Antagonist Incubation: Add MLA/Test compounds 15 mins prior to read.

    • Trigger: Inject Agonist. Measure Fluorescence Units (RFU).

    Part 5: Strategic Selection Guide

    Use this decision matrix to select the correct antagonist for your specific assay.

    DecisionTreeStartSelect Experiment TypeInVitroIn Vitro / Ex VivoStart->InVitroInVivoIn Vivo (CNS)Start->InVivoFuncFunctional Assay(E-Phys / Ca2+)InVitro->FuncLabelLabeling / Binding(IHC / Autoradiography)InVitro->LabelChoice_MLAUse MLA(Reversible)InVivo->Choice_MLASystemic/Low Pen.Choice_SynUse Synthetics(e.g., Compounds 7i/8)*Check BBB Data*InVivo->Choice_SynHigh BBB Pen.RepetitiveRepetitive Stim required?Func->RepetitiveChoice_BgtUse α-Bungarotoxin(High Affinity/Stable)Label->Choice_BgtRepetitive->Choice_MLAYesRepetitive->Choice_BgtNo (Single Shot)

    Caption: Decision matrix for antagonist selection based on experimental constraints (reversibility vs. stability vs. permeability).

    References

    • Ward, J. M., et al. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. FEBS Letters. Link

    • Changeux, J. P. (2018). The nicotinic acetylcholine receptor: the founding father of the pentameric ligand-gated ion channel superfamily. Journal of Biological Chemistry. Link

    • Reczek, D., et al. (2010). Discovery of novel alpha7 nicotinic receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters. Link

    • Uteshev, V. V. (2014).

      
       nicotinic acetylcholine receptors: pharmacology and therapeutic perspectives. Pharmaceuticals.[1][2][4][5] Link
      
    • Hurst, R., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience. Link

    validating Methyllycaconitine's selectivity for α7 over other nAChR subtypes

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Validating Methyllycaconitine (MLA) Selectivity for

    
     nAChR
    Content Type:  Technical Comparison & Validation Guide
    Audience:  Senior Researchers, Electrophysiologists, and Drug Discovery Leads
    
    
    Executive Summary

    Methyllycaconitine (MLA) is the gold-standard small-molecule antagonist for

    
     nicotinic acetylcholine receptors (nAChR).[1] Unlike the peptide 
    
    
    
    -bungarotoxin (
    
    
    -Bgt), MLA offers reversible kinetics and blood-brain barrier permeability, making it indispensable for CNS drug discovery. However, its utility relies on strict adherence to concentration windows. At nanomolar concentrations (1–50 nM), MLA is highly selective for
    
    
    . At micromolar concentrations (>1
    
    
    M), this selectivity collapses
    , leading to off-target blockade of
    
    
    ,
    
    
    , and
    
    
    subtypes.

    This guide provides a self-validating experimental framework to confirm MLA selectivity in your specific assay, ensuring that observed effects are exclusively mediated by

    
     nAChRs.
    
    Part 1: Comparative Pharmacological Profile

    To validate MLA, one must first understand its potency relative to alternative antagonists and off-target subtypes. The following data aggregates consensus values from radioligand binding (

    
    ) and functional electrophysiology (
    
    
    
    ) assays.
    Table 1: MLA Potency vs. nAChR Subtypes
    Target SubtypeInteraction ModePotency (
    
    
    /
    
    
    )
    Selectivity Ratio (vs
    
    
    )
    Clinical/Experimental Implication
    
    
    Homomer
    Competitive Antagonist 1.4 nM / ~2–10 nM 1x (Primary Target) High-affinity blockade window.
    
    
    *
    Competitive Antagonist~33 nM~20xCRITICAL RISK: Potential cross-reactivity in dopaminergic striatal assays.
    
    
    Non-competitive / Mixed2,000–26,000 nM>1,000xNegligible risk at physiological MLA doses.
    
    
    Non-competitive~177,000 nM>10,000xNo interaction at standard doses.
    Muscle (
    
    
    )
    Competitive1,000–10,000 nM>1,000xMLA discriminates neuronal vs. muscle nAChR.

    *Note:

    
    -containing receptors (e.g., 
    
    
    
    ) are the primary source of "false positive"
    
    
    data when using MLA in the striatum.
    Table 2: MLA vs. Alternative
    
    
    Antagonists
    AntagonistTypeProsCons
    Methyllycaconitine (MLA) Diterpenoid AlkaloidReversible, CNS penetrant, rapid onset.Cross-reacts with
    
    
    at high concentrations.
    
    
    -Bungarotoxin
    Snake Venom PeptideNear-irreversible, absolute
    
    
    selectivity.
    No CNS penetration, slow washout, difficult to use in vivo.
    Mecamylamine Non-selectiveBroad spectrum control.No subtype selectivity; blocks the open pore.
    DH
    
    
    E
    AlkaloidSelective for
    
    
    .[2]
    Used as a negative control for
    
    
    assays.
    Part 2: Visualizing the Selectivity Logic

    The following decision tree illustrates how to interpret MLA inhibition data and distinguish true

    
     blockade from off-target effects.
    

    MLA_Selectivity_Logic Start Observed Inhibition with MLA Conc_Check Check MLA Concentration Start->Conc_Check Low_Conc 1 nM - 50 nM Conc_Check->Low_Conc Dose Used High_Conc > 100 nM Conc_Check->High_Conc Dose Used Alpha7_Likely Primary Target: α7 nAChR (High Probability) Low_Conc->Alpha7_Likely Alpha6_Risk Risk: α6β2 Cross-Reactivity Low_Conc->Alpha6_Risk In Striatal Tissue? Off_Target Non-Specific Blockade (α4β2, α3β4, Muscle) High_Conc->Off_Target Validation REQUIRED CONTROL: Test with α-Conotoxin MII Alpha7_Likely->Validation To Rule Out α6 Alpha6_Risk->Validation To Confirm Result_A7 Inhibition Persists with MII? NO -> It was α6 YES -> It is α7 Validation->Result_A7

    Figure 1: Decision logic for interpreting MLA inhibition. Note the critical requirement for

    
    -Conotoxin MII controls in tissues expressing 
    
    
    
    subunits.
    Part 3: Experimental Validation Strategy

    To claim "

    
     selectivity" in a publication or drug file, you must employ a self-validating protocol . This involves using MLA in a specific window and employing negative controls for likely off-targets.
    
    Protocol A: Functional Validation via Two-Electrode Voltage Clamp (TEVC)

    Objective: Confirm functional blockade of ACh-evoked currents in Xenopus oocytes or HEK293 cells.

    1. Preparation:

    • Express human

      
       nAChR cRNA in Xenopus oocytes.
      
    • Buffer: Ringer’s solution with low calcium (to prevent Ca

      
      -activated Cl
      
      
      
      current contamination, a common artifact in
      
      
      recordings) or use BAPTA-AM.

    2. The "Sandwich" Application Method:

    • Step 1 (Control): Apply Agonist (

      
       Acetylcholine or Choline) for 2s. Record Peak Current (
      
      
      
      ). Wash 3 mins.
    • Step 2 (Block): Pre-incubate MLA (10 nM) for 2 mins. Co-apply Agonist + MLA. Record Peak Current (

      
      ).
      
    • Step 3 (Recovery): Wash 5-10 mins. Apply Agonist alone. Record (

      
      ).
      

    3. Causality Check (The 50% Rule):

    • At 10 nM MLA , you should observe >80% inhibition of

      
       currents.
      
    • If you require >1

      
      M  to see inhibition, your current is NOT  mediated by 
      
      
      
      (likely
      
      
      or leak currents).
    Protocol B: The
    
    
    Exclusion Control (Critical for CNS Tissue)

    Objective: In striatal slices or dopaminergic neurons, MLA (10-50 nM) can block

    
    . You must distinguish this.
    

    1. The Setup:

    • Record dopamine release or EPSCs in striatal slices.

    • Establish baseline response to Nicotine.

    2. The Differential Blockade:

    • Phase 1: Apply

      
      -Conotoxin MII (100 nM) . This peptide is highly selective for 
      
      
      
      -containing receptors and does not block
      
      
      .
      • Result: If the signal disappears, your response was

        
        -mediated. MLA would have blocked this, leading to a false positive.
        
    • Phase 2: If signal remains after Conotoxin MII, apply MLA (10 nM) .

      • Result: Any remaining inhibition is now attributable to

        
        .
        
    Part 4: Mechanism of Action & Signaling Pathway

    Understanding how MLA works is essential for troubleshooting. MLA is a competitive antagonist at the orthosteric site (where ACh binds), preventing channel opening and subsequent Ca

    
     influx.
    

    MLA_Mechanism cluster_synapse Synaptic Cleft cluster_receptor α7 nAChR Pentamer cluster_cell Intracellular Response ACh Acetylcholine (Agonist) BindingSite Orthosteric Binding Site (α-α Interface) ACh->BindingSite Binds MLA Methyllycaconitine (Antagonist) MLA->BindingSite Competes (Ki ~1.4nM) Channel Ion Channel Pore MLA->Channel PREVENTS Opening BindingSite->Channel Conf. Change (Opening) Ca_Influx Ca2+ Influx Channel->Ca_Influx Permits Ion Flow Depol Membrane Depolarization Ca_Influx->Depol Signal Downstream Signaling (ERK/CREB/Neuroprotection) Ca_Influx->Signal

    Figure 2: MLA acts competitively at the orthosteric site, preventing the conformational change required for Ca

    
     influx.
    
    Part 5: References
    • Ward, J. M., et al. (1990). "Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites." FEBS Letters.

      • Establishes the foundational

        
         of 1.4 nM for rat brain 
        
        
        
        vs. >1
        
        
        M for muscle subtypes.
    • Alkondon, M., et al. (1992). "Blockade of nicotinic currents in hippocampal neurons defines methyllycaconitine as a potent and specific antagonist."[3] Molecular Pharmacology.

      • Validates the functional use of MLA in electrophysiology at nanomolar concentrations.

    • Salminen, O., et al. (2005). "Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum." Molecular Pharmacology.

      • The authoritative source on MLA cross-reactivity with

        
         (
        
        
        
        ~33 nM) and the need for conotoxin controls.
    • Briggs, C. A., et al. (1995). "Functional characterization of the human alpha 7 nicotinic acetylcholine receptor expressed in Xenopus oocytes." Neuropharmacology.

      • Provides the standard TEVC protocols and

        
         values for human 
        
        
        
        clones.
    • BenchChem. "Methyllycaconitine citrate (MLA) - Product Specifications."

      • Chemical and physical properties for experimental preparation.

    Sources

    Methyllycaconitine (MLA): Selectivity Profile and Muscarinic Cross-Reactivity Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Cross-Reactivity of Methyllycaconitine (MLA) with Muscarinic Acetylcholine Receptors Content Type: Publish Comparison Guide

    Executive Summary

    Methyllycaconitine (MLA) is widely recognized as the gold-standard small-molecule antagonist for

    
     nicotinic acetylcholine receptors (
    
    
    
    nAChRs)
    . In complex neuropharmacological studies, distinguishing between fast synaptic transmission (nicotinic) and slow modulatory transmission (muscarinic) is critical.

    The Verdict on Muscarinic Cross-Reactivity: Extensive radioligand binding and functional electrophysiological studies confirm that MLA displays negligible cross-reactivity with muscarinic acetylcholine receptors (mAChRs, subtypes M1–M5) at physiological and experimental concentrations (up to 100

    
    M).
    

    This guide details the experimental evidence supporting MLA's selectivity, compares it with alternative antagonists, and provides protocols for using MLA to pharmacologically isolate

    
    -mediated currents in tissues expressing mixed cholinergic populations.
    
    Pharmacological Profile & Selectivity Landscape

    To validate MLA as a precise tool, one must understand its affinity window. The "selectivity window" is the concentration range where MLA blocks

    
     nAChRs without affecting other targets.
    
    Affinity Data Comparison
    Receptor TargetMLA Affinity (
    
    
    /
    
    
    )
    Interaction TypeImplication
    
    
    nAChR
    ~1.4 nM (
    
    
    )
    Competitive AntagonistPrimary Target. Potent inhibition of fast Ca
    
    
    transients.
    Muscarinic (M1–M5) > 100,000 nM (
    
    
    M)
    None / Negligible Safe. No interference with G-protein signaling pathways.
    
    
    nAChR
    ~33 nM (
    
    
    )
    Competitive AntagonistMajor Confound. Potential off-target effect in striatal dopamine studies.
    
    
    nAChR
    ~3,000 nM (
    
    
    )
    Weak AntagonistSelectivity Window: >1000-fold separation from
    
    
    .
    P2X Receptors ~3,300 nM (
    
    
    )
    AntagonistConfound. Blocks ATP-gated currents at high
    
    
    M concentrations.

    Key Insight: The lack of muscarinic affinity allows researchers to use MLA at concentrations (e.g., 10–50 nM) that fully saturate

    
     receptors while leaving M1–M5 receptors completely functional. This contrasts with non-selective toxins like curare, which can exhibit muscarinic blockade.
    
    Comparative Analysis: MLA vs. Alternatives
    FeatureMethyllycaconitine (MLA)
    
    
    -Bungarotoxin (
    
    
    -Bgt)
    Atropine
    Class Diterpenoid Alkaloid (Small Molecule)Snake Venom Peptide (68 residues)Tropane Alkaloid
    
    
    nAChR Selectivity
    High (nM range)Extreme (Irreversible)None
    Muscarinic Activity None None High Potency Antagonist
    BBB Permeability Yes (CNS active)No (Requires direct injection)Yes
    Reversibility Reversible (Washout ~10-20 min)Irreversible (Covalent-like)Reversible
    Primary Use CNS slice electrophysiology; Behavioral studiesSurface receptor labeling; NMJ studiesBlocking mAChR baseline
    Experimental Validation Protocols

    The following protocols are designed to self-validate the selectivity of MLA in your specific preparation.

    Protocol A: Functional Isolation of Cholinergic Currents (Electrophysiology)

    Objective: To isolate

    
     nAChR currents in hippocampal CA1 interneurons, which express both nicotinic and muscarinic receptors.
    

    Reagents:

    • Agonist: Acetylcholine (ACh) or Choline (selective for

      
       at 10 mM).
      
    • Muscarinic Blocker: Atropine (1

      
      M).
      
    • Test Antagonist: MLA (10–50 nM).

    Workflow:

    • Baseline Recording: Establish a stable whole-cell patch-clamp recording (Voltage clamp at -60 mV).

    • Muscarinic Blockade (Control Step): Perfuse Atropine (1

      
      M)  for 5 minutes.
      
      • Validation: Apply ACh.[1][2][3][4][5][6][7] Any remaining slow, metabotropic current (G-protein coupled) should disappear. Only fast, decaying currents should remain.

    • Isolation Challenge: In the continued presence of Atropine, apply MLA (20 nM) .

    • Stimulation: Puff apply ACh (1 mM, 50 ms duration).

    • Readout:

      • If the fast current is abolished, it is mediated by

        
         nAChR .
        
      • If a fast current remains, it is likely

        
          (insensitive to low-dose MLA) or non-cholinergic.
        
    Protocol B: Radioligand Competition Binding (Negative Control)

    Objective: To definitively prove MLA does not bind M1 receptors.

    • Membrane Prep: Rat brain cortical membranes (rich in M1).

    • Radioligand:

      
      -QNB (Quinuclidinyl benzilate) – High affinity non-selective mAChR antagonist (
      
      
      
      nM).
    • Competition: Incubate membranes with

      
      -QNB (0.2 nM) and varying concentrations of MLA (
      
      
      
      M to
      
      
      M).
    • Incubation: 60 min at 25°C.

    • Filtration: Rapid filtration over GF/B filters.

    • Result Interpretation:

      • Expected: No displacement of

        
        -QNB even at 
        
        
        
        M MLA.
      • Positive Control: Parallel wells with Atropine (

        
         M) should show 100% displacement.
        
    Mechanism of Action & Signaling Pathways

    The diagram below illustrates the divergent signaling pathways of Acetylcholine and how MLA selectively segregates the ionotropic pathway without perturbing the metabotropic (muscarinic) pathway.

    CholinergicSignaling cluster_Nicotinic Ionotropic Pathway (Fast) cluster_Muscarinic Metabotropic Pathway (Slow) ACh Acetylcholine (ACh) a7_nAChR α7 nAChR (Ligand-Gated Ion Channel) ACh->a7_nAChR  Binds mAChR Muscarinic Receptor (M1/M3/M5) ACh->mAChR  Binds IonFlux Ca2+ / Na+ Influx (Depolarization) a7_nAChR->IonFlux  Opens Channel MLA Methyllycaconitine (MLA) MLA->a7_nAChR  BLOCKS (Ki ~1nM) MLA->mAChR  NO BINDING (>100µM) Gq Gq Protein mAChR->Gq  Couples PLC PLC Activation (IP3/DAG) Gq->PLC Atropine Atropine (Control) Atropine->mAChR  BLOCKS

    Figure 1: Selectivity Logic of MLA. MLA competitively blocks the

    
     ion channel pathway but exerts no inhibitory effect on the parallel G-protein coupled muscarinic pathway, unlike non-selective agents.
    
    Data Analysis & Interpretation

    When reviewing data generated using MLA, apply the following interpretative framework:

    • The "30 nM Rule": In slice electrophysiology, if a current is blocked by 10–30 nM MLA, it is almost certainly

      
      -mediated.
      
    • The "Rebound" Check: Unlike

      
      -Bungarotoxin, MLA is reversible. A true MLA-sensitive current should recover (50–80%) after a 20-minute washout period. If it does not recover, suspect run-down or non-specific toxicity.
      
    • Muscarinic Artifacts: If you observe a change in holding current or membrane resistance upon applying MLA alone (without agonist), check your concentration. At >10

      
      M, MLA may block voltage-gated channels or P2X receptors, but this is not  a muscarinic interaction.
      
    References
    • Ward, J. M., et al. (1990). "Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites." FEBS Letters, 270(1-2), 45-48.

      • Key Data: Establishes the of MLA for (rat brain) at ~1.4 nM vs. negligible affinity for muscle receptors.
    • Alkondon, M., & Albuquerque, E. X. (1993). "Diversity of nicotinic acetylcholine receptors in rat hippocampal neurons. I. Pharmacological and functional evidence for distinct structural subtypes." Journal of Pharmacology and Experimental Therapeutics, 265(3), 1455-1473.

      • Key Data: Demonstrates functional isolation of currents using MLA in the presence of
    • Wonnacott, S. (2014). "Nicotinic Acetylcholine Receptors." Encyclopedia of Life Sciences. Key Data: Comprehensive review of nAChR antagonist selectivity profiles.
    • Davies, A. R., et al. (1999). "Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for alpha7 nicotinic acetylcholine receptors." Neuropharmacology, 38(5), 679-690.

      • Key Data: Validates MLA as a radioligand and confirms lack of displacement by muscarinic ligands.[8]

    Sources

    Comparative Analysis: Methyllycaconitine (MLA) vs. Synthetic Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Comparative Analysis of Methyllycaconitine (MLA) and its Synthetic Analogs Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary & Strategic Context

    Methyllycaconitine (MLA) stands as the "gold standard" pharmacological probe for

    
     nicotinic acetylcholine receptors (nAChRs), distinguishing itself by nanomolar affinity (
    
    
    
    nM) and exceptional selectivity against heteromeric subtypes like
    
    
    . However, its utility as a therapeutic agent is severely constrained by its complex norditerpenoid structure (C
    
    
    H
    
    
    N
    
    
    O
    
    
    ), lack of blood-brain barrier (BBB) permeability, and dose-limiting toxicity.

    This guide analyzes the transition from the natural product MLA to simplified synthetic analogs. It evaluates the trade-offs between structural simplification and pharmacological potency, providing actionable data for lead optimization in neurodegenerative and anti-inflammatory drug discovery.

    Chemical & Structural Architecture

    The Natural Standard: Methyllycaconitine (MLA)

    MLA is a norditerpenoid alkaloid isolated from Delphinium species. Its pharmacophore consists of two critical domains:

    • The Lycoctonine Core: A rigid, hexacyclic cage that provides the steric bulk necessary for channel occlusion.

    • The Ester Side Chain: An N-(methylsuccinimido)anthranilate moiety attached at C-18. Structure-Activity Relationship (SAR) studies confirm this ester is the "warhead"; hydrolysis to the alcohol (lycoctonine) results in a >1000-fold loss of potency.

    Synthetic Analogs: The "E-Ring" Strategy

    Total synthesis of MLA is chemically exhaustive and not scalable. Consequently, medicinal chemistry has focused on fragment-based simplification , specifically mimicking the piperidine "E-ring" of the MLA core.

    • AE-Bicyclic Analogs: These strip away the A, B, C, and D rings, retaining only the bicyclic[3.3.1]nonane skeleton to hold the nitrogen and the critical side chain in the correct spatial orientation.

    • Tricyclic Analogs: Intermediate complexity, often adding a fused aromatic ring to mimic the rigid hydrophobic core of MLA.

    Structural Comparison Table
    FeatureMethyllycaconitine (MLA)AE-Bicyclic Analogs (e.g., Cmpd 16)Tricyclic Analogs (e.g., Cmpd 2)
    Core Structure Hexacyclic Norditerpenoid3-azabicyclo[3.3.1]nonaneAzatricyclic
    Molecular Weight ~682 Da~350–450 Da~400–500 Da
    Synthesizability Extraction (Low Yield)3-Step Total Synthesis (Scalable)5-7 Steps (Moderate)
    Key Pharmacophore Anthranilate EsterAnthranilate EsterAnthranilate Ester
    Chirality Single Enantiomer (Natural)Racemic or EnantiopureRacemic or Enantiopure

    Pharmacological Performance Profile

    Binding Affinity and Functional Potency

    While simplified analogs rarely match the sub-nanomolar potency of MLA, they demonstrate that the entire hexacyclic cage is not strictly required for antagonism. The data below highlights the performance gap.

    Table 1: Comparative Potency at Human

    
     nAChR 
    
    CompoundStructure TypeBinding Affinity (
    
    
    )
    Functional IC
    
    
    (Oocytes)
    Relative Potency
    MLA Natural Product1.4 nM 2.0 nM 100% (Reference)
    Lycoctonine Hydrolyzed MLA> 10,000 nM> 50
    
    
    M
    < 0.1%
    Compound 16 AE-Bicyclic (Benzyl-N)N/D~1,000 nM*~0.2%
    Compound 1c Modified Succinimide1.78 nM N/D~90%
    Compound 2 Azatricyclic~10,000 nM2,300 nM~0.1%

    *Note: Compound 16 inhibited agonist response to 53% at 1 nM, indicating significant occupancy, though full IC50 is higher.

    Selectivity Profiles
    • MLA: Highly selective for

      
      .[1][2][3] At concentrations > 40 nM, it begins to interact with 
      
      
      
      and
      
      
      .
    • Analogs: Simplification often erodes selectivity. Many E-ring analogs show mixed antagonism or non-competitive inhibition at

      
       and 
      
      
      
      subtypes, likely due to binding inside the ion pore rather than the orthosteric site.
    Mechanism of Action (Pathway Visualization)

    Alpha7_Inhibition ACh Acetylcholine (Agonist) Receptor_Resting α7 nAChR (Resting) ACh->Receptor_Resting Binds Orthosteric Site MLA MLA / Analog (Antagonist) MLA->Receptor_Resting Competitive Binding (High Affinity) Receptor_Active α7 nAChR (Open Channel) Receptor_Resting->Receptor_Active Conformational Change Receptor_Blocked Receptor-Antagonist Complex Receptor_Resting->Receptor_Blocked Steric Occlusion Ca_Influx Ca2+ Influx / Depolarization Receptor_Active->Ca_Influx Receptor_Blocked->Receptor_Active Blocked Signal Downstream Signaling (Anti-inflammatory/Cognition) Ca_Influx->Signal

    Caption: Competitive inhibition mechanism of MLA at the

    
     nAChR interface, preventing ACh-induced channel opening and calcium influx.
    

    Experimental Protocols

    To validate the performance of synthetic analogs against MLA, a dual-screening approach is required: Radioligand Binding (affinity) and Electrophysiology (function).

    Protocol A: [ I]- -Bungarotoxin Competitive Binding Assay

    Purpose: To determine the affinity (

    
    ) of the analog for the orthosteric site of 
    
    
    
    nAChR.
    • Membrane Preparation:

      • Homogenize rat cerebral cortex or HEK293 cells overexpressing human

        
         nAChR in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
        
      • Centrifuge at 40,000

        
         for 20 min at 4°C. Resuspend pellet in Buffer A.
        
    • Incubation:

      • Prepare 96-well plates. Add 50

        
        L of test analog (concentration range: 
        
        
        
        to
        
        
        M).
      • Add 50

        
        L of [
        
        
        
        I]-
        
        
        -Bungarotoxin (2 nM final conc).
      • Add 100

        
        L of membrane suspension (~50 
        
        
        
        g protein).
      • Nonspecific Control: Define using 1 mM Nicotine or 10

        
        M MLA.
        
    • Equilibration: Incubate for 2 hours at 37°C (or 4 hours at 4°C to reduce degradation).

    • Harvesting:

      • Filter rapidly through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine) using a cell harvester.

      • Wash filters

        
         with ice-cold saline.
        
    • Analysis:

      • Count radioactivity via gamma counter.

      • Calculate

        
         using non-linear regression; convert to 
        
        
        
        using the Cheng-Prusoff equation.
    Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

    Purpose: To confirm functional antagonism and assess reversibility.

    • Expression: Inject Xenopus laevis oocytes with cRNA encoding human

      
       nAChR. Incubate for 2–5 days at 18°C.
      
    • Setup:

      • Place oocyte in recording chamber perfused with Ringer’s solution (containing Atropine 1

        
        M to block muscarinic receptors).
        
      • Impale with two glass microelectrodes (

        
        ) filled with 3M KCl.
        
      • Clamp voltage at -60 mV.

    • Agonist Challenge (Control):

      • Apply Acetylcholine (ACh) at

        
         (typically 100–300 
        
        
        
        M for
        
        
        ) for 5 seconds.
      • Record peak current amplitude (

        
        ).
        
      • Wash for 3–5 minutes until baseline stabilizes.

    • Antagonist Application:

      • Perfuse test analog for 2 minutes.

      • Co-apply ACh + Analog for 5 seconds.

      • Record peak current (

        
        ).
        
    • Data Processing:

      • Calculate % Inhibition:

        
        .
        
      • Plot Dose-Response curve to determine

        
        .
        

    Synthesis & Optimization Workflow

    The development of MLA analogs follows a distinct pipeline compared to the extraction of the natural product.

    Workflow Start Target Design (E-Ring Mimicry) Synth Synthesis (Double Mannich Reaction) Start->Synth Coupling Side Chain Coupling (Anthranilate/Succinimide) Synth->Coupling Screen_Bind Primary Screen (Radioligand Binding) Coupling->Screen_Bind Screen_Func Functional Screen (TEVC Electrophysiology) Screen_Bind->Screen_Func If Ki < 100 nM Decision Selectivity Check (vs α4β2 / α3β4) Screen_Func->Decision Decision->Start Low Selectivity (Refine N-substituent) Lead Lead Candidate (Optimized Analog) Decision->Lead High Selectivity

    Caption: Iterative workflow for synthesizing and validating MLA analogs, prioritizing selectivity early in the screening cascade.

    Key Synthetic Insight (Double Mannich Reaction)

    The core of many AE-bicyclic analogs (e.g., Compound 16) is accessed via a Double Mannich Condensation :

    • Reactants: Ethyl cyclohexanone-2-carboxylate + Formaldehyde + Primary Amine (R-NH

      
      ).
      
    • Outcome: Creates the 3-azabicyclo[3.3.1]nonane core in a single step.

    • Optimization: Varying the R group on the amine (Methyl vs. Benzyl vs. Phenylpropyl) allows for rapid SAR exploration of the hydrophobic pocket binding.

    References

    • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. Source: ACS Bio & Med Chem Au (2023). URL:[Link]

    • Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. Source: FEBS Letters (1990). URL:[Link]

    • Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs. Source: Bioorganic & Medicinal Chemistry (2009). URL:[Link]

    • Ring E analogs of methyllycaconitine (MLA) as novel nicotinic antagonists. Source: Bioorganic & Medicinal Chemistry Letters (1999).[4] URL:[Link]

    Sources

    using knockout mice to validate the effects of Methyllycaconitine

    Validating Methyllycaconitine (MLA) Specificity: A Comparative Guide Using nAChR Knockout Mice

    Executive Summary

    Methyllycaconitine (MLA) is widely regarded as the primary pharmacological tool for antagonizing

    
    
    
    
    
    
    
    

    This guide outlines the Gold Standard for validating MLA specificity: a comparative pharmacogenetic approach using Chrna7 null mutant (Knockout) mice. By juxtaposing pharmacological data from Wild-Type (WT) mice against genetic controls, researchers can definitively segregate on-target physiology from off-target artifacts.

    Mechanistic Foundation: The Logic of Genetic Validation

    To establish causality, one must prove that the biological effect of MLA is strictly dependent on the presence of the

    The Validation Logic:

    • In WT Mice: MLA blocks the receptor, preventing agonist-induced signaling (e.g., Calcium influx, JAK2/STAT3 activation).

    • In KO Mice: The receptor is absent.[1][2][3]

      • Scenario A (On-Target): MLA administration yields no change compared to vehicle (since the target is missing).

      • Scenario B (Off-Target): MLA administration causes a phenotypic change (indicating interaction with a non-

        
         target).
        
    Diagram 1: Mechanistic Validation Logic

    MLA_Validation_LogicStartExperimental ObservationWT_ArmWild-Type (WT) Mouse(Has α7 Receptor)Start->WT_ArmKO_ArmChrna7 Knockout (KO) Mouse(No α7 Receptor)Start->KO_ArmMLA_TxAdminister MLAWT_Arm->MLA_TxKO_Arm->MLA_TxEffect_WTPhenotype Observed(e.g., Blocked Memory/Anti-inflammation)MLA_Tx->Effect_WTExpected PharmacologicalBlockadeEffect_KO_NullNo Phenotypic Change(vs. Vehicle)MLA_Tx->Effect_KO_NullTarget AbsentEffect_KO_ChangePhenotypic Change PersistsMLA_Tx->Effect_KO_ChangeOff-Target InteractionConclusion_ValidVALIDATION CONFIRMEDEffect is α7-mediatedEffect_KO_Null->Conclusion_ValidConclusion_InvalidVALIDATION FAILEDEffect is Off-TargetEffect_KO_Change->Conclusion_Invalid

    Caption: Logical flow for distinguishing on-target vs. off-target MLA effects using Genotype x Treatment interaction.

    Comparative Analysis: MLA vs. Alternatives

    While MLA is the preferred small-molecule antagonist, it must be contextualized against other tools.

    Table 1: Pharmacological vs. Genetic Tools
    FeatureMethyllycaconitine (MLA)
    
    
    -Bungarotoxin (
    
    
    -Bgt)
    Chrna7 Knockout Mouse
    Modality Reversible Small Molecule AntagonistIrreversible Peptide AntagonistPermanent Genetic Deletion
    Selectivity High (nM affinity); Potential off-target at >10
    
    
    M
    Extremely HighAbsolute (for
    
    
    protein)
    BBB Penetration Yes (Crosses Blood-Brain Barrier)No (Requires intracranial injection)N/A (Systemic or Conditional)
    Kinetics Fast onset, rapid reversible blockSlow onset, nearly irreversiblePermanent absence
    Primary Use In vivo behavioral/functional studiesLabeling/Staining or Slice PhysiologyTarget Validation
    Table 2: The Validation Matrix (Expected Outcomes)

    Scenario: Testing MLA's ability to block Nicotine-induced cognitive enhancement.

    GroupTreatmentExpected Outcome (If On-Target)Interpretation
    WT Vehicle + NicotineImproved CognitionBaseline Agonist Effect
    WT MLA + NicotineNo Improvement MLA blocks
    
    
    receptors
    KO Vehicle + NicotineNo ImprovementReceptor required for agonist effect
    KO MLA + NicotineNo Improvement Crucial Control: MLA adds no new deficit

    Critical Insight: If MLA treatment in KO mice causes worsening of performance or overt toxicity, this indicates the drug is acting on non-

    
     targets (e.g., neuromuscular 
    
    
    receptors or other CNS targets).
    Experimental Protocol: The "4-Arm" Validation Study

    This protocol describes a self-validating system for testing MLA in a neuroinflammation model (e.g., LPS-induced cytokine release), a common application for

    Phase 1: Colony Management & Genotyping
    • Source: Use verified Chrna7 null mutants (e.g., B6.129S7-Chrna7tm1Bay/J).

    • Control: Use littermate WT mice to control for genetic background drift.

    • Genotyping: Verify absence of Exons 8-10 via PCR.

      • WT Band: ~450 bp

      • KO Band: ~200 bp (Neo cassette insertion)

    Phase 2: Experimental Design (The 4-Arm Strategy)

    Assign animals (

    Genotype 
    
    
    Treatment
    • WT + Vehicle (Baseline Response)

    • WT + MLA (Test Group)

    • KO + Vehicle (Genetic Control)

    • KO + MLA (Specificity Control)

    Phase 3: Administration & Assay
    • Pre-treatment: Administer MLA (3.0 – 6.0 mg/kg, i.p.) or Saline Vehicle.

      • Timing: 30 minutes prior to challenge.[4]

      • Note: MLA has a relatively short half-life; timing is critical.

    • Challenge: Administer LPS (1 mg/kg, i.p.) to induce inflammation.

    • Readout: Collect serum/tissue at 4 hours post-LPS.

    • Analysis: Measure TNF-

      
       or IL-1
      
      
      levels.
    Diagram 2: Experimental Workflow

    Experimental_WorkflowColonyHeterozygous Breeding(Het x Het)GenoGenotyping (PCR)Colony->GenoGroup_WTWild-Type (WT)Geno->Group_WTGroup_KOKnockout (KO)Geno->Group_KOTx_VehVehicle (Saline)Group_WT->Tx_VehTx_MLAMLA (3-6 mg/kg)Group_WT->Tx_MLAGroup_KO->Tx_VehGroup_KO->Tx_MLAChallengeLPS Challenge(T=30 min)Tx_Veh->ChallengeTx_MLA->ChallengeReadoutCytokine Assay(TNF-α / IL-1β)Challenge->Readout

    Caption: Workflow for a 4-arm pharmacogenetic study ensuring rigorous control of genotype and drug effects.

    Expert Insight: The Toxicity Paradox

    A frequent misconception is that MLA toxicity (seizures/death at high doses) is mediated by blocking brain

    • Data: The LD50 (lethal dose) of MLA is virtually identical in WT (4.2 mg/kg) and

      
       KO mice (3.3 mg/kg).
      
    • Implication: The acute lethality of MLA is NOT mediated by

      
       nAChRs.[5] It is likely driven by off-target blockade of neuromuscular 
      
      
      receptors or other subtypes at supraphysiological doses.
    • Guidance: Do not exceed 6-8 mg/kg in in vivo studies. If toxicity is observed, it is an off-target artifact, not a target-specific effect.

    References
    • Orr-Urtreger, A., et al. (1997). Mice deficient in the alpha7 neuronal nicotinic acetylcholine receptor lack alpha-bungarotoxin binding sites and hippocampal fast nicotinic currents.[1] The Journal of Neuroscience. Link

    • Steensland, P., et al. (2007). The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat.[6] Journal of Pharmacology and Experimental Therapeutics. Link

    • Pan, Y., et al. (2013). The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice. Journal of Applied Toxicology. Link

    • Pavlov, V.A., et al. (2003). The cholinergic anti-inflammatory pathway: a missing link in neuroimmunomodulation. Molecular Medicine. Link

    • BenchChem. Application Notes and Protocols for nAChR Antagonist 1 (Methyllycaconitine) in Neuroinflammation Models. BenchChem Application Guides. Link

    Comparative Guide: In Vivo vs. In Vitro Potency of Methyllycaconitine (MLA) Citrate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Chemical Scalpel" for α7 nAChRs

    Methyllycaconitine (MLA) citrate is the salt form of a norditerpenoid alkaloid derived from Delphinium species. It is widely regarded as the primary small-molecule tool for dissecting the physiological role of α7 nicotinic acetylcholine receptors (α7 nAChRs) .

    Unlike the peptide toxin

    
    -bungarotoxin (
    
    
    
    -BGT)—which shares the same target but cannot cross the blood-brain barrier (BBB)—MLA citrate is CNS-penetrant. This unique property allows researchers to bridge the gap between cellular mechanics (in vitro) and behavioral phenotypes (in vivo). However, a significant potency shift occurs when moving from the petri dish to the whole animal, necessitating careful experimental design.

    In Vitro Profile: Affinity and Selectivity

    In isolated systems, MLA acts as a potent, competitive, and reversible antagonist. Its performance is defined by nanomolar affinity and high subtype selectivity.

    Mechanistic Action

    MLA binds to the orthosteric site of the α7 nAChR, competing directly with acetylcholine (ACh) or choline. Unlike non-competitive antagonists that block the pore, MLA prevents channel opening, thereby inhibiting the rapid Ca

    
     influx characteristic of α7 activation.
    
    Quantitative Potency Data
    • Binding Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ):  MLA displaces [
      
      
      
      I]-
      
      
      -BGT with a
      
      
      of 1.4 nM in rat brain membranes.
    • Functional Potency (

      
      ):  In whole-cell patch-clamp recordings (e.g., hippocampal interneurons or oocytes), MLA inhibits ACh-evoked currents with an 
      
      
      
      ranging from 1 nM to 10 nM .
    • Selectivity: MLA is highly selective.[1][2][3][4] It requires concentrations >2,000-fold higher (micromolar range) to inhibit heteromeric receptors like

      
       or 
      
      
      
      .
    Comparison: MLA vs. -Bungarotoxin
    FeatureMethyllycaconitine (MLA)
    
    
    -Bungarotoxin (
    
    
    -BGT)
    Type Small Molecule AlkaloidPeptide Toxin (Snake Venom)
    Binding Reversible (Competitive)Pseudo-Irreversible
    Target α7 nAChR (High Selectivity)α7 nAChR (High Selectivity)
    BBB Penetration Yes (CNS Active)No (Periphery Only)
    Kinetics Fast On / Fast OffSlow On / Very Slow Off

    In Vivo Profile: Bioavailability and Behavioral Endpoints

    The transition to in vivo models introduces pharmacokinetic variables—absorption, distribution, metabolism, and excretion (ADME)—that alter the effective concentration.

    Blood-Brain Barrier (BBB) Penetration

    Unlike ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -BGT, MLA crosses the BBB via passive diffusion. However, brain uptake can be influenced by chronic nicotine exposure, which reportedly diminishes MLA uptake rates.
    
    • Brain Uptake Rate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ): 
      
      
      
      mL/s/g in naive rats.
    Effective Dosage and Toxicology

    While in vitro inhibition occurs at nanomolar levels, systemic in vivo effects require milligram quantities.

    • Behavioral Dosing: 1.0 – 10.0 mg/kg (s.c. or i.p.) is the standard range for antagonizing nicotine-induced behaviors (e.g., self-administration or seizure induction).

    • Toxicology (

      
      ):  The therapeutic window is narrow.
      
      • Mice (i.p.): 3–5 mg/kg[5]

      • Rats (i.p.): ~5–6 mg/kg[5]

      • Note: Doses >5 mg/kg in rats often result in prostration and respiratory distress, likely due to peripheral neuromuscular blockade (neuromuscular junction inhibition at high concentrations).

    Bridging the Potency Gap

    Why does 1 nM (

    
    ) become 5 mg/kg (
    
    
    
    )?
    • Distribution Volume: MLA distributes into muscle and other tissues, lowering free plasma concentration.

    • Metabolism: Rapid hepatic clearance reduces half-life.

    • Competition: In the brain, MLA must compete with endogenous acetylcholine bursts, requiring higher occupancy than in wash-out buffer conditions.

    Experimental Protocols

    Protocol A: In Vitro Whole-Cell Patch-Clamp (Hippocampal Slices)

    Objective: Confirm functional blockade of α7 nAChR currents.

    • Causality: Use of citrate salt ensures solubility in intracellular solution without pH shock.

    • Preparation: Prepare 300 µm acute hippocampal slices from P14-P21 rats.

    • Solutions:

      • ACSF (External): 124 mM NaCl, 26 mM NaHCO

        
        , 10 mM Glucose, 3 mM KCl, 1.25 mM NaH
        
        
        
        PO
        
        
        , 2 mM CaCl
        
        
        , 1 mM MgCl
        
        
        .
      • Drug Prep: Dissolve MLA Citrate in distilled water to 10 mM stock. Dilute to 10–50 nM in ACSF for perfusion.

    • Recording: Establish whole-cell configuration on CA1 interneurons (voltage clamp at -60 mV).

    • Stimulation: Focal application (puff) of Choline (10 mM, 50 ms) or ACh (1 mM) to elicit inward currents.

    • Blockade: Perfuse MLA (10 nM) for 5 minutes.

    • Validation: Observe >90% reduction in peak amplitude. Washout for 15 minutes to verify reversibility (recovery of current confirms cell health vs. run-down).

    Protocol B: In Vivo Protection Against Nicotine-Induced Seizures

    Objective: Assess CNS target engagement.

    • Causality: Nicotine-induced clonic-tonic seizures are mediated specifically by α7 nAChRs. Blockade by MLA confirms central efficacy.

    • Subjects: Male ICR mice (25-30g).

    • Pre-treatment: Administer MLA Citrate (3.0 mg/kg , i.p.) or Vehicle (Saline) 15 minutes prior to challenge.

      • Note: Adjust dose for salt weight. MLA Citrate MW (875) is higher than free base (683). 3 mg/kg citrate

        
         2.3 mg/kg free base.
        
    • Challenge: Administer Nicotine hydrogen tartrate (high dose: 2.5 mg/kg , s.c.).

    • Observation: Place mouse in clear plexiglass cage. Record latency to first clonic seizure and survival rate over 30 minutes.

    • Endpoint: MLA-treated group should show significant increase in latency or complete protection compared to vehicle.

    Visualizations

    Figure 1: Mechanism of Action Pathway

    This diagram illustrates the blockade of the cholinergic signaling cascade by MLA.

    MLA_Mechanism ACh Acetylcholine / Choline Receptor α7 nAChR (Presynaptic/Postsynaptic) ACh->Receptor Activates Channel Ion Channel Opening (Ca2+ Influx) Receptor->Channel Depolarization MLA Methyllycaconitine (MLA) (Competitive Antagonist) MLA->Receptor Blocks (Ki ~1.4 nM) Signal Downstream Signaling (ERK/CREB, NT Release) Channel->Signal Ca2+ Cascade Effect Cognitive Modulation / Seizure Induction Signal->Effect

    Caption: MLA competitively antagonizes the α7 nAChR, preventing conformational change and subsequent calcium influx.

    Figure 2: Experimental Screening Workflow

    A logic flow for validating MLA potency from bench to behavior.

    Screening_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Translation Step1 Radioligand Binding ([125I]-α-BGT) Step2 Functional Patch Clamp (Hippocampal Slice) Step1->Step2 If Ki < 5 nM Step3 Dose Selection (Correct for Citrate Salt) Step2->Step3 If IC50 confirmed Step4 Behavioral Assay (Seizure/Memory) Step3->Step4 i.p. / s.c. Injection Decision Go / No-Go Lead Optimization Step4->Decision Efficacy vs. Toxicity

    Caption: Step-wise validation cascade ensuring target engagement before expensive in vivo trials.

    Data Summary: Potency Comparison Table

    ParameterIn Vitro (Cellular/Membrane)In Vivo (Rodent Models)
    Primary Metric
    
    
    (Binding) /
    
    
    (Function)
    
    
    (Effective Dose) /
    
    
    Typical Value 1.4 nM (
    
    
    rat brain)
    3.0 – 6.0 mg/kg (Behavioral)
    Time Course Immediate (ms to sec)Rapid Onset (10-15 min peak)
    Reversibility 100% Reversible upon washoutReversible (Metabolic clearance)
    Key Variable Buffer pH, TemperatureBBB Permeability, Metabolism

    References

    • Ward, J. M., et al. (1990). Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites. FEBS Letters. Retrieved from [Link]

    • Panagis, G., et al. (2000). The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat. Psychopharmacology. Retrieved from [Link]

    • Lockman, P. R., et al. (2005). Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine. Journal of Neurochemistry. Retrieved from [Link]

    Sources

    Safety Operating Guide

    Methyllycaconitine (Citrate): Operational Disposal & Safety Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Directive: The Neurotoxic Hazard

    Methyllycaconitine (MLA) citrate is a potent, selective antagonist of the

    
    7 nicotinic acetylcholine receptor (nAChR) .[1] While invaluable for neurological research, its mechanism of action—blocking rapid synaptic transmission in the central nervous system—renders it an acute neurotoxin .
    

    Operational Rule: Treat MLA citrate with the same rigor as P-Listed (Acutely Toxic) waste, regardless of its specific absence from the 40 CFR 261.33 list. The LD50 (intravenous/intraperitoneal) in rodent models is extremely low (~3–5 mg/kg), meaning milligram quantities are potentially lethal if mishandled.

    Hazard Profile & Technical Specifications

    This data dictates your engineering controls. Do not rely solely on generic "toxic" labels; understand the specific risk parameters.

    ParameterSpecificationOperational Implication
    CAS Number 351344-10-0 (Citrate)Use for waste manifesting.
    Molecular Weight 874.93 g/mol High MW implies lower volatility; inhalation risk is primarily from dust, not vapor.
    Toxicity Class Acute Toxin (Category 2/3)Fatal if swallowed or injected.
    Target Organ CNS / Neuromuscular JunctionCauses respiratory paralysis via diaphragm signal blockade.
    Stability Diterpenoid AlkaloidThermally stable. Requires high-temperature incineration for destruction.

    Personal Protective Equipment (PPE) & Engineering Controls

    The "Double-Barrier" Protocol Because MLA is a solid salt that can become aerosolized during weighing, and because it is water-soluble (facilitating skin absorption if dissolved), standard PPE is insufficient.

    • Respiratory: Handle only inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B). If handling open powder outside containment is unavoidable (not recommended), a P100/N95 respirator is mandatory.

    • Dermal (Hands):

      • Layer 1 (Inner): Nitrile (4 mil).

      • Layer 2 (Outer): Nitrile (4-8 mil) or Neoprene.

      • Rationale: While MLA is a large molecule with slow permeation through nitrile, the citrate salt form increases solubility in sweat/moisture. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.

    • Ocular: Chemical splash goggles. Safety glasses are insufficient for powders that can drift.

    Waste Disposal Workflows

    A. Solid Waste (Pure Compound & Weighing Debris)

    Method: High-Temperature Incineration.

    • Protocol:

      • Collect pure MLA citrate, contaminated weigh boats, and spatula wipes in a clear, wide-mouth HDPE jar .

      • Labeling: Must read "HIGHLY TOXIC: Methyllycaconitine Citrate."

      • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates) in the waste stream, as this can cause pre-mature, uncontrolled reactions in the drum.

    B. Liquid Waste (Stock Solutions)

    Method: Adsorption & Incineration.

    • Protocol:

      • Never pour MLA solutions down the drain.

      • Collect aqueous or solvent-based (DMSO/Ethanol) stocks in a dedicated "Toxic Organic Liquid" carboy.

      • Ensure the container material is compatible with the solvent (Glass or HDPE is standard).

    C. Empty Containers (The "P-List" Standard)

    Even though MLA is not strictly P-listed, best practice dictates Triple Rinsing .

    • Rinse the original vial 3 times with a suitable solvent (Ethanol or Water).

    • Collect the rinsate as Liquid Waste (see Section B).

    • Deface the label and dispose of the vial as glass waste.

    Decontamination Protocol (Surfaces & Spills)

    If MLA powder is spilled, do not wipe immediately, as this spreads the neurotoxin. Follow this "Capture-Oxidize-Clean" sequence.

    Step 1: Capture (Dry Spills)[2]
    • Cover the spill with a wet absorbent pad (dampened with water) to prevent dust generation.

    • Scoop up the pad and place it in the Solid Waste container.

    Step 2: Chemical Inactivation (Oxidation)

    Alkaloids are susceptible to oxidative degradation.

    • Reagent: 10% Freshly prepared Sodium Hypochlorite (Bleach).

    • Action: Flood the contaminated area with the bleach solution.

    • Wait Time: Allow 15–20 minutes of contact time. This facilitates the oxidative cleavage of the diterpenoid skeleton, reducing biological activity.

    Step 3: Solubilization & Removal
    • Reagent: 70% Ethanol.

    • Action: Wipe the area to remove the bleach residue and any remaining solubilized alkaloid.

    • Disposal: Dispose of all wipes as hazardous waste.

    Visualized Decision Logic

    The following diagram illustrates the decision matrix for MLA disposal, ensuring no contamination enters the municipal water system.

    MLA_Disposal_Protocol Start START: MLA Waste Generated Assess Assess Waste State Start->Assess Solid SOLID WASTE (Powder, Weigh Boats) Assess->Solid Liquid LIQUID WASTE (Stock Solutions, Rinsate) Assess->Liquid Spill SPILL / CONTAMINATION (Benchtop, Hood) Assess->Spill Solid_Action 1. Place in HDPE Jar 2. Label 'ACUTE TOXIN' 3. Ship for Incineration Solid->Solid_Action Liquid_Action 1. Collect in Solvent Carboy 2. DO NOT Drain Dispose 3. Ship for Incineration Liquid->Liquid_Action Spill_Step1 Step 1: Damp Absorb (Prevent Dust) Spill->Spill_Step1 Spill_Step2 Step 2: Oxidize (10% Bleach, 20 mins) Spill_Step1->Spill_Step2 Spill_Step3 Step 3: Solubilize (70% Ethanol Wipe) Spill_Step2->Spill_Step3 Spill_Step3->Solid_Action Dispose Wipes

    Figure 1: Operational decision tree for Methyllycaconitine waste streams. Note the convergence of spill cleanup materials into the solid waste incineration stream.

    References

    • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

    • National Institutes of Health (NIH) - PubChem. (2023). Methyllycaconitine Citrate Compound Summary. Retrieved from [Link]

    • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

    Sources

    A Comprehensive Guide to Personal Protective Equipment for Handling Methyllycaconitine (citrate)

    Author: BenchChem Technical Support Team. Date: February 2026

    Methyllycaconitine (MLA), a potent diterpenoid alkaloid, is an invaluable tool for neuroscientists, serving as a highly selective antagonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] Its utility in research, however, is matched by its significant toxicity, a characteristic it shares with other aconitine-type alkaloids which are known cardiotoxins and neurotoxins.[3][4] The safe handling of this compound is not merely a procedural formality but a critical necessity for ensuring researcher safety.

    This guide provides a comprehensive, risk-based framework for the use of Personal Protective Equipment (PPE) when handling Methyllycaconitine (citrate). It is designed for researchers, scientists, and drug development professionals. While some safety data sheets (SDS) for MLA citrate may understate its hazards due to a lack of specific regulatory classification for every research compound, a cautious approach is mandated by its toxicological profile and its relation to the aconite family of toxins.[4][5] We will therefore proceed with recommendations grounded in the compound's known pharmacology and the established protocols for managing potent neurotoxins.

    Hazard Assessment: Understanding the Risk

    A thorough understanding of the risks associated with MLA is the foundation of a robust safety plan. Exposure can occur through inhalation of the powder, skin contact, or accidental ingestion, with death in severe cases of aconitine poisoning resulting from respiratory arrest or cardiac arrhythmias.[3][4]

    Toxicological Profile
    • Mechanism of Action: MLA is a potent neurotoxin.[3] Like other aconitine alkaloids, its toxicity stems from its interaction with voltage-sensitive sodium channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[4] This interaction leads to a persistent activation of these channels, which can cause motor paralysis and respiratory arrest.[3]

    • Routes of Exposure: The primary risks in a laboratory setting are the inhalation of aerosolized powder and dermal absorption through skin contact. Ingestion is also a potential route of exposure.

    • Symptoms of Exposure: Signs of toxicity at low doses can include agitation, difficulty breathing, and loss of motor control.[3] Higher exposures can lead to muscle tremors, convulsions, and potentially lethal cardiac and respiratory effects.[4][6][7]

    Quantitative Toxicity Data

    The lethal dose (LD₅₀) provides a quantitative measure of acute toxicity. It is crucial to recognize that these values underscore the compound's potency and the need for stringent safety measures.

    Organism Route of Administration LD₅₀ Source
    CattleIntravenous (est.)~2 mg/kg[3]
    SheepIntravenous (est.)~10 mg/kg[3]
    RatsIntravenous (est.)~5 mg/kg[3]
    MiceIntravenous4.4 ± 0.7 mg/kg[8]

    Core Protective Measures: Engineering Controls and PPE

    Before any personal protective equipment is considered, the primary line of defense is the implementation of engineering controls. PPE should always be viewed as the final barrier between the researcher and the hazardous material.

    Primary Engineering Control: The Chemical Fume Hood

    All manipulations of solid Methyllycaconitine (citrate), including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosolized particles and prevents their inhalation, which is a primary exposure risk.[9]

    Personal Protective Equipment (PPE) Ensemble

    The following PPE is mandatory when handling MLA. The principle of "double barrier" protection is employed for gloves to mitigate the risk of contamination during handling and doffing.

    • Respiratory Protection:

      • Why: Handling MLA as a powder can easily generate fine, inhalable particles.

      • Recommendation: A NIOSH-approved N95 respirator is the minimum requirement.[10] For procedures with a higher risk of aerosolization, a half-mask or full-face respirator with P100 cartridges should be considered. All respirator use requires prior medical evaluation and fit-testing.[11]

    • Hand Protection:

      • Why: Dermal absorption is a significant risk. A single layer of gloves can be easily compromised.

      • Recommendation: Double-gloving is required. Wear two pairs of nitrile gloves. The outer glove should have a long cuff that extends over the sleeve of the lab coat.[12] Inspect gloves for any signs of degradation or punctures before use. Change the outer gloves immediately if contamination is suspected, and change both pairs after finishing the handling procedure or every 30-60 minutes, whichever comes first.

    • Body Protection:

      • Why: To prevent the contamination of personal clothing and skin.

      • Recommendation: A disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs is required.[9] This is superior to a standard cotton lab coat, which can absorb spills and hold onto powdered contaminants.

    • Eye and Face Protection:

      • Why: To protect against splashes when handling solutions and from accidental aerosol contact with mucous membranes.

      • Recommendation: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[12] If there is a significant risk of splashing, such as when preparing larger volumes of stock solution, a face shield should be worn over the safety goggles.[11]

    Operational Protocols: A Step-by-Step Guide

    Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is critical to prevent exposure and cross-contamination.

    Workflow for Safe Handling of Methyllycaconitine

    cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling Phase (In Fume Hood) cluster_doffing PPE Doffing Sequence (Exit Area) prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Gather All Required PPE prep_area->gather_ppe gather_mats Gather All Materials (MLA, Spatula, Vials, etc.) gather_ppe->gather_mats don_gown 1. Don Gown don_resp 2. Don Respirator don_gown->don_resp don_goggles 3. Don Goggles/ Face Shield don_resp->don_goggles don_gloves 4. Don Inner Gloves don_goggles->don_gloves don_gloves2 5. Don Outer Gloves (over cuffs) don_gloves->don_gloves2 weigh Carefully Weigh MLA Powder don_gloves2->weigh Enter Work Area dissolve Prepare Solution weigh->dissolve aliquot Aliquot & Seal dissolve->aliquot decon Decontaminate Exterior of Primary Containers aliquot->decon doff_outer_gloves 1. Remove Outer Gloves decon->doff_outer_gloves Exit Work Area doff_gown 2. Remove Gown doff_outer_gloves->doff_gown doff_goggles 3. Remove Goggles/ Face Shield doff_gown->doff_goggles doff_inner_gloves 4. Remove Inner Gloves doff_goggles->doff_inner_gloves doff_resp 5. Remove Respirator doff_inner_gloves->doff_resp wash 6. Wash Hands Thoroughly doff_resp->wash

    Caption: Safe handling workflow for Methyllycaconitine.

    Protocol for Weighing and Solubilizing MLA Citrate
    • Preparation: Designate a work area within the chemical fume hood. Cover the surface with disposable, absorbent bench paper. Gather all necessary equipment, including the MLA container, spatulas, weigh boats, vials, solvent, and pipettes.

    • PPE Donning: Follow the donning sequence outlined in the diagram above. Ensure the outer gloves are pulled over the cuffs of your gown.

    • Handling:

      • Perform all manipulations at least 6 inches inside the fume hood sash.

      • Carefully open the container of MLA. Use a dedicated spatula to transfer the powder to a weigh boat on a tared analytical balance (if the balance is not in the hood, use an enclosure or weigh by difference).

      • Record the weight, then carefully transfer the powder to the appropriate vial for solubilization.

      • Add the desired solvent (e.g., water, as MLA citrate is water-soluble) to the vial.[1]

      • Cap the vial securely and vortex or sonicate until the solid is fully dissolved.

    • Post-Handling:

      • Wipe the exterior of the sealed vial with a cloth dampened with 70% ethanol to decontaminate the surface.

      • Place the vial in a labeled secondary container.

      • Dispose of all contaminated disposable items (weigh boat, bench paper, outer gloves) into a designated hazardous waste bag inside the fume hood.

    • PPE Doffing: Exit the immediate work area. Follow the doffing sequence meticulously as shown in the diagram to avoid self-contamination. The final step is always to wash your hands thoroughly with soap and water.

    Emergency Procedures: Spill and Exposure Management

    Accidents can happen, and a clear, pre-defined emergency plan is essential.

    Spill Management Protocol (Solid MLA Powder)
    • Alert & Evacuate: Immediately alert others in the vicinity. Evacuate the immediate area. Do not attempt to clean a large spill without proper training and respiratory protection.

    • Secure the Area: Restrict access to the spill area. Ensure the fume hood continues to operate if the spill is contained within it.

    • Don PPE: Don the full PPE ensemble as described above, including a respirator.

    • Contain & Clean:

      • Gently cover the spill with absorbent pads.

      • Carefully wet the pads with a 10% bleach solution (or another appropriate deactivating agent), allowing it to soak for at least 15-20 minutes to begin deactivating the alkaloid.

      • Using forceps, carefully pick up the saturated pads and contaminated debris. Place everything into a labeled hazardous waste container.

      • Perform a final decontamination of the spill surface with the deactivating agent, followed by a clean water rinse, and finally 70% ethanol.[13]

    • Dispose: Dispose of all cleaning materials and contaminated PPE as hazardous chemical waste.

    Spill Response Workflow

    spill Spill Occurs! alert Alert Others & Secure Area spill->alert don_ppe Don Full Emergency PPE (incl. Respirator) alert->don_ppe cover Gently Cover Spill with Absorbent Material don_ppe->cover deactivate Apply Deactivating Agent (e.g., 10% Bleach) Wait 15-20 min cover->deactivate collect Collect Debris into Hazardous Waste Container deactivate->collect final_decon Final Surface Decontamination (Bleach -> Water -> Ethanol) collect->final_decon dispose Dispose of All Waste & Contaminated PPE final_decon->dispose report Report Incident dispose->report

    Caption: Emergency response workflow for a Methyllycaconitine spill.

    Exposure Response
    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) and any available information about the compound.

    Decontamination and Disposal Plan

    Proper disposal is the final step in the safe handling lifecycle of MLA.

    • Equipment Decontamination: Reusable equipment like glassware or spatulas should be soaked in a deactivating solution (e.g., 10% bleach) before standard cleaning procedures.[14]

    • Waste Disposal: All waste contaminated with Methyllycaconitine, including disposable PPE, cleaning materials, and unused compound, must be disposed of as hazardous chemical waste.[15] Collect all solid waste in a clearly labeled, sealed, and puncture-proof container. Aqueous waste solutions should be collected in a separate, labeled hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.

    By implementing these rigorous safety protocols, researchers can effectively mitigate the risks associated with Methyllycaconitine (citrate), allowing them to leverage its powerful pharmacological properties while ensuring a safe laboratory environment.

    References

    • Methyllycaconitine - Wikipedia . Wikipedia. [Link]

    • The toxicity and kinetics of larkspur alkaloid, methyllycaconitine, in mice . Journal of Animal Science. [Link]

    • The toxicity and kinetics of larkspur alkaloid, methyllycaconitine, in mice . PubMed. [Link]

    • The effect of 7,8-methylenedioxylycoctonine-type diterpenoid alkaloids on the toxicity of methyllycaconitine in mice . PubMed. [Link]

    • Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors . National Institutes of Health (NIH). [Link]

    • Aconite poisoning . ResearchGate. [Link]

    • Aconitine - Wikipedia . Wikipedia. [Link]

    • Personal protective equipment for preparing toxic drugs . GERPAC. [Link]

    • Chemical Hazard PPE & How to Protect Workers From Poisons . DuraLabel. [Link]

    • Research Progress of Aconitine Toxicity and Forensic Analysis of Aconitine Poisoning . Forensic Sciences Research | Oxford Academic. [Link]

    • Aconitine Neurotoxicity According to Administration Methods . MDPI. [Link]

    • Personal Protective Equipment - Chemical and Biological Terrorism . NCBI Bookshelf - NIH. [Link]

    • Aconitine poisoning . Centre for Health Protection. [Link]

    • Personal Protective Equipment for Use in Handling Hazardous Drugs . CDC Stacks. [Link]

    • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide . Defense Centers for Public Health. [Link]

    • DECONTAMINATION AND WASTE MANAGEMENT . University of Alabama at Birmingham. [Link]

    • Standard Operating Procedure for Equipment Decontamination . U.S. Environmental Protection Agency. [Link]

    • Principles of decontamination, sterilization, and disinfection . Federal Select Agent Program. [Link]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyllycaconitine (citrate)
    Reactant of Route 2
    Reactant of Route 2
    Methyllycaconitine (citrate)

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.